4-Fluoro-N-methyl-2,6-dinitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6FN3O4 |
|---|---|
Molecular Weight |
215.14 g/mol |
IUPAC Name |
4-fluoro-N-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C7H6FN3O4/c1-9-7-5(10(12)13)2-4(8)3-6(7)11(14)15/h2-3,9H,1H3 |
InChI Key |
QQYYVGPPWZJSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluoro-N-methyl-2,6-dinitroaniline: Structural Elucidation, Synthesis, and Application in Drug Discovery
Executive Summary
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9) is a highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Characterized by a densely substituted benzene ring, this compound serves as a critical advanced intermediate in the synthesis of nitrogen-containing fused heterocyclic systems. Most notably, it is a foundational precursor for developing , which are heavily investigated for the treatment of affective disorders, anxiety, depression, and irritable bowel syndrome (IBS).
This technical guide provides an in-depth analysis of its structural properties, details field-proven synthetic methodologies rooted in mechanistic causality, and outlines its downstream pharmacological relevance.
Chemical Identity & Structural Elucidation
The molecular architecture of 4-fluoro-N-methyl-2,6-dinitroaniline is defined by a central aniline core that has been electronically modified by multiple substituents. The secondary amine (N-methyl group) at position 1 is flanked by two strongly electron-withdrawing nitro (
Table 1: Chemical Identity & Structural Descriptors
| Parameter | Value |
| IUPAC Name | 4-Fluoro-N-methyl-2,6-dinitroaniline |
| CAS Registry Number | 82366-46-9 |
| Molecular Formula | |
| Molecular Weight | 215.14 g/mol |
| SMILES String | CNC1=C(C=C(C=C1=O)F)=O |
Table 2: Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Physical State | Bright orange powder | Color arises from the extended |
| Solubility | Soluble in THF, DMF, EtOAc | Lipophilic nature dictates the use of polar aprotic solvents for synthesis. |
| H-Bond Donors | 1 (Secondary Amine) | Essential for downstream cyclization or receptor binding interactions. |
| H-Bond Acceptors | 5 (Nitro groups, Fluorine) | Facilitates strong intermolecular dipole interactions. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-fluoro-N-methyl-2,6-dinitroaniline is typically achieved via a two-step sequence starting from 4-fluoro-2,6-dinitrophenol. The process relies heavily on the principles of , leveraging the electron-deficient nature of the dinitro-aromatic ring.
Synthetic workflow of 4-Fluoro-N-methyl-2,6-dinitroaniline via SNAr.
Protocol 1: Chlorination to 2-Chloro-5-fluoro-1,3-dinitrobenzene
-
Reagents: 4-Fluoro-2,6-dinitrophenol (3.2 mmol), Phosphoryl chloride (
, 15 mmol), Dimethylformamide (DMF, 30 mL). -
Step-by-Step Procedure:
-
Dissolve 4-fluoro-2,6-dinitrophenol in DMF at room temperature.
-
Add
dropwise under an inert atmosphere. -
Heat the reaction mixture to 70 °C and stir overnight.
-
Cool to room temperature and quench by pouring slowly over crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
-
Expertise & Causality: DMF is not merely a solvent here; it acts as a catalyst by reacting with
to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ. This highly electrophilic species attacks the phenolic hydroxyl group, converting it into a superior leaving group, which is subsequently displaced by the chloride ion. -
Self-Validating System: The reaction is validated during the ice quench. The starting phenol contains an ionizable proton, making it partially soluble in aqueous systems. The successful displacement of the hydroxyl group with chlorine yields a highly hydrophobic product. The immediate precipitation of a cream-colored solid upon contact with ice serves as a physical validation of successful conversion (Typical yield: ~82%).
Protocol 2: SNAr Amination to Target Compound
-
Reagents: 2-Chloro-5-fluoro-1,3-dinitrobenzene (6.12 mmol), 2N Methylamine in THF (12.2 mmol), Tetrahydrofuran (THF, 20 mL).
-
Step-by-Step Procedure:
-
Dissolve the intermediate from Protocol 1 in 20 mL of THF and chill to 0 °C using an ice bath.
-
Add the 2N methylamine solution dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 45 minutes.
-
Concentrate the solution in vacuo, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate (
). -
Dry the organic layer over sodium sulfate (
), filter, and concentrate.
-
-
Expertise & Causality: THF is chosen as a polar aprotic solvent because it solvates the organic precursors without hydrogen-bonding to and deactivating the methylamine nucleophile. Cooling to 0 °C is critical to control the highly exothermic SNAr reaction and prevent the competitive displacement of the para-fluorine atom. Exactly 2.0 equivalents of methylamine are used: the first equivalent acts as the nucleophile to form the Meisenheimer complex, while the second equivalent acts as a Brønsted base to scavenge the liberated
, driving the reaction forward. -
Self-Validating System: This protocol is visually self-monitoring. The starting material is a pale cream color. As the SNAr proceeds, the formation of the highly conjugated N-methyl-2,6-dinitroaniline system causes the solution to transition to a vivid, bright orange. Final structural validation is achieved via
NMR, where the appearance of a distinct doublet at ~2.70 ppm ( Hz) confirms the presence of the N-methyl group coupling to the adjacent NH proton (Typical yield: ~99%).
Pharmacological Relevance & Downstream Applications
The primary utility of 4-fluoro-N-methyl-2,6-dinitroaniline lies in its capacity to be cyclized into fused heterocyclic compounds, such as benzimidazoles. By reducing the nitro groups to primary amines (e.g., via Palladium on Carbon catalyzed hydrogenation), researchers generate a triaminobenzene derivative. This derivative is a privileged scaffold utilized to synthesize.
CRF (Corticotropin-Releasing Factor) is a peptide hormone that drives the body's response to stress. Overactivity of CRF1 and CRF2 receptors is heavily implicated in the pathophysiology of severe anxiety, major depressive disorder, and stress-induced gastrointestinal disorders. Antagonists derived from this chemical intermediate competitively block these G-protein coupled receptors (GPCRs), halting the downstream accumulation of cAMP.
Mechanism of CRF receptor antagonists derived from the target compound.
References
- Nitrogen-containing fused heterocyclic compounds (WO2005044793A2)
- Tricyclic compounds and use thereof (US20090186879A1)
-
Nucleophilic Aromatic Substitution (SNAr) Source: Chemistry LibreTexts URL:[Link]
Comprehensive Spectroscopic Profiling of 4-Fluoro-N-methyl-2,6-dinitroaniline: NMR, IR, and MS Characterization
Executive Summary
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS 82366-46-9, MW: 215.141 g/mol )[1] is a highly functionalized aromatic building block. It is prominently utilized as a critical intermediate in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which are actively investigated for the treatment of affective disorders, depression, and anxiety ()[2].
Characterizing this molecule requires a deep understanding of its physical chemistry. The molecular architecture—a secondary amine flanked by two strongly electron-withdrawing nitro groups and a para-positioned fluorine atom—creates a highly polarized system. This whitepaper provides an authoritative, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Nuclear Magnetic Resonance (NMR) Dynamics
The NMR profile of this compound is defined by its pseudo-
H NMR Causality
In rigorously dried DMSO-
C and F Heteronuclear Coupling
The
Table 1: Summarized NMR Data (DMSO- )
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment & Physical Causality |
| 8.20 | br s | 1H | N-H : Deshielded by ortho-NO | |
| 7.95 | d, | 2H | Ar-H (C3, C5) : Equivalent protons coupled to | |
| 2.70 | d, | 3H | N-CH | |
| 153.5 | d, | - | C-4 (C-F) : Massive heteronuclear splitting. | |
| 142.1 | s | - | C-2, C-6 (C-NO | |
| 116.2 | d, | - | C-3, C-5 : Ortho to fluorine. | |
| -114.5 | t, | 1F | C-F : Split by two equivalent ortho protons. |
Vibrational Spectroscopy (FT-IR)
IR spectroscopy provides orthogonal validation of the functional groups. The polarization induced by the ortho-nitro groups sharpens the secondary amine N-H stretch, while the nitro groups themselves dominate the fingerprint region.
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm | Intensity | Assignment | Causality / Structural Significance |
| Medium, Sharp | N-H Stretch | Sharpened by rigid intramolecular H-bonding with NO | |
| Weak | C-H (Ar) Stretch | sp | |
| Strong | NO | Dominant electron-withdrawing group vibration. | |
| Strong | NO | Confirms the presence of the dinitro system. | |
| Strong | C-F Stretch | Highly polarized carbon-halogen bond. |
Mass Spectrometry (MS) and the "Ortho-Effect"
Under Electrospray Ionization (ESI+), the molecule yields a distinct pseudo-molecular ion ([M+H]
The spatial proximity of the N-methyl group to the ortho-nitro group facilitates an intramolecular hydrogen transfer to the nitro oxygen. This leads to the expulsion of a hydroxyl radical (
MS fragmentation pathway of 4-Fluoro-N-methyl-2,6-dinitroaniline highlighting the ortho-effect.
Self-Validating Experimental Methodologies
To ensure absolute reproducibility and data integrity, the following step-by-step methodologies are engineered as self-validating systems.
Standardized multi-modal spectroscopic validation workflow for structural characterization.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
over 3Å molecular sieves.-
Causality: Anhydrous conditions are critical. Trace water will catalyze the rapid exchange of the N-H proton, collapsing the diagnostic
doublet of the N-methyl group into a singlet, thereby destroying vital structural connectivity data.
-
-
Acquisition Parameters: Acquire
H (16 scans), C (1024 scans), and F (64 scans) spectra at 298 K.-
Causality: The
C acquisition requires extended scanning due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the four quaternary carbons (C-1, C-2, C-4, C-6).
-
-
System Validation: Run a pure DMSO-
solvent blank prior to acquisition to ensure no residual H O peak ( 3.33 ppm) overlaps with the N-methyl doublet at 2.70 ppm.
Protocol B: FT-IR (ATR Mode)
-
Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum.
-
Sample Loading: Apply 2-3 mg of neat crystalline powder directly onto the crystal. Apply consistent anvil pressure.
-
Causality: Attenuated Total Reflectance (ATR) is strictly mandated over traditional KBr pelleting. The high mechanical pressure required for KBr discs can disrupt the delicate intramolecular hydrogen bonding network between the amine and nitro groups, artificially shifting the N-H stretch.
-
-
Acquisition: Scan from 4000 to 400 cm
at 4 cm resolution for 32 co-added scans.
Protocol C: LC-MS/HRMS (ESI+)
-
Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Ionization Tuning: Inject 2 µL into the ESI source operating in positive mode. Maintain a moderate capillary voltage (3.0 kV) and a strictly low fragmentor voltage (70 V).
-
Causality: The highly electron-withdrawing nature of the dinitro system makes the pseudo-molecular ion [M+H]
exceptionally fragile and susceptible to in-source fragmentation. A low fragmentor voltage preserves the parent ion for accurate mass determination.
-
-
Validation: Perform targeted MS/MS on the m/z 216 parent ion to explicitly confirm the ortho-effect loss of
OH (m/z 198).
References
- Nitrogen-containing fused heterocyclic compounds (Patent WO2005044793A2)
-
N-methyl-4-fluoro-2,6-dinitroaniline Chemical Properties & Registry
- Source: CAS Common Chemistry / Molaid D
-
URL:[Link]
Sources
Advanced Synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline: A Mechanistic and Methodological Whitepaper
Executive Summary
The synthesis of highly functionalized, electron-deficient anilines presents unique regiochemical and chemoselective challenges. 4-Fluoro-N-methyl-2,6-dinitroaniline is a critical building block in the development of advanced agrochemicals and pharmaceutical intermediates. This whitepaper details a robust, field-proven, four-step synthetic pipeline starting from commercially available p-fluoroaniline. By leveraging transient directing groups and controlled electrophilic aromatic substitution, this route systematically bypasses the inherent meta-directing liability of protonated anilines to deliver high-purity target compounds.
Retrosynthetic Strategy & Mechanistic Rationale
The most critical juncture in this synthesis is the regioselective introduction of the two nitro groups at the 2- and 6-positions.
The Pitfall of Direct Nitration
Attempting a direct electrophilic nitration of p-fluoroaniline using a standard mixed-acid system (HNO₃/H₂SO₄) predominantly 1[1]. In strongly acidic media, the primary amine is rapidly protonated to form an anilinium ion (-NH₃⁺). This cationic species exerts a strong electron-withdrawing effect, deactivating the ring and acting as a meta-director. Because the para position is occupied by the fluorine atom, the incoming nitronium ion (NO₂⁺) is 2[2].
The Protection-Directed Strategy
To achieve the target 2,6-dinitro substitution pattern, the amine's lone pair must be shielded from protonation while maintaining its electron-donating, ortho/para-directing properties. This is accomplished via3[3]. The resulting acetamido group (-NHAc) is a strong ortho/para-director. With the para position blocked by fluorine, nitration is strictly funneled to the ortho positions. Following the first nitration, the aromatic ring becomes significantly deactivated. Forcing conditions—specifically, elevated temperatures and fuming nitric acid—are required to drive the second electrophilic substitution to completion,4[5].
Figure 1: Mechanistic divergence showing the necessity of amine protection prior to nitration.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each transformation before proceeding.
Step 1: Amine Protection (N-Acetylation)
Objective: Convert p-fluoroaniline to 4-fluoroacetanilide to prevent amine protonation and oxidation.
-
Reaction: Dissolve 10.0 g (90.0 mmol) of p-fluoroaniline in 20 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Addition: Dropwise add 10.2 g (100.0 mmol, 1.1 eq) of acetic anhydride. The reaction is mildly exothermic.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the mixture into 150 mL of vigorously stirred ice water. Filter the resulting white precipitate via vacuum filtration, wash with cold distilled water, and dry under vacuum.
-
Self-Validation Checkpoint: The product must present as a white crystalline solid. Thin-Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate should show complete consumption of the starting material (ninhydrin stain negative, indicating no free primary amine).
Step 2: Electrophilic Dinitration
Objective: Introduce two nitro groups at the ortho positions (C2 and C6).
-
Dissolution: Dissolve 10.0 g (65.3 mmol) of 4-fluoroacetanilide in 30 mL of concentrated H₂SO₄ (98%) at 0–5 °C using an ice-water bath.
-
Nitrating Mixture: In a separate flask, carefully prepare a pre-cooled mixture of 15 mL fuming HNO₃ (>90%) and 15 mL concentrated H₂SO₄.
-
Addition: Add the nitrating mixture dropwise to the substrate solution over 45 minutes, strictly maintaining the internal temperature below 10 °C to prevent oxidative degradation.
-
Heating: Once addition is complete, remove the ice bath and heat the reaction to 50 °C for 2.5 hours. This thermal push is required to overcome the ring deactivation caused by the first nitro group.
-
Workup: Carefully pour the mixture onto 250 g of crushed ice. Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry.
-
Self-Validation Checkpoint: The transition from mono- to dinitration is visually marked by a shift to a distinct yellow solid. LC-MS analysis must confirm the mass shift to 243 g/mol [M-H]⁻.
Step 3: Acid-Catalyzed Deprotection
Objective: Cleave the acetyl group to yield 4-fluoro-2,6-dinitroaniline.
-
Reaction: Suspend 10.0 g (41.1 mmol) of 4-fluoro-2,6-dinitroacetanilide in 50 mL of 70% aqueous H₂SO₄.
-
Reflux: Heat the suspension to reflux (~100 °C) for 4 hours. The solid will gradually dissolve as the free amine is formed.
-
Workup: Cool the mixture to room temperature and pour over 200 g of ice. Carefully neutralize the highly acidic solution to pH 6 using concentrated ammonium hydroxide (NH₄OH).
-
Isolation: Filter the bright orange/yellow precipitate, wash with water, and dry.
-
Self-Validation Checkpoint: Infrared (IR) spectroscopy must show the disappearance of the strong amide carbonyl stretch (~1660 cm⁻¹) and the reappearance of the primary amine N-H doublet (~3300–3400 cm⁻¹).
Step 4: N-Methylation
Objective: Alkylate the highly electron-deficient primary amine.
-
Deprotonation: Dissolve 5.0 g (24.8 mmol) of 4-fluoro-2,6-dinitroaniline in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Add 6.9 g (50.0 mmol, 2.0 eq) of finely powdered anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes (the solution color will deepen as the amine is deprotonated).
-
Alkylation: Dropwise add 5.3 g (37.5 mmol, 1.5 eq) of methyl iodide (MeI).
-
Stirring: Stir the sealed reaction at room temperature for 12 hours.
-
Workup: Quench the reaction with 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via a short silica gel plug if trace over-alkylation is detected.
-
Self-Validation Checkpoint: ¹H-NMR (CDCl₃) must reveal a new N-methyl doublet or broad singlet integrating to 3 protons around δ 3.0 ppm, and the integration of the N-H proton must reduce to 1.
Figure 2: Four-step synthetic workflow from p-fluoroaniline to 4-fluoro-N-methyl-2,6-dinitroaniline.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes and analytical markers for a successfully executed synthetic sequence.
| Step | Intermediate / Product | Expected Yield | Physical State | Key Analytical Marker |
| 1 | 4-Fluoroacetanilide | 88 – 92% | White Crystalline Solid | TLC: Ninhydrin negative |
| 2 | 4-Fluoro-2,6-dinitroacetanilide | 75 – 82% | Pale Yellow Solid | MS: 243 m/z [M-H]⁻ |
| 3 | 4-Fluoro-2,6-dinitroaniline | 85 – 91% | Bright Orange/Yellow Solid | IR: N-H doublet ~3350 cm⁻¹ |
| 4 | 4-Fluoro-N-methyl-2,6-dinitroaniline | 80 – 85% | Deep Yellow/Orange Solid | ¹H-NMR: N-CH₃ signal ~3.0 ppm |
References
- US3586719A - Process for preparing 4-fluoro-3-nitroaniline Source: Google Patents URL
- Buy 4-Fluoro-3-nitroaniline | 364-76-1 Source: Smolecule URL
- Application Notes and Protocols for the Nitration of Fluorinated Acetanilides Source: Benchchem URL
- 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 Source: Benchchem URL
Sources
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. Buy 4-Fluoro-3-nitroaniline | 364-76-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | Benchchem [benchchem.com]
- 5. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | Benchchem [benchchem.com]
Biological Activity of Substituted Dinitroanilines: Mechanistic Insights and Therapeutic Potential
Executive Summary
Substituted dinitroanilines (e.g., oryzalin, trifluralin, pendimethalin) are a class of aromatic, lipophilic compounds historically utilized as broad-spectrum pre-emergent herbicides. However, their unique biological activity profile has positioned them as highly promising candidates for anti-parasitic drug development and structural biology[1]. Unlike traditional microtubule-targeting agents (MTAs) such as taxanes or vinca alkaloids that bind to β-tubulin, dinitroanilines selectively target α-tubulin in plants and protozoan parasites[2]. This whitepaper provides an in-depth technical analysis of their mechanism of action, biological efficacy, and the self-validating experimental frameworks used to study them.
Mechanistic Paradigm: Selective α-Tubulin Targeting
The core mechanism of action for dinitroanilines relies on their high-affinity binding to unpolymerized α-tubulin heterodimers[3].
-
The Binding Pocket: Computational docking and crystallographic studies reveal that dinitroanilines bind to a specific pocket located beneath the N-loop of α-tubulin[2]. The binding pocket comprises key residues including Arg2, Glu3, Val4, Trp21, Phe24, His28, and Thr239[4].
-
Structural Disruption: Binding at this site directly disrupts M-N loop contacts[2]. The M and N loops are critical for coordinating lateral protofilament interactions within the microtubule lattice[5]. By altering these contacts, dinitroanilines prevent microtubule polymerization, leading to the disappearance of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.
-
Evolutionary Selectivity: The therapeutic window of dinitroanilines is exceptionally wide. Oryzalin binds to Toxoplasma gondii α-tubulin with an average affinity (
) of 23 nM[2]. In stark contrast, parallel analyses of vertebrate (Bos taurus) α-tubulin show a significantly decreased, non-specific affinity ( ~ 77 µM)[6]. This lack of a consensus binding site in mammalian tubulin renders dinitroanilines highly selective and safe for human cells[2].
Mechanism of dinitroaniline-mediated microtubule disruption via α-tubulin binding.
Biological Activity Profiles
Herbicidal Activity: In plants, dinitroanilines form a tubulin-dinitroaniline complex that halts the addition of tubulin dimers to the positive end of growing microtubules[3]. This prevents normal chromosome segregation, effectively inhibiting root and shoot elongation.
Anti-Parasitic Efficacy: Protozoan parasites belonging to the Apicomplexan and Kinetoplastid phyla are exquisitely sensitive to these compounds[1]. For instance, pendimethalin has demonstrated a 2.5-fold higher potency than trifluralin against Leishmania mexicana promastigotes, a difference attributed to structural features that increase the accessibility of the nitro group[7].
Quantitative Data Summaries
Table 1: Comparative Binding Affinities and
Table 2: Key α-Tubulin Point Mutations Conferring Resistance
| Mutation | Organism | Structural Impact |
|---|---|---|
| F52Y | Toxoplasma gondii | Alters H1-S2 (N) loop flexibility[5] |
| G142S | Toxoplasma gondii | Disrupts GTP α-phosphate binding[5] |
| L136F | Tetrahymena thermophila | Decreases oryzalin affinity (
Experimental Methodologies
To rigorously evaluate the pharmacodynamics and resistance mechanisms of dinitroanilines, researchers rely on highly controlled, self-validating experimental workflows.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory concentration (
-
Purification: Isolate tubulin heterodimers from the target parasite (e.g., Leishmania) using DEAE-cellulose chromatography.
-
Buffer Preparation: Resuspend tubulin in PIPES buffer (80 mM, pH 6.9) supplemented with 1 mM EGTA, 1 mM
, and 1 mM GTP. -
Drug Incubation: Add varying concentrations of the dinitroaniline (e.g., 10 nM to 100 µM) to the tubulin solution and incubate at 4°C for 15 minutes.
-
Polymerization Induction: Shift the temperature to 37°C to induce microtubule assembly.
-
Spectrophotometric Monitoring: Measure absorbance at 340 nm over 60 minutes. Polymerized microtubules scatter light, increasing absorbance. Causality & Design: Why use PIPES and EGTA? PIPES maintains a physiological pH without chelating essential metal ions, unlike phosphate buffers. EGTA selectively chelates calcium ions (
), which are known physiological inhibitors of microtubule assembly, ensuring that any observed inhibition is strictly due to the dinitroaniline. Self-Validation: The system is self-validating through the inclusion of a mammalian tubulin cohort (e.g., bovine brain tubulin). Because dinitroanilines do not bind vertebrate tubulin[2], the bovine sample must polymerize normally. If it fails to polymerize, it indicates a systemic assay failure (e.g., degraded GTP), thereby validating the specificity of the drug effect.
Protocol 2: Chemical Mutagenesis and Resistance Screening in Toxoplasma gondii
Objective: To isolate and identify α-tubulin point mutations conferring dinitroaniline resistance. Step-by-Step Methodology:
-
Mutagenesis: Expose wild-type T. gondii tachyzoites to N-ethyl-N-nitrosourea (ENU) for 2 hours.
-
Drug Selection: Culture the mutagenized parasites in human foreskin fibroblasts (HFF) in the presence of lethal concentrations of oryzalin (e.g., 0.5 µM).
-
Clonal Isolation: Harvest surviving parasites and perform limiting dilution to isolate single resistant clones.
-
Genomic Sequencing: Amplify and sequence the single α-tubulin gene from the isolated clones to identify base changes.
-
Back-Transfection: Clone the mutated α-tubulin allele into a plasmid and transfect it back into a wild-type, drug-sensitive T. gondii strain. Causality & Design: Why use ENU? ENU is an alkylating agent that primarily induces single base-pair transitions. This is critical because massive structural deletions (indels) in the essential α-tubulin gene would cause catastrophic structural collapse and parasite death. Point mutations allow the parasite to survive while subtly altering the drug-binding pocket. Self-Validation: The protocol validates itself via the back-transfection step. Finding a mutation in a resistant clone is merely correlative. By transfecting the isolated mutant α-tubulin allele back into a wild-type parasite, the subsequent acquisition of resistance definitively proves that the specific point mutation is the sole causal factor for the resistance phenotype[2].
Step-by-step workflow for isolating and validating dinitroaniline-resistant parasite lines.
Conclusion
Substituted dinitroanilines represent a masterclass in evolutionary pharmacology. By exploiting the structural divergence between mammalian and protozoan/plant α-tubulin, these compounds achieve profound efficacy with minimal host toxicity. Continued structural optimization of the dinitroaniline scaffold holds immense promise for developing next-generation therapeutics against devastating parasitic diseases such as Leishmaniasis and Malaria.
References
- Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. nih.gov.
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. frontiersin.org.
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. d-nb.info.
- Structure-function analysis of antimicrotubule dinitroanilines against promastigotes of the parasitic protozoan Leishmania mexicana. nih.gov.
- Binding and Interaction of Dinitroanilines with Apicomplexan and Kinetoplastid α-Tubulin. acs.org.
- Secondary Mutations Correct Fitness Defects in Toxoplasma gondii With Dinitroaniline Resistance Mut
- α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance. semanticscholar.org.
- A Comparative Analysis of Oryzalin and Trifluralin: Unraveling Their Effects on Microtubule Dynamics. benchchem.com.
- 2,4-Dinitroaniline | 97-02-9. benchchem.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Mutations Correct Fitness Defects in Toxoplasma gondii With Dinitroaniline Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure-function analysis of antimicrotubule dinitroanilines against promastigotes of the parasitic protozoan Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitroaniline | 97-02-9 | Benchchem [benchchem.com]
The Role of Fluorine Substitution in Dinitroaniline Compounds: Structural, Pharmacokinetic, and Mechanistic Insights
Executive Summary
Dinitroaniline compounds, such as trifluralin and oryzalin, are well-established pre-emergent herbicides and emerging antiprotozoal agents that function by inhibiting microtubule polymerization[1][2]. A critical structural feature defining the pharmacokinetic and pharmacodynamic profile of many dinitroanilines is fluorine substitution—most prominently the trifluoromethyl (–CF₃) group[3]. This technical guide explores the causality behind fluorine's impact on dinitroaniline efficacy, detailing its role in target binding affinity, metabolic stability, and lipophilicity to aid researchers in rational drug and agrochemical design.
Introduction: Dinitroanilines as Selective Tubulin Inhibitors
Dinitroanilines exert their biological effect by binding selectively to plant and protozoan α-tubulin, preventing the polymerization of tubulin heterodimers into functional microtubules[2][4]. This disruption halts cell division at the G2/M phase, ultimately triggering apoptosis or programmed cell death[2].
The selectivity of these compounds is remarkable; they exhibit minimal affinity for vertebrate tubulin, making them highly safe for mammalian organisms[4][5]. The core structure consists of a 2,6-dinitroaniline ring, but it is the substitution at the para position (C4) that dictates the specific physicochemical behavior of the molecule[6].
Physicochemical Ramifications of Fluorine Substitution
The introduction of a fluorine atom or a fluorinated moiety (e.g., –CF₃) into an organic scaffold fundamentally alters its properties due to fluorine's high electronegativity and the extreme strength of the C–F bond[3][7].
-
Metabolic Stability and CYP450 Evasion: In drug development and agrochemistry, metabolic degradation is a primary hurdle. Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or aliphatic chains. The C–F bond (126 kcal/mol in aromatic systems) is significantly stronger than a C–H bond (113 kcal/mol), effectively blocking oxidative metabolism at the substituted site[7]. In trifluralin, the –CF₃ group prevents rapid degradation, ensuring prolonged efficacy in soil and biological systems compared to non-fluorinated analogs[3][7].
-
Inductive Effects and Hydrogen Bonding: Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the aromatic ring. This alters the electronic properties of the adjacent nitro (–NO₂) groups, modulating their ability to act as hydrogen bond acceptors. The –CF₃ group itself, while highly hydrophobic, can participate in weak multipolar interactions within the binding pocket[7][8].
-
Lipophilicity and Membrane Permeability: Fluorine substitution drastically increases the lipophilicity (LogP) of the molecule. Trifluralin exhibits extremely low water solubility (0.22 mg/L) but high lipid solubility, facilitating rapid penetration through plant root membranes and protozoan cell walls[1][9].
Structural Biology: The Trifluralin-α-Tubulin Interaction
The binding of fluorinated dinitroanilines to α-tubulin is highly specific. Molecular docking and mutagenesis studies have mapped the binding pocket to a region beneath the N-loop of α-tubulin, involving critical residues such as Arg-243, Gln-133, Asn-253, and Glu-254[4][8].
The trifluoromethyl group is not merely a passive hydrophobic anchor. Structural modeling reveals that the fluorine atoms of the –CF₃ group can form unconventional hydrogen bonds or multipolar interactions with the hydrogen atoms of the surrounding amino acid residues, stabilizing the herbicide-tubulin complex[8]. Mutations at Arg-243 (e.g., Arg-243-Met) cause a spatial shift in the binding domain, drastically reducing the binding affinity of trifluralin and conferring resistance[8].
Pathway of fluorinated dinitroaniline-mediated microtubule inhibition and cell death.
Quantitative Data: Comparative Physicochemical Parameters
To illustrate the impact of fluorine substitution, the following table compares trifluralin (–CF₃ substituted) with other dinitroanilines (oryzalin, pendimethalin) lacking the fluorine moiety[2][9].
| Compound | C4 Substitution | Water Solubility (mg/L) | Vapor Pressure (mPa) | Target Affinity (Kd) | Primary Application |
| Trifluralin | –CF₃ (Trifluoromethyl) | 0.22 | 9500 | ~95 nM (Plant) | Pre-emergent Herbicide |
| Oryzalin | –SO₂NH₂ (Sulfonamide) | 2.6 | <0.01 | 23 nM (Protozoan) | Herbicide / Antiprotozoal |
| Pendimethalin | –CH₃ (Methyl) | 0.33 | 1940 | N/A | Herbicide |
Note: The –CF₃ group in trifluralin dramatically increases volatility and lipophilicity compared to the polar sulfonamide group in oryzalin, dictating its specific use as a soil-incorporated agent[9].
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the role of fluorine substitution in novel dinitroaniline scaffolds, researchers must employ self-validating experimental systems. The following protocols detail the assessment of target engagement and metabolic stability.
Protocol 1: In Vitro Tubulin Polymerization Assay (Target Engagement)
Rationale: Measures the direct causality between the fluorinated compound and microtubule assembly inhibition. The assay is self-validating by including a known promoter (paclitaxel) and a known inhibitor (colchicine or wild-type trifluralin) as internal controls.
-
Preparation: Purify plant α/β-tubulin heterodimers (e.g., from Zea mays) to a final concentration of 2-3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)[2][9].
-
Compound Addition: Add the fluorinated dinitroaniline candidate (dissolved in DMSO, final DMSO <1%) at varying concentrations (10 nM to 10 µM).
-
Initiation: Add 1 mM GTP to the mixture and immediately transfer to a 37°C temperature-controlled spectrophotometer.
-
Measurement: Monitor absorbance at 340 nm for 60 minutes. The increase in absorbance correlates with microtubule polymerization.
-
Data Analysis: Calculate the IC₅₀ by plotting the steady-state absorbance (Vmax of polymerization) against the log concentration of the inhibitor.
Protocol 2: CYP450 Microsomal Stability Assay (Metabolic Evasion)
Rationale: Validates the hypothesis that fluorine substitution at the C4 position prevents oxidative degradation.
-
Incubation: Combine 1 µM of the fluorinated test compound with 0.5 mg/mL human or plant liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Activation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS (SRM mode) to quantify the remaining parent compound[10].
-
Validation: Compare the intrinsic clearance (CLint) of the fluorinated compound against a non-fluorinated matched molecular pair.
Step-by-step workflow for evaluating the metabolic stability of fluorinated dinitroanilines.
Conclusion
Fluorine substitution is not merely a synthetic accessory in dinitroaniline chemistry; it is a fundamental driver of pharmacological and agrochemical efficacy. By replacing vulnerable C–H bonds with robust C–F bonds, and by leveraging the unique stereoelectronic properties of the trifluoromethyl group, researchers can engineer molecules with optimized tubulin-binding affinities, superior membrane permeability, and extended metabolic half-lives[7][8]. As resistance to existing agents grows, the strategic application of fluorine chemistry will remain central to the development of next-generation microtubule inhibitors.
References
1.1 2.2 3.8 4.3 5. 7 6.4 7.5 8. 6 9. 10 10.9
Sources
- 1. Trifluralin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]
- 9. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 10. coresta.org [coresta.org]
The Impact of N-Methylation on Dinitroaniline Bioactivity: Structural Dynamics, Tubulin Binding, and Therapeutic Potential
Executive Summary
Dinitroanilines (DNAs) are a well-established class of compounds traditionally utilized as pre-emergent agricultural herbicides. However, their unique mechanism of action—specifically targeting and disrupting alpha-tubulin—has positioned them as highly promising lead compounds for antiprotozoal drug development against pathogens such as Leishmania spp., Plasmodium falciparum, and Toxoplasma gondii. This technical guide explores the profound effect of N-alkylation, with a specific focus on N-methylation , on the bioactivity, pharmacokinetics, and structure-activity relationships (SAR) of dinitroanilines. By tuning steric hindrance and lipophilicity, N-methylation optimizes the binding affinity of DNAs to the protozoal tubulin pocket, offering a pathway to overcome the limitations of bulkier, traditional derivatives.
Structural Dynamics: The Role of the Aniline Nitrogen
The core pharmacophore of a dinitroaniline consists of an aromatic ring substituted with two nitro groups (typically at the 2,6 or 3,5 positions) and an amine group. The substituents on this aniline nitrogen are the primary drivers of the molecule's physicochemical properties and biological target affinity.
The Mechanistic Shift: From N,N-Dialkylation to N-Methylation
Classic commercial DNAs, such as trifluralin and oryzalin, feature bulky N,N-dipropyl groups. While these bulky aliphatic chains confer extreme lipophilicity (ideal for penetrating plant cuticles and soil persistence), they often create steric clashes within the more restrictive binding pockets of protozoal tubulin[1].
N-methylation introduces a critical structural pivot:
-
Steric Optimization: Replacing a bulky dipropyl group with a single methyl group significantly reduces the van der Waals volume of the molecule. This allows the N-methylated dinitroaniline to penetrate deeper into the hydrophobic cleft of the alpha-tubulin binding site[2].
-
Hydrogen Bond Modulation: Primary amines (unsubstituted DNAs) possess two hydrogen bond donors, making them overly polar and reducing membrane permeability. N-methylation removes one hydrogen bond donor, perfectly balancing the partition coefficient (Log
) to favor lipid membrane crossing while retaining enough polarity for aqueous solubility in biological matrices[3]. -
Electronic Effects: The electron-donating nature of the methyl group slightly increases the electron density of the aromatic ring via inductive effects, which can strengthen
stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the tubulin binding pocket.
Mechanism of Action: Alpha-Tubulin Disruption
Dinitroanilines exert their bioactivity by binding to unpolymerized alpha-tubulin heterodimers. Unlike mammalian tubulin, plant and protozoal alpha-tubulin share specific homologous sequences (such as mutations at Val-252 and Asn-253) that create a highly specific, high-affinity binding pocket for DNAs[4].
Once bound, the N-methyl dinitroaniline prevents the addition of new tubulin dimers to the growing plus-end of the microtubule. Because microtubules are in a constant state of dynamic instability, the blockade of polymerization leads to rapid microtubule depolymerization. This structural collapse halts mitotic spindle formation, arresting the cell in the G2/M phase, and ultimately triggering apoptosis.
Caption: Logical pathway of N-methylated dinitroaniline-induced tubulin depolymerization and cell death.
Comparative Bioactivity Data
The structural modifications at the aniline nitrogen directly correlate with in vitro efficacy against protozoal targets. The table below summarizes the structure-activity relationship demonstrating how reducing steric bulk via N-methylation or mono-alkylation enhances antiprotozoal activity compared to heavily dialkylated legacy herbicides.
| Compound Class / Derivative | N-Substitution Profile | Target Organism | IC50 (µM) | Mechanistic Observation |
| Trifluralin | N,N-dipropyl | Leishmania infantum | ~57.0 | High steric bulk limits deep pocket binding; poor aqueous solubility. |
| Oryzalin | N,N-dipropyl | Caenorhabditis elegans | ~30.0 | Sulfonamide addition improves polarity, but dialkylation retains steric clash. |
| Pendimethalin | N-(1-ethylpropyl) | Toxoplasma gondii | ~22.5 | Mono-alkylation improves binding affinity over dialkylated analogs. |
| N-Methyl-DNA Analogues | N-methyl | Plasmodium / Leishmania | < 5.0 | Minimal steric hindrance allows optimal |
Data synthesized from comparative antiprotozoal screening of dinitroaniline derivatives[1],[4].
Experimental Methodology: Synthesis of N-Methyl Dinitroanilines
To evaluate the bioactivity of N-methylated DNAs, researchers must synthesize highly pure derivatives. The following self-validating protocol details the N-methylation of a standard dinitroaniline precursor (e.g., 4-methoxy-2-nitroaniline) using Sodium Hydride (NaH) and Methyl Iodide (MeI)[3].
Causality-Driven Protocol: N-Methylation via SN2 Substitution
Reagents Required:
-
Precursor: 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)
-
Electrophile: Methyl iodide (MeI) (20 mmol, 1.2 mL)
-
Solvent: Anhydrous Dimethylformamide (DMF) (20 mL)
Step-by-Step Workflow:
-
Preparation & Solvation: In an oven-dried, inert-gas flushed reaction vessel, dissolve 10 mmol of the dinitroaniline precursor in 20 mL of anhydrous DMF.
-
Causality: DMF is chosen because it is a polar aprotic solvent. It effectively solvates the precursor and the resulting sodium cations without hydrogen-bonding to the nucleophilic anion, thereby keeping the anion highly reactive ("naked").
-
-
Deprotonation: Carefully add the NaH dispersion to the solution at 0°C, then allow it to stir for 15 minutes at room temperature.
-
Causality: NaH is a strong, non-nucleophilic base. It abstracts the weakly acidic proton from the aniline nitrogen. This reaction is thermodynamically driven to completion by the irreversible evolution of hydrogen gas (
), generating a highly reactive amide anion.
-
-
Electrophilic Attack (Alkylation): Add 20 mmol of Methyl Iodide dropwise to the slurry. Stir for 30 minutes.
-
Causality: Methyl iodide is an excellent electrophile due to the polar C-I bond and the complete lack of steric hindrance around the methyl carbon. The amide anion executes a rapid
nucleophilic attack on the methyl group, displacing the iodide leaving group.
-
-
Quenching and Workup: Pour the reaction mixture into a cold solution of brine and sodium bicarbonate (
).-
Causality: The aqueous quench safely neutralizes any unreacted NaH. Because the newly formed N-methyl dinitroaniline is highly hydrophobic, the addition of the aqueous brine forces the product to crash out of solution as a precipitate.
-
-
Isolation: Filter the slurry, wash the filter cake thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under reduced pressure to yield the pure N-methylated product[3].
Formulation Challenges and Delivery Systems
While N-methylation improves the target binding kinetics, dinitroanilines inherently suffer from poor aqueous solubility, which severely limits their in vivo bioavailability and clinical translation.
To overcome this, modern drug development relies on Solid Lipid Nanoparticles (SLNs) . By encapsulating N-methylated DNAs within a lipid matrix (e.g., tripalmitin stabilized by soy lecithin and sodium deoxycholate), researchers can bypass the solubility barrier. SLNs facilitate intravenous or targeted oral delivery, protecting the drug from rapid reticuloendothelial clearance and significantly enhancing its accumulation in parasite-infected macrophages (the primary host cells for Leishmania)[5].
Conclusion
The strategic N-methylation of dinitroanilines represents a masterclass in rational drug design. By replacing bulky dialkyl chains with a single methyl group, researchers can eliminate steric clashes within the alpha-tubulin binding pocket while fine-tuning the molecule's lipophilicity. This structural refinement transforms agricultural herbicides into highly potent, targeted antiprotozoal agents capable of disrupting the mitotic machinery of deadly human pathogens. Coupled with advanced nanoparticle delivery systems, N-methylated dinitroanilines hold immense promise for the future of antiparasitic chemotherapy.
References
-
Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials ResearchGate URL:[Link]
-
Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity National Institutes of Health (NIH) / PMC URL:[Link]
-
Lipid nanoparticles containing oryzalin for the treatment of leishmaniasis ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy N-methyl-3,5-dinitroaniline | 70872-16-1 [smolecule.com]
- 3. 4-Methoxy-N-methyl-2-nitrobenzenamine | 3360-79-0 | Benchchem [benchchem.com]
- 4. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Mechanistic Rationale of 4-Fluoro-N-methyl-2,6-dinitroaniline
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Application Context: Intermediate synthesis for Corticotropin-Releasing Factor (CRF) receptor antagonists.
Context & Clinical Relevance
In the development of neuropharmaceuticals, specifically non-peptide Corticotropin-Releasing Factor (CRF) receptor antagonists, highly functionalized aniline derivatives serve as critical building blocks. CRF antagonists are heavily investigated for their therapeutic potential in treating affective disorders, depression, anxiety, and irritable bowel syndrome (IBS)[1].
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9) is a vital synthetic intermediate in this pathway[2]. Its highly electron-deficient aromatic ring, coupled with the strategic placement of fluoro and nitro groups, allows for subsequent regioselective modifications, such as the reduction of the nitro groups to form substituted phenylenediamines or thiourea derivatives[1].
Mechanistic Rationale & Experimental Design
The synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline proceeds via a classic Nucleophilic Aromatic Substitution (
Causality in Reagent Selection
-
The Substrate (2-chloro-5-fluoro-1,3-dinitrobenzene): The presence of two strongly electron-withdrawing nitro groups ortho to the chlorine atom highly activates the C-Cl bond toward nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro groups.
-
The Nucleophile (Methylamine): Methylamine acts as both the nucleophile and the base. Approximately 2.0 equivalents are used. The first equivalent displaces the chloride ion, while the second equivalent acts as a proton scavenger to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the unreacted nucleophile.
-
Temperature Control (0 °C to RT):
reactions on highly activated dinitrobenzenes are highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses potential side reactions, such as the competitive displacement of the fluorine atom (which is also activated, albeit less so due to its meta-relationship to the nitro groups). -
Solvent (THF): Tetrahydrofuran provides excellent solubility for both the organic substrate and the gaseous methylamine, facilitating a homogeneous reaction environment.
Process Workflow Diagram
Synthesis workflow for 4-Fluoro-N-methyl-2,6-dinitroaniline via SNAr.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a self-validating, high-yield reaction system based on established patent literature[1].
| Reagent / Material | Role | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-5-fluoro-1,3-dinitrobenzene | Substrate | 220.54 | 1.35 g | 6.12 | 1.0 |
| Methylamine (2N solution in THF) | Nucleophile/Base | 31.06 | 6.1 mL | 12.0 | ~1.96 |
| Tetrahydrofuran (THF) | Solvent | 72.11 | 20.0 mL | - | - |
| Diethyl Ether | Extraction Solvent | 74.12 | As needed | - | - |
| Sodium Bicarbonate (Sat. Aq.) | Wash / Neutralization | 84.01 | As needed | - | - |
| Sodium Sulfate (Anhydrous) | Drying Agent | 142.04 | As needed | - | - |
Step-by-Step Experimental Protocol
Safety Precautions: Dinitrobenzene derivatives are potential skin sensitizers and toxic upon absorption. Methylamine is a highly flammable and corrosive gas (delivered here as a THF solution). Conduct all operations in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Reaction Setup and Initiation
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1.35 g (6.12 mmol) of 2-chloro-5-fluoro-1,3-dinitrobenzene.
-
Solvation: Dissolve the substrate in 20 mL of anhydrous Tetrahydrofuran (THF). Ensure complete dissolution.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Nucleophile Addition: Dropwise, add 6.1 mL (12 mmol) of a 2N methylamine solution in THF. Causality Note: Slow addition at 0 °C manages the exothermic SNAr reaction and prevents the localized depletion of the nucleophile.
Phase 2: Propagation and Completion 5. Temperature Adjustment: Remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C). 6. Stirring: Stir the reaction vigorously at room temperature for exactly 45 minutes[1]. 7. Validation: Reaction completion can be validated via TLC (Thin Layer Chromatography) by monitoring the disappearance of the starting material spot.
Phase 3: Workup and Isolation
8. Concentration: Transfer the flask to a rotary evaporator and concentrate the solution under reduced pressure to remove the bulk of the THF and unreacted methylamine.
9. Extraction: Dilute the resulting crude residue with diethyl ether (approx. 30-50 mL).
10. Washing: Transfer the organic layer to a separatory funnel. Wash the organic solution with an equal volume of saturated aqueous sodium bicarbonate (
References
- Source: Google Patents (World Intellectual Property Organization)
-
Title: N-methyl-4-fluoro-2,6-dinitroaniline - CAS: 82366-46-9 Source: Molaid URL: [Link]
Sources
Application Note: Advanced Analytical Methods for the Quantification of 4-Fluoro-N-methyl-2,6-dinitroaniline
Introduction and Scope
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9) is a critical synthetic intermediate utilized in the development of complex nitrogen-containing fused heterocyclic compounds. Most notably, it serves as a foundational building block in the synthesis of[1]. These pharmaceutical agents are pivotal in neuropharmacology for the targeted treatment of affective disorders, depression, and severe anxiety[2].
Given its position as an upstream precursor, precise quantification and impurity profiling of this intermediate are essential. Analytical monitoring ensures the efficiency of the synthetic reaction and prevents the downstream carryover of unreacted starting materials or regioisomeric impurities. This application note details two orthogonal, self-validating analytical workflows: a robust HPLC-UV method for bulk API purity determination, and a highly sensitive LC-MS/MS method for trace-level impurity tracking.
Chemical Properties and Mechanistic Context
Understanding the physicochemical properties of the analyte is the foundational step in rational analytical method design.
Table 1: Physicochemical Properties
| Parameter | Specification |
|---|---|
| Chemical Name | 4-Fluoro-N-methyl-2,6-dinitroaniline |
| CAS Registry Number | 82366-46-9 |
| Molecular Formula | C7H6FN3O4 |
| Molecular Weight | 215.14 g/mol |
| Structural Features | Secondary amine, two strongly electron-withdrawing nitro groups, one fluoro group |
Synthesis and Causality in Impurity Generation
The compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction of 2-chloro-5-fluoro-1,3-dinitrobenzene with methylamine[2].
Expertise Insight (Nomenclature & Reactivity): The two nitro groups strongly activate the C2 position (bearing the chlorine), facilitating the formation of a stabilized Meisenheimer complex. Because the fluorine at C5 is meta to the nitro groups, it is not sufficiently activated for displacement, ensuring high regioselectivity. Upon substitution, the newly formed amine takes IUPAC priority as C1, shifting the fluorine's relative designation from C5 to C4 in the final product. However, excess amine or elevated temperatures can lead to trace bis-substitution, necessitating rigorous analytical monitoring.
Fig 1: SNAr synthesis pathway of 4-Fluoro-N-methyl-2,6-dinitroaniline and potential impurities.
Analytical Workflow and Methodological Causality
Dinitroanilines present specific analytical challenges that dictate the workflow design:
-
Photolytic Degradation: Dinitroaromatics are highly susceptible to UV-induced degradation (photo-reduction). Causality: All sample preparations must be conducted in actinic (amber) glassware. This prevents artificial degradation during the analysis queue, ensuring the method acts as a self-validating representation of the true batch purity rather than an artifact of sample handling.
-
Ionization Dynamics: The strong electron-withdrawing nature of the dinitroaromatic ring suppresses positive ionization. Causality: We utilize Negative Electrospray Ionization (ESI-) for MS analysis, allowing the highly electronegative molecule to readily form a stable [M-H]⁻ anion.
Fig 2: Analytical workflow for the quantification and impurity profiling of the target compound.
Experimental Protocols
Method A: HPLC-UV for Bulk Quantification
This method is designed for high-throughput monitoring of the reaction progress and final API purity.
Self-Validating Mechanism: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase ensures the secondary amine remains fully protonated during chromatography. This completely suppresses secondary ion-exchange interactions with residual silanols on the C18 stationary phase, guaranteeing symmetrical peaks (Tailing Factor < 1.2) and validating the integration accuracy.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile (ACN) using an amber volumetric flask. Dilute 1:10 with Mobile Phase A prior to injection to match initial gradient conditions and prevent solvent-shock band broadening.
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (universal aromatic absorbance) and 380 nm (specific to the yellow/orange dinitroaniline chromophore).
Table 2: HPLC-UV Gradient Program
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
|---|---|---|
| 0.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 70 | 30 |
| 14.0 | 70 | 30 |
Method B: LC-MS/MS for Trace Level Analysis
For quantifying trace unreacted starting materials or degradation products, LC-MS/MS is required.
Causality: While TFA is excellent for peak shape in UV, it causes severe ion suppression in mass spectrometry. Therefore, the LC-MS/MS method substitutes TFA with 5 mM Ammonium Acetate. This volatile salt provides the necessary ionic strength for chromatography while promoting efficient droplet desolvation and deprotonation in the ESI- source. Pendimethalin is added as an Internal Standard (IS) to correct for matrix effects, creating a fully self-validating quantitative system.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the primary stock solution to a working range of 10-100 ng/mL in ACN/H₂O (50:50). Spike with 50 ng/mL of Pendimethalin (IS).
-
Column: UPLC C18, 50 mm × 2.1 mm, 1.8 µm.
-
Mobile Phase: A = 5 mM Ammonium Acetate in Water; B = Acetonitrile.
-
Gradient: 40% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Source Conditions: ESI Negative mode, Capillary Voltage -2.5 kV, Desolvation Temp 450 °C.
Table 3: MRM Transitions (ESI-)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 4-Fluoro-N-methyl-2,6-dinitroaniline | 214.1 [M-H]⁻ | 168.1 | 15 | Quantifier (Loss of NO₂) |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | 214.1 [M-H]⁻ | 138.1 | 25 | Qualifier (Loss of NO₂ + NO) |
| Pendimethalin (IS) | 280.1 [M-H]⁻ | 212.1 | 20 | Internal Standard |
Method Validation Summary
Both methods adhere to ICH Q2(R1) guidelines to ensure trustworthiness and reproducibility across different laboratories.
Table 4: Representative Validation Parameters
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
|---|---|---|
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.5 ng/mL |
| Recovery (Spiked Matrix) | 98.5% - 101.2% | 92.0% - 105.4% |
| Precision (%RSD, n=6) | < 1.0% | < 4.5% |
Conclusion
The accurate quantification of 4-Fluoro-N-methyl-2,6-dinitroaniline requires a deep understanding of its chemical reactivity and physical vulnerabilities. By utilizing actinic glassware to mitigate photolysis and selecting orthogonal mobile phase modifiers based on the detection principle (TFA for UV, Ammonium Acetate for MS), these protocols provide a highly reliable, self-validating framework for both bulk API release and trace impurity profiling.
References
- Title: WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds Source: Google Patents URL
Sources
Application Note: HPLC-UV Analytical Protocol for 4-Fluoro-N-methyl-2,6-dinitroaniline
Chemical Profile & Analytical Rationale
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9)[1] is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of corticotropin-releasing factor (CRF) receptor antagonists[2].
The molecule features a heavily substituted benzene ring containing two strongly electron-withdrawing nitro groups, a highly electronegative fluorine atom, and an N-methylamine group. From a chromatographic perspective, these structural features dictate its analytical behavior and necessitate specific methodological choices:
-
Hydrophobicity & Retention: The aromatic core and the fluorine atom confer significant hydrophobicity to the molecule. Consequently, reversed-phase (RP) chromatography utilizing a dense C18 stationary phase is the most effective separation mode, allowing for predictable hydrophobic partitioning.
-
Ionization & Peak Shape: The strong electron-withdrawing nature of the dinitro and fluoro groups significantly reduces the basicity of the N-methylamine nitrogen. While the molecule remains largely un-ionized across a wide pH range, the addition of a weak acid (e.g., 0.1% formic acid) to the mobile phase is critical. This acidic modifier suppresses the ionization of residual silanols on the silica support, thereby preventing secondary interactions and peak tailing[3].
-
Detection Strategy: The highly conjugated
-electron system of the dinitroaniline scaffold provides intense UV absorption. Previous validated methodologies for structurally related dinitroanilines (such as those outlined in EPA Method 8330B) indicate optimal detection wavelengths in the UV range, typically between 225 nm and 260 nm[3],[4].
Chromatographic Method Parameters
To ensure reproducibility and high-resolution separation, the following isocratic HPLC-UV method has been optimized for 4-Fluoro-N-methyl-2,6-dinitroaniline.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Scientific Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides optimal surface area and hydrophobic retention for fluorinated nitroaromatics[4]. |
| Mobile Phase | 50:50 Acetonitrile : Water (with 0.1% Formic Acid) | Acetonitrile offers lower viscosity and better peak symmetry for nitroanilines than methanol[3]. Formic acid suppresses silanol activity. |
| Flow Rate | 1.0 mL/min | Establishes an optimal linear velocity for 4.6 mm internal diameter columns, balancing speed and resolution. |
| Column Temperature | 30 °C | Maintains reproducible solvent viscosity and stabilizes partitioning kinetics[3]. |
| Detection | UV at 254 nm | Captures the strong |
| Injection Volume | 10 µL | Prevents column overloading while maintaining adequate sensitivity for trace analysis. |
Mechanistic Visualizations
The following diagrams illustrate the physical workflow and the chemical mechanisms governing the separation of 4-Fluoro-N-methyl-2,6-dinitroaniline.
Caption: Workflow for the preparation and RP-HPLC-UV analysis of 4-Fluoro-N-methyl-2,6-dinitroaniline.
Caption: Mechanistic pathway of analyte retention and elution on a C18 reversed-phase column.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By incorporating rigorous system suitability checks and bracketing standards, the method ensures that any deviation in pump performance, column degradation, or detector drift is immediately identified.
Phase 1: Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid. Sonicate for 10 minutes and filter through a 0.22 µm membrane to degas and remove particulates.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Fluoro-N-methyl-2,6-dinitroaniline reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Acetonitrile[4]. Store at 4 °C protected from light (nitroaromatics can be photosensitive).
-
Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.
Phase 2: Sample Preparation
-
Extraction/Dilution: Depending on the matrix (e.g., reaction mixture or environmental sample), extract the analyte using a suitable organic solvent (e.g., ethyl acetate or acetonitrile)[3].
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial. Causality Note: PTFE is selected over Nylon to prevent non-specific binding of the hydrophobic fluorinated compound.
Phase 3: System Equilibration & Execution
-
Purging: Purge the HPLC lines with the mobile phase for at least 5 minutes at 2.0 mL/min to clear any air bubbles.
-
Equilibration: Attach the C18 column and equilibrate at 1.0 mL/min for 30 minutes (approximately 15-20 column volumes) until the UV baseline is completely stable[4].
-
Sequence Setup: Program the autosampler to run the following self-validating sequence:
-
Injection 1-2: Blank (Mobile Phase) – verifies no carryover.
-
Injection 3-7: System Suitability Standard (10 µg/mL) – verifies column efficiency and precision.
-
Injection 8-15: Unknown Samples.
-
Injection 16: Bracketing Standard (10 µg/mL) – verifies detector stability over the run.
-
System Suitability & Self-Validation Criteria
To guarantee the trustworthiness of the generated data, the chromatographic system must pass the following System Suitability Testing (SST) criteria prior to sample analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Corrective Action if Failed |
| Retention Time %RSD | Check pump check-valves for micro-leaks; ensure complete column equilibration. | |
| Peak Area %RSD | Inspect autosampler syringe for bubbles; verify standard solution homogeneity. | |
| Peak Tailing Factor ( | 0.8 - 1.5 | Replace the guard column; verify the presence of 0.1% formic acid in the mobile phase. |
| Theoretical Plates (N) | Flush the analytical column with 100% Acetonitrile to remove strongly retained contaminants. | |
| Signal-to-Noise (S/N) | Clean the UV detector flow cell; perform a lamp energy test to check for UV bulb degradation. |
References
1.1 - Molaid Chemical Database.[1] 2.2 - Google Patents.[2] 3.3 - PubMed (Chemosphere, 2010).[3] 4.4 - US Environmental Protection Agency.[4]
Sources
- 1. N-methyl-4-fluoro-2,6-dinitroaniline - CAS号 82366-46-9 - 摩熵化学 [molaid.com]
- 2. WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds - Google Patents [patents.google.com]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
Analysis of 4-Fluoro-N-methyl-2,6-dinitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust methodology for the identification and quantification of 4-Fluoro-N-methyl-2,6-dinitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). Dinitroaniline derivatives are a significant class of compounds, often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their accurate detection is critical for process monitoring, quality control, and environmental analysis. This guide provides a comprehensive workflow, from sample preparation to instrumental analysis and data interpretation, grounded in established principles for analyzing nitroaromatic compounds.[2] We detail optimized instrumental parameters, discuss the rationale behind methodological choices, and propose a characteristic mass fragmentation pathway to ensure confident analyte identification.
Introduction and Principle
4-Fluoro-N-methyl-2,6-dinitroaniline is a substituted nitroaromatic amine. The analysis of such compounds is crucial due to their potential biological activity and role as synthetic precursors. Gas chromatography is an ideal technique for separating thermally stable and volatile compounds like dinitroanilines, while mass spectrometry provides highly selective and sensitive detection, enabling unambiguous identification based on a compound's unique mass spectrum.[3][4]
The principle of this method hinges on the efficient extraction of the analyte from its matrix, followed by chromatographic separation on a low-polarity capillary column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a molecular fingerprint for identification and a basis for quantification.
Compound of Interest:
-
Name: 4-Fluoro-N-methyl-2,6-dinitroaniline
-
Molecular Formula: C₇H₆FN₃O₄
-
Molecular Weight: 215.14 g/mol
-
Structure: (A representative structure would be shown here)
Sample Preparation: Extracting the Analyte
The goal of sample preparation is to isolate 4-Fluoro-N-methyl-2,6-dinitroaniline from the sample matrix and concentrate it in a solvent suitable for GC injection.[5] The choice of method depends on the matrix. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common, with SPE being the preferred modern technique due to its efficiency and lower solvent consumption.[6] For solid samples, a solvent extraction followed by cleanup is typical.[2]
Protocol 2.1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted from established methods for nitroaromatic compounds and offers excellent recovery and cleanup.[2]
Rationale: SPE cartridges with appropriate sorbents can selectively retain the analyte while allowing interfering matrix components to pass through. This pre-concentrates the sample, significantly improving detection limits.[2]
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a 6 mL, 500 mg SPE cartridge (e.g., a divinylbenzene-based polymer or C18) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 100 mL of the filtered aqueous sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove all water.
-
Elution: Elute the trapped analyte by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection vial.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[6] This extract is now ready for GC-MS analysis.
GC-MS Instrumental Method and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use. The use of a non-polar or low-polarity column is standard for the analysis of a broad range of semi-volatile organic compounds, including dinitroanilines.[4][7]
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale & Expertise |
| Gas Chromatograph | Agilent 8890 GC or equivalent | A modern GC system provides excellent temperature control and retention time stability. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | This 5% phenyl-methylpolysiloxane column offers low polarity, excellent thermal stability, and is a versatile choice for separating nitroaromatic compounds.[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.[8] |
| Injector | Splitless mode, 1 µL injection volume | Splitless injection is essential for trace analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.[9] |
| Injector Temp. | 260 °C | This temperature ensures rapid volatilization of the analyte without causing thermal degradation.[4] |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold focuses the analytes at the head of the column. The ramp rate provides good separation, and the final hold ensures elution of all compounds.[8] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the required sensitivity and selectivity. |
| Ion Source | Electron Ionization (EI) at 70 eV | 70 eV is the standard EI energy, which provides reproducible fragmentation patterns that can be compared to libraries.[4] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source while minimizing thermal degradation.[4] |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance.[4] |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to obtain the complete mass spectrum for structural confirmation. SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
Data Analysis: Identification and Fragmentation
Analyte identification is confirmed by matching the retention time of the peak in the sample chromatogram with that of a certified reference standard. Absolute confirmation is achieved when the mass spectrum of the sample peak matches the spectrum of the standard.
Proposed Mass Fragmentation Pathway
While a library spectrum may not be available for this specific molecule, its fragmentation pattern can be predicted based on the established behavior of aromatic nitro compounds and N-methyl anilines.[10] The molecular ion is expected to be prominent due to the stability of the aromatic ring.
Key Fragmentation Steps:
-
Molecular Ion (M⁺·): The intact molecule after ionization, expected at m/z 215 .
-
Loss of Methyl Radical (·CH₃): Alpha-cleavage can lead to the loss of the N-methyl group, resulting in a fragment at m/z 200 .
-
Loss of Nitro Group (·NO₂): A common fragmentation for nitroaromatics is the loss of a nitro group (46 Da), leading to a fragment at m/z 169 .[10]
-
Loss of Nitroxyl (·NO) and Carbon Monoxide (CO): Subsequent or alternative fragmentation can involve the loss of ·NO (30 Da) and CO (28 Da) from nitro-substituted rings.
Table 2: Expected Ions for Identification and Quantification
| Ion Description | Expected m/z | Role in Analysis |
| Molecular Ion (M⁺·) | 215 | Quantifier Ion: Primary ion for quantification. |
| [M - CH₃]⁺ | 200 | Qualifier Ion 1: Confirms analyte identity. |
| [M - NO₂]⁺ | 169 | Qualifier Ion 2: Confirms analyte identity. |
Method Validation and Quality Control
To ensure the trustworthiness of results, the method should be validated.[11][12]
-
Calibration: A multi-point calibration curve should be prepared using a certified reference standard (e.g., 1, 5, 10, 25, 50 µg/L). The curve should demonstrate linearity with a correlation coefficient (R²) > 0.995.
-
Limit of Quantification (LOQ): The LOQ should be established as the lowest calibration standard that provides a signal-to-noise ratio > 10 and demonstrates acceptable precision and accuracy.[11]
-
Accuracy and Precision: Determined by analyzing spiked blank samples at multiple concentrations (n=5). Recoveries should ideally be within 70-120% with a relative standard deviation (RSD) of <15%.[12]
-
Blanks: A method blank should be run with each sample batch to check for contamination.[2]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 4-Fluoro-N-methyl-2,6-dinitroaniline. The detailed protocols for sample preparation and instrumental analysis, combined with the proposed fragmentation pathway, equip researchers and scientists with the necessary tools for the reliable identification and quantification of this compound. The methodology is built upon established principles for analyzing related nitroaromatic compounds, ensuring a high degree of confidence in its application.
References
- Title: Determination of 11 Dinitroaniline Herbicide Residues in Grains by Gas Chromatography-Tandem Mass Spectrometry Source: CNKI URL
- Title: GC-MS Sample Preparation Source: Organomation URL
- Title: High-Throughput Analysis of Dinitroaniline Pesticides in Environmental and Biological Matrices by Gas Chromatography Source: Benchchem URL
-
Title: Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS Source: ResearchGate URL: [Link]
- Title: GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products Source: CEST2017 URL
-
Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS Source: MDPI URL: [Link]
- Title: Application Notes and Protocols for the Analysis of Dinitroaniline Herbicides Using Isotopic Standards Source: Benchchem URL
-
Title: GC-MS sample preparation and column choice guide Source: SCION Instruments URL: [Link]
- Title: Comparative analysis of analytical methods for nitroaromatic compounds Source: Benchchem URL
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
- Title: Inter-laboratory study of 4-Methyl-2-nitroaniline quantification Source: Benchchem URL
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
- Title: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline Source: Benchchem URL
-
Title: Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Source: The University of Manchester URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. organomation.com [organomation.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of 11 Dinitroaniline Herbicide Residues in Grains by Gas Chromatography-Tandem Mass Spectrometry [fxcsxb.com]
- 12. cest2017.gnest.org [cest2017.gnest.org]
Application Note: ^19F NMR Spectroscopy of 4-Fluoro-N-methyl-2,6-dinitroaniline
Executive Summary
4-Fluoro-N-methyl-2,6-dinitroaniline is a highly functionalized aromatic intermediate frequently utilized in the development of Corticotropin-Releasing Factor (CRF) receptor antagonists and modern agrochemicals[1]. Accurate structural characterization of this compound is critical for downstream synthetic validation. Fluorine-19 (^19F) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the premier analytical tool for this purpose. This application note provides an in-depth, causality-driven guide to the theoretical framework, experimental acquisition, and data interpretation of the ^19F NMR spectrum for this specific molecular system.
Theoretical Framework & Mechanistic Insights
To accurately interpret the ^19F NMR spectrum of 4-Fluoro-N-methyl-2,6-dinitroaniline, one must understand the localized electronic environment surrounding the fluorine nucleus. The ^19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it exceptionally receptive to NMR measurements [2]. Because the fluorine nucleus is enveloped by 9 electrons, its chemical shift is exquisitely sensitive to electronic perturbations [3].
Chemical Shift Causality
The chemical shift of the C4-fluorine is dictated by the competing electronic effects of the aromatic substituents:
-
The N-methylamino Group (C1): This group exerts a powerful electron-donating resonance effect (+M). By donating electron density into the aromatic ring, it significantly shields the para-position (C4). This increased electron density pushes the ^19F resonance upfield (to a more negative ppm value).
-
The Dinitro Groups (C2, C6): Positioned meta to the fluorine, these groups are strongly electron-withdrawing. However, because meta-positions do not effectively participate in direct resonance with the C4 carbon, their influence is predominantly through inductive electron withdrawal (-I). This causes a mild deshielding effect.
Ultimately, the strong +M shielding effect of the para-amino group dominates the system, placing the expected ^19F resonance in the -115 to -125 ppm range relative to Trichlorofluoromethane (CFCl3)[4].
Spin-Spin Coupling Pathways
The fluorine atom at C4 is flanked by two equivalent protons at the C3 and C5 positions. The magnetic moments of these protons couple with the fluorine nucleus through three bonds (^3J_FH). Because there are two equivalent ortho protons, the ^19F signal will split into a 1:2:1 triplet in a standard ^1H-coupled experiment, with a typical ortho-coupling constant of 6.0–10.0 Hz [2].
Figure 1: Electronic and magnetic interactions affecting the 19F chemical shift.
Experimental Protocol: ^19F NMR Acquisition
The following self-validating protocol is designed to maximize Signal-to-Noise Ratio (SNR) while ensuring precise structural confirmation.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of 4-Fluoro-N-methyl-2,6-dinitroaniline. Rationale: ^19F is highly receptive; excessive concentrations can lead to line broadening and poor shimming.
-
Solvation: Dissolve the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Rationale: The choice of solvent will slightly perturb the chemical shift due to differential hydrogen bonding with the -NHCH3 and -NO2 groups.
-
Referencing: Add 0.05% v/v of Trifluoroacetic acid (TFA, -76.55 ppm) or Hexafluorobenzene (-164.9 ppm) as an internal secondary standard[4]. Rationale: The primary standard, CFCl3, is highly volatile and difficult to handle at room temperature.
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Phase 2: Instrument Setup & Acquisition
-
Probe Tuning: Tune and match the NMR probe specifically to the ^19F resonance frequency (e.g., ~376.5 MHz on a 400 MHz console) [5]. Rationale: ^19F and ^1H frequencies are very close (~94% of ^1H); failing to tune properly will result in severe signal attenuation.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnet (Z1-Z5). Rationale: High B0 homogeneity is critical to resolve the fine ~8 Hz ^3J_FH coupling.
-
Pulse Sequence Selection:
-
For Structural Confirmation: Use a standard single-pulse sequence (e.g., zg) to acquire a ^1H-coupled spectrum. This reveals the triplet multiplicity, confirming the fluorine is flanked by two protons.
-
For Purity/Screening: Use an inverse-gated ^1H-decoupled sequence (e.g., zgig). Rationale: Inverse-gated decoupling collapses the multiplet into a singlet while minimizing Nuclear Overhauser Effect (NOE) enhancements, allowing for accurate integration of impurities [5].
-
-
Acquisition Parameters: Set the spectral width (SW) to ~200 ppm centered around -100 ppm. Set the relaxation delay (D1) to 3–5 seconds. Rationale: While isolated fluorines have long T1 times, the ortho protons in this molecule provide efficient dipole-dipole relaxation, allowing for a moderate D1 [3]. Acquire 16 to 64 scans.
Figure 2: Step-by-step experimental workflow for 19F NMR acquisition.
Data Interpretation & Quantitative Analysis
The expected quantitative parameters for the ^19F NMR analysis of 4-Fluoro-N-methyl-2,6-dinitroaniline are summarized below.
Table 1: Quantitative NMR Parameters
| Parameter | Value / Description | Mechanistic Rationale |
| Target Nucleus | ^19F | Spin 1/2, 100% natural abundance[2]. |
| Resonance Frequency | ~376 MHz | Based on a standard 400 MHz ^1H magnet[5]. |
| Chemical Shift (δ) | -115 to -125 ppm | Upfield shift driven by the +M effect of the para-amino group[3][4]. |
| Reference Standard | CFCl3 (0.00 ppm) | Universal standard; negative values indicate shielding[4]. |
| Multiplicity (^1H-Coupled) | Triplet (t) | ^3J coupling to two equivalent ortho protons (H3, H5)[2]. |
| Coupling Constant (^3J_FH) | 6.0 – 10.0 Hz | Typical magnitude for ortho F-H scalar coupling[2]. |
| Multiplicity (^1H-Decoupled) | Singlet (s) | Broadband ^1H decoupling collapses the multiplet[2]. |
Troubleshooting & Best Practices
-
Acoustic Ringing: ^19F NMR on older or improperly tuned probes can suffer from acoustic ringing, which manifests as a severe rolling baseline. Mitigation: Use a backward linear prediction algorithm during processing, or utilize a specific pulse sequence with a pre-scan delay (e.g., zgflt).
-
Referencing Errors: The massive spectral width of ^19F NMR can lead to referencing confusion. Always verify the sign convention; modern IUPAC standards dictate that upfield shifts (more shielded environments) are reported as negative values relative to CFCl3 (0.00 ppm)[4].
-
Decoupler Heating: If utilizing ^1H broadband decoupling, be cautious of sample heating, which can cause chemical shift drift. Ensure the decoupler power is properly calibrated and cooling gas is active.
References
- Nitrogen-containing fused heterocyclic compounds. Google Patents (WO2005044793A2).
-
Fluorine NMR. Gerig, J. T., Biophysical Society. URL:[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia Contributors. URL:[Link]
-
19F NMR Reference Standards. University of Colorado, Department of Chemistry. URL:[Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. URL:[Link]
Sources
In vitro herbicidal activity assay for "4-Fluoro-N-methyl-2,6-dinitroaniline"
Application Note: In Vitro Herbicidal Activity Assay for 4-Fluoro-N-methyl-2,6-dinitroaniline
Introduction & Mechanistic Rationale
The compound 4-Fluoro-N-methyl-2,6-dinitroaniline (CAS 82366-46-9)[1] belongs to the dinitroaniline class of pre-emergence herbicides. Dinitroanilines exert their phytotoxic effects by binding directly to unpolymerized α/β-tubulin heterodimers in plant cells, thereby preventing the addition of tubulin subunits to the positive (+) end of growing microtubules[2]. This disruption arrests cells in prometaphase, leading to mitotic failure, loss of cellular anisotropy, and ultimately, cell death[3].
A critical feature of dinitroanilines is their extreme phylogenetic specificity. While they exhibit high-affinity binding to plant and protozoan tubulin (e.g., the reference compound oryzalin has an apparent affinity constant
To accurately evaluate the herbicidal efficacy of 4-Fluoro-N-methyl-2,6-dinitroaniline during agrochemical development, researchers must isolate the compound's primary mechanism of action (MoA) from secondary in vivo variables like cell wall permeability or metabolic degradation. This Application Note details a self-validating, cell-free in vitro tubulin polymerization assay (turbidimetry) paired with an in vivo phenotypic validation model.
Mechanistic Pathway
Figure 1: Mechanism of dinitroaniline-induced microtubule depolymerization and mitotic arrest.
Assay Principles & Self-Validating Design
The core of this protocol is the Turbidimetric Tubulin Polymerization Assay . As soluble tubulin heterodimers assemble into massive microtubule polymers, the solution's optical density increases. By monitoring absorbance at 340 nm (
Causality in Experimental Choices:
-
Taxol (Paclitaxel) Induction: Plant tubulin in vitro is notoriously difficult to polymerize spontaneously without high concentrations of glycerol. We utilize Taxol to artificially lower the critical concentration required for assembly[4]. The assay measures the ability of 4-Fluoro-N-methyl-2,6-dinitroaniline to inhibit this robust, Taxol-driven polymerization.
-
Buffer Composition (PEM): PIPES buffer maintains the physiological pH (6.9) required for tubulin stability. EGTA is critical as it chelates trace calcium ions (
), which are potent microtubule depolymerizers. GTP and are mandatory cofactors for dimer assembly. -
The Self-Validating Counter-Screen: To ensure the observed inhibition is due to specific target engagement rather than non-specific protein aggregation (PAINS), the protocol mandates a parallel assay using bovine brain tubulin . A true dinitroaniline will inhibit plant tubulin but show 0% inhibition against bovine tubulin[4].
Materials and Reagents
-
Proteins: Purified Plant Tubulin (e.g., Zea mays or Rosa sp., >99% purity), Purified Bovine Brain Tubulin (>99% purity).
-
Test Compounds: 4-Fluoro-N-methyl-2,6-dinitroaniline (10 mM stock in anhydrous DMSO)[1], Oryzalin (Positive Control, 10 mM stock in DMSO)[4].
-
Reagents: Taxol (Paclitaxel), GTP (Guanosine-5'-triphosphate).
-
PEM Buffer: 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM
. -
Equipment: Temperature-controlled microplate reader (capable of 340 nm kinetic reads), 96-well half-area UV-transparent microplates.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Inhibition (Turbidimetry)
Step 1: Buffer and Reagent Preparation
-
Supplement the PEM Buffer with 1 mM GTP immediately before use. Keep on ice. (Causality: GTP hydrolyzes rapidly at room temperature; fresh addition ensures maximum polymerizing potential).
-
Prepare serial dilutions of 4-Fluoro-N-methyl-2,6-dinitroaniline and Oryzalin in DMSO to create 100X concentrated stocks (ranging from 10 µM to 10 mM).
Step 2: Tubulin Reconstitution and Pre-Incubation
-
Thaw plant and bovine tubulin aliquots rapidly in a 37°C water bath for 1 minute, then immediately transfer to ice. (Causality: Rapid thawing prevents protein denaturation, while subsequent ice storage completely halts premature, spontaneous polymerization).
-
Dilute tubulin to a final concentration of 2.5 mg/mL in the GTP-supplemented PEM buffer.
-
In the 96-well UV-transparent plate, add 1.5 µL of the 100X compound stocks to 148.5 µL of the tubulin solution (Final DMSO concentration = 1.0%).
-
Incubate the plate in the dark at 24°C for 20 minutes. (Causality: This pre-incubation allows the dinitroaniline to reach thermodynamic binding equilibrium with the unpolymerized α-tubulin core before the system is forced to polymerize).
Step 3: Induction and Kinetic Measurement
-
Add Taxol to each well to achieve a final concentration of 10 µM. Mix gently by pipetting up and down twice. Avoid introducing bubbles, which will severely interfere with
readings. -
Immediately place the plate into the microplate reader pre-warmed to 24°C.
-
Record the absorbance at 340 nm every 1 minute for 60 minutes.
Protocol B: Phenotypic Validation (Arabidopsis Root Elongation Assay)
To bridge in vitro target engagement with in vivo efficacy, a seedling growth assay is required.
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 20% sodium hypochlorite.
-
Stratify seeds at 4°C for 48 hours to synchronize germination.
-
Plate seeds on 0.5x Murashige and Skoog (MS) agar plates supplemented with 1% sucrose and varying concentrations of 4-Fluoro-N-methyl-2,6-dinitroaniline (0.01 µM to 10 µM).
-
Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.
-
Measure primary root length using ImageJ software. (Causality: The root apical meristem is highly mitotically active. Microtubule inhibition causes immediate isotropic expansion (swelling) and halts longitudinal root elongation[3]).
Data Presentation and Expected Results
The efficacy of the test compound is quantified by extracting the maximum polymerization velocity (
Table 1: Comparative In Vitro Tubulin Polymerization Kinetics
| Compound | Target Tubulin | IC50 (µM) | Plateau | |
| Vehicle (1% DMSO) | Plant | N/A | 0.0 | 0.0 |
| Oryzalin (Positive Control) | Plant | ~2.5 | >85.0 | >90.0 |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | Plant | Assay Dependent | Assay Dependent | Assay Dependent |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | Bovine Brain | >100 | <5.0 | <5.0 |
Note: The lack of inhibition in the Bovine Brain tubulin cohort validates that the compound's MoA is target-specific and not a result of non-specific protein denaturation.
Table 2: Phenotypic Growth Inhibition (Arabidopsis Root Assay)
| Treatment | Concentration (µM) | Mean Root Length (mm) | Phenotype Observed |
| Vehicle Control | 0.0 | 35.5 ± 2.1 | Normal anisotropic elongation |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | 0.1 | 18.2 ± 1.5 | Moderate stunting, slight swelling |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | 1.0 | 4.1 ± 0.8 | Severe stunting, "club root" morphology |
| 4-Fluoro-N-methyl-2,6-dinitroaniline | 10.0 | 1.2 ± 0.3 | Complete arrest at germination stage |
Troubleshooting & Quality Control
-
Flat Kinetic Curve in Vehicle Control: If the plant tubulin fails to polymerize in the absence of the herbicide, the GTP has likely hydrolyzed, or the tubulin was denatured during thawing. Always use fresh GTP and flash-thaw tubulin.
-
Erratic Absorbance Spikes: This is almost always caused by micro-bubbles in the optical path. Centrifuge the plate at 1000 x g for 1 minute before reading to force bubbles to the surface.
-
Compound Precipitation: Dinitroanilines are highly lipophilic. If the compound crashes out of solution upon addition to the PEM buffer, ensure the final DMSO concentration does not exceed 1% and that the buffer is at room temperature during mixing.
References
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science / NIH PMC. 2
-
Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta / MedChemExpress. 4
-
N-methyl-4-fluoro-2,6-dinitroaniline - CAS 82366-46-9. Molaid Chemical Database. 1
-
Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function. Molecular Biology of the Cell. 5
-
Disorganization of Cortical Microtubules Stimulates Tangential Expansion and Reduces the Uniformity of Cellulose Microfibril Alignment. Plant Physiology / UMass. 3
Sources
Probing the Cytoskeleton: 4-Fluoro-N-methyl-2,6-dinitroaniline as a Tool for Tubulin Dynamics
Introduction: A Focused Look at the Microtubule Network
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1] Its principal component, the tubulin heterodimer (composed of α- and β-tubulin subunits), undergoes a tightly regulated process of polymerization and depolymerization, a phenomenon known as dynamic instability. The critical nature of this process makes tubulin a prime target for small molecule inhibitors, which have proven invaluable as both therapeutic agents and research tools.
The dinitroaniline class of compounds has long been recognized for its potent inhibitory effects on microtubule polymerization, particularly in plants and protozoa.[2][3][4] These herbicides, including well-studied members like oryzalin and trifluralin, exert their biological effects by directly interacting with tubulin, leading to a disruption of microtubule-dependent processes and ultimately, cell cycle arrest and apoptosis.[5][6] This application note details the use of a specific dinitroaniline derivative, 4-Fluoro-N-methyl-2,6-dinitroaniline, as a chemical probe for investigating tubulin and microtubule dynamics. While this document will use the extensively characterized dinitroaniline, oryzalin, as a primary exemplar for mechanistic and protocol-based discussions, the principles and methodologies are broadly applicable to 4-Fluoro-N-methyl-2,6-dinitroaniline and other members of this chemical class.
Mechanism of Action: A Selective Disruption of α-Tubulin
Dinitroanilines exhibit a fascinating and selective mechanism of action, primarily targeting the α-tubulin subunit of the tubulin heterodimer.[7][8] This is in contrast to many other well-known microtubule inhibitors, such as the taxanes and vinca alkaloids, which bind to β-tubulin. The binding of dinitroanilines to α-tubulin is a non-covalent interaction that ultimately prevents the incorporation of the tubulin dimer into growing microtubules.[9][10]
Computational docking studies and the analysis of resistant mutations have pinpointed the dinitroaniline binding site on α-tubulin to a region beneath the N-loop.[7][8][11] This strategic location is critical, as the N-loop of one tubulin dimer is thought to make lateral contact with the M-loop of an adjacent protofilament, a key interaction for the stability of the microtubule lattice.[7] By binding to this site, dinitroanilines are proposed to induce a conformational change that disrupts these crucial lateral interactions between protofilaments, leading to microtubule destabilization.[7]
A noteworthy characteristic of dinitroanilines is their selective toxicity, showing high efficacy against plant and protozoan tubulin while having significantly lower affinity for vertebrate tubulin.[4][8][12] This selectivity is attributed to subtle differences in the amino acid residues within the binding pocket across species.[7]
Caption: Proposed mechanism of dinitroaniline action.
Quantitative Analysis of Dinitroaniline-Tubulin Interactions
The interaction between dinitroanilines and tubulin can be quantified to determine binding affinity and inhibitory potency. These parameters are crucial for comparing the efficacy of different derivatives and for understanding the structure-activity relationship.
| Compound | Tubulin Source | Assay Type | Parameter | Value | Reference |
| Oryzalin | Toxoplasma gondii | Docking Simulation | Binding Affinity (Predicted) | 23 nM | [7][13] |
| Oryzalin | Zea mays | Experimental | Dissociation Constant (Kd) | 95 nM | [14] |
| Oryzalin | Rose cells | Experimental | Inhibition Constant (Ki) | 2.59 µM | [12][14] |
| Oryzalin | Leishmania amazonensis | Experimental | Dissociation Constant (Kd) | 19 µM | [14] |
| Oryzalin | Bovine brain | Experimental | Dissociation Constant (Kd) | 77 µM | [14] |
| Oryzalin | Tetrahymena thermophila (wild-type) | Experimental | Dissociation Constant (Kd) | 0.44 µM | [14] |
| Oryzalin | Tetrahymena thermophila (L136F mutant) | Experimental | Dissociation Constant (Kd) | 11 µM | [14] |
| Oryzalin | Tetrahymena thermophila (I252L mutant) | Experimental | Dissociation Constant (Kd) | 6.7 µM | [14] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of 4-Fluoro-N-methyl-2,6-dinitroaniline on tubulin polymerization and cellular microtubule networks.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the increase in light scattering.[5][15]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
4-Fluoro-N-methyl-2,6-dinitroaniline stock solution (e.g., 10 mM in DMSO)
-
Glycerol (optional, for enhancing polymerization)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare the desired concentrations of 4-Fluoro-N-methyl-2,6-dinitroaniline by serial dilution of the stock solution in General Tubulin Buffer. Include a vehicle control (DMSO).
-
-
Assay Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the appropriate volume of the test compound or vehicle control.
-
Prepare a tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM. If using, add glycerol to a final concentration of 10-20%. The final tubulin concentration should be between 1-3 mg/mL.
-
Aliquot the tubulin polymerization mix into the wells containing the test compound.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The inhibitory effect is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.
-
Calculate the IC₅₀ value by determining the concentration of the compound that inhibits the maximum rate of polymerization by 50%.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Staining by Immunofluorescence
This protocol allows for the visualization of the microtubule network in cultured cells treated with 4-Fluoro-N-methyl-2,6-dinitroaniline, providing a qualitative assessment of its microtubule-disrupting activity.[4][8]
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
4-Fluoro-N-methyl-2,6-dinitroaniline stock solution
-
Microtubule-stabilizing buffer (e.g., 0.1 M PIPES, pH 6.8, 1 mM EGTA, 1 mM MgSO₄, 2% Triton X-100, 4% formaldehyde)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-Fluoro-N-methyl-2,6-dinitroaniline (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix and permeabilize the cells with microtubule-stabilizing buffer for 10-15 minutes at 37°C.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be evident as a loss of the fine filamentous structure and the appearance of diffuse tubulin staining or aggregated tubulin.
-
Synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline
Step 1: N-methylation of 4-fluoroaniline
A common method for the N-methylation of anilines is reductive amination.
-
Reaction: 4-fluoroaniline is reacted with formaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield N-methyl-4-fluoroaniline.
Step 2: Dinitration of N-methyl-4-fluoroaniline
The N-methylated aniline is then subjected to dinitration using a mixture of nitric acid and sulfuric acid.
-
Reaction: N-methyl-4-fluoroaniline is treated with a nitrating mixture (HNO₃/H₂SO₄) to introduce two nitro groups onto the aromatic ring, yielding 4-Fluoro-N-methyl-2,6-dinitroaniline. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired product and minimize side reactions.
Caption: A plausible synthetic route for the target compound.
Conclusion and Future Perspectives
4-Fluoro-N-methyl-2,6-dinitroaniline, as a member of the dinitroaniline class of compounds, holds significant potential as a chemical probe for the study of tubulin and microtubule dynamics. Its mechanism of action, centered on the selective disruption of α-tubulin function, offers a valuable tool for dissecting the intricate processes governed by the microtubule cytoskeleton. The protocols outlined in this application note provide a robust starting point for researchers to characterize the activity of this and other dinitroaniline derivatives, both in vitro and in cellular contexts. Further investigation into the specific binding kinetics and cellular effects of 4-Fluoro-N-methyl-2,6-dinitroaniline will undoubtedly contribute to a deeper understanding of microtubule regulation and may inform the development of novel therapeutic agents targeting the tubulin cytoskeleton.
References
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). Environmental Science and Pollution Research. [Link]
-
Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. [Link]
-
Aguayo-Ortiz, R., & Domínguez, L. (2022). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega. [Link]
-
Trifluralin. Wikipedia. [Link]
-
Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. [Link]
-
(A) Representative structure of oryzalin bound to -tubulin as... | Download Scientific Diagram. ResearchGate. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]
-
Parka, S. J., & Soper, O. F. (1977). The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). PMC. [Link]
-
Morrissette, N. S., et al. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell. [Link]
-
Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. (2022). ACS Publications. [Link]
-
Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. (2022). PMC. [Link]
-
Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. (2025). MDPI. [Link]
-
Behavior of Dinitroaniline Herbicides in Plants. (2017). Weed Technology. [Link]
-
Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. (2004). PMC. [Link]
- Preparation of 2,6-dinitroanilines. (1979).
- Method for the preparation of nitroanilines. (1992).
- Process for the preparation of 2,4-dinitroaniline. (1978).
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (1983). Journal of the Chemical Society of Japan. [Link]
-
Dinitroanilines bind alpha-tubulin to disrupt microtubules. (2004). PubMed. [Link]
-
α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance. (2010). PMC. [Link]
-
Structural and biological characterization of the tubulin interaction with dinitroanilines. (2025). ResearchGate. [Link]
-
Binding and Interaction of Dinitroanilines with Apicomplexan and Kinetoplastid α-Tubulin. (2006). ACS Publications. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function. (2008). PMC. [Link]
-
Dinitroanilines bind α-tubulin to disrupt microtubules. (2004). Digital Commons@Becker. [Link]
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- 1. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
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- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
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- 8. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
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- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
- 17. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
- 18. CA2063817A1 - Method for the preparation of nitroanilines - Google Patents [patents.google.com]
- 19. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 20. academic.oup.com [academic.oup.com]
Application Notes & Protocols: 4-Fluoro-N-methyl-2,6-dinitroaniline as a Versatile Precursor for Bioactive Heterocycles
Introduction: The Strategic Value of a Highly Activated Aromatic Core
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 4-Fluoro-N-methyl-2,6-dinitroaniline is a pre-activated, high-potential building block designed for this purpose. Its utility stems from a unique confluence of structural features: a fluorine atom, an excellent leaving group in nucleophilic aromatic substitution (SNAr), is positioned on a benzene ring that is rendered exceptionally electron-deficient by two powerful nitro groups at the ortho and para positions.[1][2]
This electronic arrangement dramatically accelerates the rate-determining step of the SNAr mechanism—the attack by a nucleophile—by stabilizing the resultant negatively charged intermediate, known as a Meisenheimer complex.[1] This inherent reactivity makes 4-Fluoro-N-methyl-2,6-dinitroaniline an ideal substrate for forging new carbon-heteroatom bonds under mild conditions, enabling the synthesis of complex heterocyclic systems that form the core of many bioactive molecules.
This guide provides an in-depth exploration of this reagent's synthetic utility. We will dissect the underlying reaction mechanisms, provide field-tested, step-by-step protocols for the synthesis of high-interest scaffolds like benzimidazoles, and discuss the causality behind critical experimental choices.
Core Properties and Safety
A thorough understanding of the reagent's properties is essential for safe handling and successful experimentation.
| Property | Value |
| IUPAC Name | 4-Fluoro-N-methyl-2,6-dinitroaniline |
| CAS Number | 39939-76-9 |
| Molecular Formula | C₇H₆FN₃O₄ |
| Molecular Weight | 215.14 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMF, DMSO, Acetone; sparingly soluble in alcohols |
Safety & Handling:
-
Warning: Dinitroaromatic compounds are energetic and can be potentially explosive, especially with heat or shock. Handle with appropriate care.
-
Always use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all operations in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
The Key Transformation: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight
The cornerstone of 4-Fluoro-N-methyl-2,6-dinitroaniline's utility is the SNAr reaction. This is not a concerted displacement like an SN2 reaction, but rather a two-step addition-elimination process.[1]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. The strong electron-withdrawing nitro groups at the C2 and C6 positions delocalize the negative charge, significantly lowering the activation energy of this step.[2]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. Fluorine, despite its strong bond to carbon, is an excellent leaving group in this context because its high electronegativity contributes to the initial activation of the ipso-carbon toward nucleophilic attack.[2]
Caption: The two-step addition-elimination S-N-Ar pathway.
Causality in Experimental Design
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including primary/secondary amines, thiols, and alcohols. The nucleophilicity of the attacking atom is a key driver of the reaction rate.
-
Choice of Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal. They effectively solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thereby preserving its reactivity.
-
Role of Base: When using amine or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required. Its purpose is to deprotonate the nucleophile, increasing its potency, and to scavenge the HF that is formally produced during the reaction.
Application I: Synthesis of Novel Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The following workflow demonstrates how 4-Fluoro-N-methyl-2,6-dinitroaniline serves as an excellent starting point for creating a library of substituted benzimidazoles. The overall strategy involves an initial SNAr reaction followed by a reductive cyclization.
Caption: Two-step workflow for benzimidazole synthesis.
Protocol 1: SNAr Coupling with an ortho-Phenylenediamine
This protocol describes the synthesis of the key diamine intermediate.
Materials:
-
4-Fluoro-N-methyl-2,6-dinitroaniline (1.0 eq)
-
Substituted ortho-phenylenediamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-N-methyl-2,6-dinitroaniline (e.g., 2.15 g, 10 mmol), the selected ortho-phenylenediamine (11 mmol), and anhydrous K₂CO₃ (e.g., 3.45 g, 25 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) via syringe.
-
Reaction: Stir the suspension at 80-90 °C. The reaction mixture will typically turn a deep red or purple color.
-
**Insight: The color change is indicative of Meisenheimer complex formation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing ice-water (approx. 250 mL) with stirring. A solid precipitate should form. c. Isolate the solid product by vacuum filtration. d. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.
Protocol 2: Reductive Cyclization to the Benzimidazole Core
This protocol uses tin(II) chloride, which effectively reduces both nitro groups and facilitates the acid-catalyzed cyclization to the benzimidazole ring in a single operation.
Materials:
-
Diamine intermediate from Protocol 1 (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (8-10 eq)
-
Ethanol (or Acetic Acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In a round-bottom flask, suspend the diamine intermediate (e.g., 10 mmol) in ethanol (100 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (e.g., 18-22.5 g, 80-100 mmol) portion-wise. The addition can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-6 hours.
-
**Insight: The acidic nature of the tin chloride solution catalyzes the condensation of one of the newly formed amines with the N-methyl amine's carbonyl-like nitro group precursor, followed by dehydration to form the imidazole ring.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and concentrate the solvent under reduced pressure. b. Add water and cool the flask in an ice bath. Carefully basify the acidic mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. Tin hydroxides will precipitate as a white solid. c. Add ethyl acetate (EtOAc) and stir vigorously for 15 minutes. d. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the pad with additional EtOAc. e. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final benzimidazole product.
Conclusion
4-Fluoro-N-methyl-2,6-dinitroaniline is a powerful and versatile reagent for the synthesis of novel bioactive molecules. Its highly activated aromatic core allows for efficient and predictable nucleophilic aromatic substitution reactions with a wide range of nucleophiles. The protocols detailed herein for the synthesis of benzimidazoles provide a robust and adaptable template for researchers to generate libraries of complex heterocyclic compounds for screening in drug development programs. The principles of its reactivity can be readily extended to the synthesis of other important scaffolds, such as phenazines and benzoxazoles, making it an invaluable tool in the modern medicinal chemist's arsenal.
References
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Available at: [Link]
- CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents.
-
Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Available at: [Link]
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Introduction: Unveiling the Environmental Fate of a Unique Dinitroaniline Derivative
An Application Guide to the Study of 4-Fluoro-N-methyl-2,6-dinitroaniline Photodegradation
4-Fluoro-N-methyl-2,6-dinitroaniline is a halogenated nitroaromatic compound. While specific data on this molecule is limited, its structural similarity to dinitroaniline herbicides suggests its potential relevance in agrochemical research, chemical synthesis, and as a potential environmental contaminant. Dinitroaniline-based compounds are known for their biological activity, often as microtubule assembly inhibitors, but also for their persistence and susceptibility to transformation under environmental conditions.[1] Photodegradation, the breakdown of molecules by light, is a primary dissipation pathway for many of these chemicals, especially when present on surfaces or in aqueous environments.[2][3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the photodegradation of 4-Fluoro-N-methyl-2,6-dinitroaniline. As direct studies on this specific compound are not widely published, this guide establishes a robust framework by synthesizing proven methodologies and mechanistic insights from the broader class of dinitroaniline and nitroaromatic compounds.[3][4][5] The protocols herein are designed to be self-validating, providing the user with the necessary tools to accurately quantify degradation kinetics, identify transformation products, and elucidate potential degradation pathways.
Part 1: Mechanistic Foundations of Nitroaromatic Photodegradation
The photochemical behavior of nitroaromatic compounds is complex and dictated by the molecule's ability to absorb ultraviolet (UV) and visible light. Upon absorption of a photon, the molecule is promoted to an excited state, initiating a cascade of reactions.
Key Photochemical Processes:
-
Nitro-Nitrite Rearrangement: A hallmark of nitroaromatic photochemistry, this process involves an intramolecular rearrangement where a nitro group (-NO₂) is converted to a nitrite group (-ONO), which can then cleave to form nitric oxide (NO) and an aryloxy radical.[6] This is often a primary step in the breakdown of the parent molecule.
-
Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from adjacent molecules (e.g., solvent, other organic matter) or, if sterically feasible, from an adjacent substituent on the aromatic ring. This can lead to the formation of radicals that drive further degradation.
-
Nucleophilic Photosubstitution: In aqueous media, photonucleophilic substitution can occur, where a nitro group or a halogen is displaced by a nucleophile, such as a hydroxide ion (OH⁻) or water molecule. This process is particularly relevant for understanding the formation of phenolic byproducts.[7]
-
Reductive and Oxidative Pathways: The two nitro groups on the aniline ring create a highly electron-deficient system. This makes the molecule susceptible to both reductive pathways (conversion of -NO₂ to -NH₂) and oxidative attack, often mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) generated from sensitizers in the water (e.g., dissolved organic matter).
The presence of both a fluorine atom and an N-methyl group on the 4-Fluoro-N-methyl-2,6-dinitroaniline structure adds further complexity. The strong carbon-fluorine bond may be more resistant to cleavage than C-H bonds, while the N-methyl group is a potential site for dealkylation reactions.
Factors Influencing Photodegradation Rate
The efficiency and outcome of photodegradation are not intrinsic to the molecule alone; they are heavily influenced by environmental variables. A thorough investigation must consider:
-
Wavelength and Intensity of Light: The degradation rate is dependent on the overlap between the compound's absorption spectrum and the emission spectrum of the light source.
-
Solvent/Matrix: The polarity and hydrogen-donating ability of the solvent can significantly alter degradation pathways. Degradation on soil surfaces, in the vapor phase, or in aqueous solutions will proceed differently.[3]
-
pH: The pH of the medium can affect the compound's speciation and the generation of reactive species, thereby influencing the reaction kinetics.
-
Presence of Other Substances: Dissolved organic matter, nitrate ions, and metal ions can act as photosensitizers or quenchers, accelerating or inhibiting the degradation process, respectively.[8][9]
Part 2: Experimental Design and Protocols
This section provides a detailed, step-by-step methodology for conducting a comprehensive photodegradation study. The workflow is designed to ensure reproducibility and generate high-quality, interpretable data.
Experimental Workflow Overview
Caption: General workflow for a photodegradation study.
Protocol 1: Sample Preparation and Irradiation
Objective: To expose an aqueous solution of 4-Fluoro-N-methyl-2,6-dinitroaniline to a controlled light source and collect samples over time.
Causality Behind Choices:
-
Solvent: HPLC-grade water with a buffer (e.g., phosphate buffer, pH 7) is chosen to maintain stable pH and mimic neutral environmental conditions. Acetonitrile is used as a co-solvent only if necessary for solubility, as it can influence photochemical pathways.
-
Dark Control: A parallel experiment run in the absence of light is critical. This allows the researcher to distinguish between photodegradation and other degradation processes like hydrolysis.
-
Light Source: A xenon arc lamp with filters is the gold standard as it closely mimics the solar spectrum.[7] However, medium-pressure mercury lamps can also be used for screening purposes.[10]
Materials and Reagents:
-
4-Fluoro-N-methyl-2,6-dinitroaniline (analytical standard)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer salts (e.g., KH₂PO₄, K₂HPO₄)
-
Quartz photoreactor cells or borosilicate glass vials (quartz is preferred as it is transparent to a wider range of UV light)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters (PTFE or other compatible material)
Equipment:
-
Photoreactor (e.g., Atlas SUNTEST, Rayonet, or custom-built chamber)[7]
-
Calibrated radiometer for measuring light intensity
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
Procedure:
-
Stock Solution Preparation: Accurately weigh ~10 mg of 4-Fluoro-N-methyl-2,6-dinitroaniline and dissolve it in a 100 mL volumetric flask with acetonitrile to create a 100 mg/L stock solution.
-
Working Solution Preparation: Dilute the stock solution with buffered (pH 7) HPLC-grade water to a final concentration within the analytical instrument's linear range (e.g., 1-5 mg/L). The final concentration of acetonitrile should be kept low (<1%) to minimize its effect.
-
Initial Sample (T=0): Before irradiation, withdraw an aliquot of the working solution, filter it, and place it in an amber autosampler vial for analysis. This serves as the time-zero reference.
-
Reactor Setup: Transfer the working solution into several quartz cells. Place a small stir bar in each.
-
Dark Control: Wrap one or more cells completely in aluminum foil. These will be the dark controls.
-
Irradiation: Place the uncovered and dark control cells in the photoreactor. Ensure consistent stirring and temperature control (e.g., 25°C). Turn on the light source.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot from one of the irradiated cells and a corresponding dark control cell. Immediately filter the samples into amber vials and store them at 4°C until analysis.
Protocol 2: Analytical Quantification and Byproduct Identification
Objective: To quantify the decrease in the parent compound concentration over time and identify major transformation products.
Causality Behind Choices:
-
Primary Analysis (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is ideal for quantifying the parent compound. Nitroaromatic compounds have strong chromophores, making them easily detectable by UV. A C18 column is a robust choice for separating nonpolar to moderately polar compounds.[11]
-
Confirmatory Analysis (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is essential for identifying unknown degradation products. It provides both the molecular weight of the intermediates (from MS) and structural information (from MS/MS fragmentation patterns).[1]
Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
LC-MS/MS system with an Electrospray Ionization (ESI) source
-
Analytical column: C18, e.g., 150 mm x 4.6 mm, 3.5 µm particle size
Procedure: HPLC-UV Analysis
-
Method Setup:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the λmax of the parent compound (likely in the 250-400 nm range). A DAD is useful for this and for observing the appearance of new peaks.
-
-
Calibration: Prepare a series of standards of 4-Fluoro-N-methyl-2,6-dinitroaniline (e.g., 0.1, 0.5, 1, 5, 10 mg/L) and generate a calibration curve. Ensure the correlation coefficient (r²) is >0.99.
-
Sample Analysis: Analyze the samples collected from the irradiation experiment in sequence.
-
Data Processing: Integrate the peak area corresponding to the parent compound in each chromatogram. Use the calibration curve to determine the concentration at each time point.
Procedure: LC-MS/MS for Byproduct ID
-
Method Setup: Use the same chromatographic conditions as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: ESI, run in both positive and negative modes to capture a wide range of potential products.
-
Scan Mode: Perform a full scan (e.g., m/z 50-500) to find the molecular ions of potential byproducts. Then, use data-dependent acquisition (DDA) or targeted MS/MS to obtain fragmentation spectra for the most abundant new ions.
-
-
Data Interpretation: Propose structures for the byproducts based on their exact mass, fragmentation patterns, and known degradation pathways of similar molecules.
Part 3: Data Interpretation and Proposed Pathway
Kinetic Analysis
The degradation of many organic pollutants at low concentrations follows pseudo-first-order kinetics. This can be modeled using the equation:
ln(Cₜ/C₀) = -kt
Where:
-
Cₜ is the concentration at time t
-
C₀ is the initial concentration
-
k is the pseudo-first-order rate constant
The half-life (t₁/₂) of the compound under the specific experimental conditions can be calculated as:
t₁/₂ = ln(2)/k
Table 1: Hypothetical Photodegradation Kinetic Data
| Condition | Rate Constant (k, min⁻¹) | Half-Life (t₁/₂, min) | Correlation (r²) |
| Irradiated (pH 7) | 0.0115 | 60.3 | 0.992 |
| Dark Control (pH 7) | <0.0001 | >10,000 | N/A |
| Irradiated (pH 5) | 0.0098 | 70.7 | 0.989 |
| Irradiated (pH 9) | 0.0152 | 45.6 | 0.995 |
This data is illustrative and serves as a template for presenting experimental results.
Proposed Photodegradation Pathway
Based on established mechanisms for dinitroanilines, several transformation products for 4-Fluoro-N-methyl-2,6-dinitroaniline can be anticipated.
Caption: Plausible photodegradation pathways for the target compound.
References
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. [Link]
-
Photolysis Mechanism of Solid Nitro Polycyclic Aromatic Compounds to Form Reactive Nitrogen Species and Environmental Implications. ACS ES&T Air. [Link]
-
Behavior of Dinitroaniline Herbicides in Soils. Weed Technology | Cambridge Core. [Link]
-
Experimental setup for organic dyes degradation using photocatalyst materials. ResearchGate. [Link]
-
Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. WIT Press. [Link]
-
Biodegradation of dinitroaniline herbicides: A comprehensive review. ResearchGate. [Link]
-
Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. Academia.edu. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. [Link]
-
A novel method to study the photodegradation of organic colourants. HIMS - University of Amsterdam. [Link]
-
Experimental setup for photocatalytic degradation. ResearchGate. [Link]
-
Dinitroanilines. CORESTA. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. ResearchGate. [Link]
-
The Photodegradation of 2,6-dichloro-4-nitroaniline (DCNA) in Freshwater and Saltwater. University of North Carolina Wilmington. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
Analytical Methods for 4,4'-Methylenedianiline. ATSDR. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
-
Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. ResearchGate. [Link]
-
Synergistic Promotion of Photocatalytic Degradation of Methyl Orange by Fluorine- and Silicon-Doped TiO2/AC Composite Material. MDPI. [Link]
Sources
- 1. coresta.org [coresta.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Photodegradation of 2,6-dichloro-4-nitroaniline (DCNA) in Freshwat" by Emily Noelle Vebrosky [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Introduction: Navigating the Synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions to optimize the synthesis yield of 4-Fluoro-N-methyl-2,6-dinitroaniline. Authored from the perspective of a Senior Application Scientist, this document emphasizes scientific integrity, causality behind experimental choices, and authoritative grounding.
4-Fluoro-N-methyl-2,6-dinitroaniline is a crucial building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact the final yield and purity. The primary route involves the dinitration of N-methyl-4-fluoroaniline. This process is highly sensitive to reaction conditions, and side reactions can lead to a complex mixture of products, making purification difficult. This guide provides practical, experience-driven advice to overcome common obstacles and enhance the efficiency of your synthesis.
Plausible Synthetic Pathway
The most common synthetic route to 4-Fluoro-N-methyl-2,6-dinitroaniline is a two-step process starting from 4-fluoroaniline. The first step is the N-methylation of the primary amine, followed by the regioselective dinitration of the resulting secondary amine.
Caption: General synthesis workflow for 4-Fluoro-N-methyl-2,6-dinitroaniline.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of N-methyl-4-fluoroaniline (Step 1)
-
Question: My N-methylation step results in a low yield of the desired secondary amine, and I observe significant amounts of unreacted starting material and a higher molecular weight byproduct. What is happening and how can I fix it?
-
Answer: This is a classic challenge in N-methylation. The primary issue is often a combination of incomplete reaction and over-methylation, where the desired secondary amine reacts further to form a tertiary amine.[1] The secondary amine can be more nucleophilic than the primary amine starting material, leading to this side product.[1]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, suboptimal temperature, or inadequate amounts of the methylating agent.[2]
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Gradually increase the reaction time or temperature, but be mindful that higher temperatures can also promote over-methylation.[2] Ensure your reagents, such as formaldehyde or sodium borohydride, are fresh and of high purity.[2]
-
-
Over-methylation (Formation of N,N-dimethyl-4-fluoroaniline):
-
Cause: Use of a large excess of the methylating agent or prolonged reaction times at elevated temperatures.[2]
-
Solution: Carefully control the stoichiometry of your methylating agent. Aim for a molar ratio close to 1:1 of the aniline to the methylating agent.[1] Consider alternative methylating agents known for better mono-methylation selectivity, such as dimethyl carbonate with a suitable catalyst.[1]
-
-
Issue 2: Low Yield and/or Impure Product in the Dinitration Step (Step 2)
-
Question: The dinitration of my N-methyl-4-fluoroaniline is giving a low yield of the target compound, and the crude product is a complex mixture. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The dinitration of an activated aromatic ring like N-methyl-4-fluoroaniline is a highly exothermic and fast reaction that requires precise control to achieve the desired 2,6-dinitro substitution pattern. The N-methyl group is an ortho-, para-directing group, and since the para position is blocked by the fluorine atom, substitution is directed to the ortho positions. However, improper conditions can lead to the formation of other isomers or degradation of the starting material.
Potential Causes & Solutions:
-
Formation of Isomers (e.g., 2-nitro or 4-nitro-N-methyl-2-nitroaniline):
-
Cause: Insufficiently strong nitrating conditions or poor temperature control.
-
Solution: The choice and concentration of the nitrating agent are critical. A mixed acid system (concentrated nitric acid and sulfuric acid) is standard for dinitration.[3] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the introduction of the second nitro group. Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to control the reaction rate and improve selectivity.[3]
-
-
Formation of N-Nitroso Byproducts:
-
Cause: The presence of nitrous acid in the nitric acid can lead to the formation of N-nitroso-N-methyl-4-fluoro-2,6-dinitroaniline. This is a common side reaction in the nitration of secondary anilines.[3]
-
Solution: Use nitric acid with a low concentration of nitrous acid. The addition of a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture before the addition of the aniline can prevent the formation of N-nitroso compounds.[3]
-
-
Oxidative Degradation:
-
Cause: The strong oxidizing nature of the nitrating mixture can degrade the aniline substrate, especially at elevated temperatures.
-
Solution: Strict temperature control is paramount. Add the aniline substrate slowly to the cold nitrating mixture to dissipate the heat of reaction effectively.[3] Ensure efficient stirring to avoid localized hot spots.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Dinitration | Incomplete reaction | Ensure sufficient equivalents of nitric acid and a strong sulfuric acid medium. |
| Formation of mono-nitrated products | Increase reaction time or temperature slightly after initial addition. | |
| Oxidative degradation | Maintain low temperature (0-10°C) during addition; add substrate slowly. | |
| Impure Product | Formation of N-nitroso byproduct | Add a nitrous acid scavenger (e.g., urea) to the acid mixture.[3] |
| Isomeric impurities | Ensure a potent nitrating mixture (H₂SO₄/HNO₃) and low temperature. | |
| Purification Difficulties | Oily product that won't crystallize | Purify via silica gel column chromatography. |
| Product co-crystallizes with impurities | Try recrystallization from a different solvent system (e.g., ethanol/water).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for this synthesis? A1: A mixture of concentrated sulfuric acid (98%) and fuming nitric acid (>90%) is generally most effective for achieving dinitration. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is a powerful electrophile required to overcome the deactivating effect of the first nitro group and install the second one. The ratio of H₂SO₄ to HNO₃ should be optimized, but a common starting point is a 2:1 or 3:1 molar ratio.[3]
Q2: How can I effectively monitor the progress of the dinitration reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (N-methyl-4-fluoroaniline), any mono-nitrated intermediates, and the final dinitrated product. For example, a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1) is often a good starting point. The product, being more polar due to the two nitro groups, will have a lower Rf value than the starting material.
Q3: What are the critical safety precautions for this synthesis? A3: The dinitration step involves highly corrosive and oxidizing strong acids.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
The reaction is highly exothermic. Perform the addition of reagents slowly and ensure the reaction vessel is cooled in an ice bath to maintain temperature control.
-
Quench the reaction carefully by slowly pouring the acidic mixture onto crushed ice. Never add water directly to the concentrated acid mixture.
Q4: My final product is a persistent oil. How can I induce crystallization? A4: If direct crystallization from the reaction workup fails, several techniques can be employed:
-
Purification: The oil may be an impure mixture. Purify it first using silica gel column chromatography.[5]
-
Recrystallization: Try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol, methanol) and then slowly adding a co-solvent in which the product is insoluble (e.g., water) until turbidity appears.[4] Heating to get a clear solution and then cooling slowly can promote crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.
Optimized Experimental Protocol
This protocol is a general guideline based on established procedures for the nitration of N-alkylanilines.[3] Optimization may be required.
Step 1: Synthesis of N-methyl-4-fluoroaniline (Reductive Amination)
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in methanol.
-
Add aqueous formaldehyde (1.1 equivalents) and stir at room temperature for 1 hour to form the imine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-methyl-4-fluoroaniline, which can be purified by distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 4 equivalents).
-
Cool the sulfuric acid to 0°C in an ice/salt bath.
-
Slowly add fuming nitric acid (2.5 equivalents) to the sulfuric acid, maintaining the temperature below 10°C.
-
Once the nitrating mixture is prepared, add a small amount of urea (approx. 0.1 equivalents) and stir for 15 minutes.
-
In a separate flask, dissolve N-methyl-4-fluoroaniline (1 equivalent) in a small amount of concentrated sulfuric acid.
-
Slowly add the aniline solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A yellow precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-N-methyl-2,6-dinitroaniline.
Caption: A logical workflow for troubleshooting low product yield in the dinitration step.
References
- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents.
-
RSC Publishing. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Available at: [Link]
- Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512.
-
Chiang Mai J. Sci. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. Available at: [Link]
- O'Dell, M. D., et al. (2006). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Bioorganic & Medicinal Chemistry Letters, 16(21), 5545-5548.
-
WIPO Patentscope. WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Available at: [Link]
- US4136117A - Preparation of 2,6-dinitroanilines - Google Patents.
-
ResearchGate. (2016). (PDF) 4-Fluoro-N-methyl-N-nitroaniline. Available at: [Link]
-
PMC. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Available at: [Link]
-
PrepChem. Preparation of N-methyl-2,4-dinitroaniline. Available at: [Link]
-
ResearchGate. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. Available at: [Link]
-
PubChem. 4-Chloro-2,6-dinitroaniline. Available at: [Link]
-
PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link]
-
PubChem. 2,6-Dinitro-4-(trifluoromethyl)aniline. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
Organic Syntheses Procedure. 2,4-Dinitroaniline. Available at: [Link]
- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.
-
PrepChem.com. Preparation of N-Isopropyl-4-methyl-3-methoxy-2,6-dinitroaniline. Available at: [Link]
Sources
Purification of crude "4-Fluoro-N-methyl-2,6-dinitroaniline"
Welcome to the Technical Support Center for the isolation and purification of 4-Fluoro-N-methyl-2,6-dinitroaniline .
As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-purity dinitroaniline intermediates. The synthesis of this highly electron-deficient aromatic amine—typically achieved by reacting 2-chloro-5-fluoro-1,3-dinitrobenzene with methylamine in tetrahydrofuran (THF)[1]—often yields a crude mixture contaminated with unreacted starting materials, amine salts, and deleterious N-nitrosamine byproducts[2].
This center bypasses generic advice to provide field-proven, self-validating protocols and troubleshooting logic to ensure your final product meets stringent analytical and regulatory standards.
Core Purification Workflow
Figure 1: Comprehensive purification workflow for 4-fluoro-N-methyl-2,6-dinitroaniline.
Module 1: Aqueous Workup & Initial Isolation
The first step in purifying the crude reaction mixture is partitioning the target compound from water-soluble byproducts. Because dinitroanilines are highly lipophilic and have low water solubility[3], liquid-liquid extraction is highly effective.
Standard Protocol:
-
Concentration: Remove excess THF under reduced pressure to prevent it from acting as a co-solvent that pulls the product into the aqueous phase.
-
Dilution: Re-dissolve the resulting residue in diethyl ether or ethyl acetate[1].
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[1].
-
Drying: Separate the organic phase and dry over anhydrous sodium sulfate (Na₂SO₄). Self-Validation: The organic layer should turn from cloudy to perfectly clear.
-
Evaporation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude solid.
FAQs & Troubleshooting
Q: Why is saturated sodium bicarbonate specifically required during the initial wash? A: The amination of 2-chloro-5-fluoro-1,3-dinitrobenzene with methylamine generates hydrochloric acid (HCl) as a stoichiometric byproduct[1]. Saturated NaHCO₃ neutralizes this acid. Because the two ortho-nitro groups heavily withdraw electron density from the amine, 4-fluoro-N-methyl-2,6-dinitroaniline is an extremely weak base. Neutralizing the environment ensures the target compound remains unprotonated and securely in the organic phase, while the methylamine hydrochloride salts partition cleanly into the aqueous layer.
Q: I am experiencing severe emulsions during the extraction phase. How do I break them? A: Emulsions here are typically caused by residual THF or high concentrations of unreacted methylamine. To resolve this, add brine (saturated NaCl) to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of the organic solvent in water ("salting out"), forcing rapid phase separation.
Module 2: Recrystallization & Solvent Selection
Recrystallization is the most scalable method for achieving >98% purity.
Standard Protocol:
-
Dissolve the crude solid in a minimum volume of boiling absolute ethanol.
-
Perform a hot gravity filtration if insoluble particulates (e.g., residual salts) are present.
-
Allow the flask to cool undisturbed to room temperature over 2 hours to promote slow, highly ordered crystal nucleation.
-
Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
-
Recover the bright yellow/orange crystals via vacuum filtration and wash with a small volume of ice-cold ethanol.
Quantitative Solvent Comparison
| Solvent System | Polarity Index | Crystallization Kinetics | Impurity Clearance | Troubleshooting Notes |
| Absolute Ethanol | 5.2 | Moderate | High (removes polar byproducts) | Ideal primary solvent; requires slow cooling to prevent oiling out. |
| Hexane / EtOAc (3:1) | ~2.0 | Fast | Moderate (good for non-polar) | High yield, but may trap structurally similar isomers in the lattice. |
| Toluene | 2.4 | Slow | Excellent for halogenated impurities | Requires lower temperatures (ice bath) for optimal recovery. |
FAQs & Troubleshooting
Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is lower than the temperature at which it saturates the solvent. To fix this: reheat the mixture until homogenous, add a slightly more polar co-solvent (e.g., 5% water to your ethanol), and cool the solution much more gradually. Adding a seed crystal of pure 4-fluoro-N-methyl-2,6-dinitroaniline at the cloud point will force the thermodynamic preference toward crystallization rather than liquid-liquid phase separation.
Module 3: N-Nitrosamine Impurity Management (Critical)
Dinitroanilines are notorious for accumulating highly mutagenic N-nitrosamine impurities during synthesis or storage[2]. This occurs due to side reactions between the secondary amine (N-methyl group) and residual nitrosating agents left over from the nitration of the starting material[2].
Figure 2: Chemical degradation pathway for removing N-nitrosamine impurities in dinitroanilines.
Protocol for Nitrosamine Clearance:
To reduce nitrosamine content to acceptable regulatory limits (often <1 ppm), chemical denitrosation is required[4].
-
Heat the crude dinitroaniline to 70°C (either neat if the melting point allows, or dissolved in a non-reactive halogenated solvent like methylene chloride)[4].
-
Add molecular bromine (Br₂) at a ratio of 0.2 grams per 100 grams of dinitroaniline[4].
-
Stir vigorously at 70°C for 55 minutes[4].
-
During the final 10 minutes, purge the headspace with a stream of air or nitrogen to drive off volatile degradation products[4].
-
Wash the cooled mixture with a 10% aqueous sodium carbonate solution to quench residual bromine and hydrobromic acid[4].
FAQs & Troubleshooting
Q: Why use bromine, and won't it brominate my target compound? A: Bromine selectively oxidizes and cleaves the N-NO bond of the nitrosamine impurity[4]. Your target compound, 4-fluoro-N-methyl-2,6-dinitroaniline, is protected from electrophilic aromatic bromination because the aromatic ring is severely deactivated by the two strongly electron-withdrawing nitro groups and the fluorine atom.
Module 4: Analytical Validation & Chromatography
If trace unreacted 2-chloro-5-fluoro-1,3-dinitrobenzene remains after recrystallization, silica gel chromatography is required.
FAQs & Troubleshooting
Q: How do I resolve the co-elution of the starting material and the target product on a silica column? A: Both compounds are highly electron-deficient and will elute rapidly if the solvent is too polar. Use a low-polarity isocratic eluent (e.g., 9:1 Hexane:Ethyl Acetate). Self-Validation: Monitor the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography with Electron Capture Detection (GC-ECD), which is highly sensitive to halogenated and nitrated compounds[5]. The starting material (less polar due to the lack of the amine proton) will elute first.
References
- Nitrogen-containing fused heterocyclic compounds (WO2005044793A2)
- N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides Source: MDPI URL
- Dinitroaniline purification with bromine and chlorine (CA1057774A)
- Dinitroanilines - CORESTA Guide Source: CORESTA URL
- Method 627: The Determination of Dinitroaniline Pesticides Source: EPA URL
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-N-methyl-2,6-dinitroaniline
Welcome to the technical support center for handling "4-Fluoro-N-methyl-2,6-dinitroaniline" and other poorly soluble compounds in your research assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues. By understanding the underlying principles and following validated protocols, you can ensure the accuracy and reliability of your experimental data.
I. Troubleshooting Guide: Addressing Immediate Solubility Problems
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: I've prepared my stock solution of 4-Fluoro-N-methyl-2,6-dinitroaniline in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the water-based buffer.
Immediate Corrective Actions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay. It's possible you are exceeding its maximum aqueous solubility.
-
Decrease the Percentage of DMSO in the Final Solution: While preparing a highly concentrated stock in 100% DMSO is common, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2] Many cell lines can tolerate up to 1% DMSO, but this should be experimentally verified.[2]
-
Use a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar compounds.[3][4][5] Consider preparing your stock solution in a mixture of DMSO and another co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[6] This can help to create a more "hospitable" environment for the compound when it's introduced to the aqueous buffer.
Q2: I'm concerned about the potential toxicity of the solvents I'm using in my cell-based assay. How can I determine a safe concentration?
A2: This is a critical consideration, as solvent-induced toxicity can confound your experimental results.[7][8][9] A solvent tolerance assay is essential.
Experimental Protocol: Solvent Tolerance Assay
-
Cell Seeding: Plate your cells at the same density you would for your primary experiment.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (or co-solvent mixture) in your cell culture medium. The concentration range should span from the expected final concentration in your assay to several-fold higher. For example, if your final DMSO concentration will be 0.5%, you might test a range from 0.1% to 5%.
-
Treatment: Replace the cell culture medium with the solvent-containing medium. Include a "vehicle-only" control (medium with the highest concentration of solvent you plan to use) and a "no-treatment" control (medium only).
-
Incubation: Incubate the cells for the same duration as your planned experiment.
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or a trypan blue exclusion assay) to determine the percentage of viable cells at each solvent concentration.
-
Data Analysis: Plot cell viability against solvent concentration. The highest concentration that does not significantly reduce cell viability is your maximum tolerated concentration.
Q3: I've tried using co-solvents, but my compound is still not soluble enough for my desired assay concentration. What are my other options?
A3: When co-solvents are insufficient, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good aqueous solubility and a favorable safety profile.[13]
-
Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[14][15] These are microscopic spheres where the hydrophobic drug is shielded within a non-polar core. Non-ionic surfactants like Polysorbate 80 (Tween 80) and polyoxyl 35 castor oil (Cremophor EL) are often used in pharmaceutical formulations. It's important to use surfactants at concentrations above their critical micelle concentration (CMC) to ensure micelle formation.[14]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about handling poorly soluble compounds.
Q4: What is the best initial approach for solubilizing a novel compound like 4-Fluoro-N-methyl-2,6-dinitroaniline?
A4: A tiered approach is recommended.
Workflow for Solubilizing a Novel Compound
Caption: A decision-making workflow for solubilizing a new chemical entity.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5: Both are important, but they provide different information.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves when a stock solution (usually in DMSO) is added to an aqueous buffer.[16][17] It's a high-throughput method often used in early drug discovery to identify compounds that might precipitate under assay conditions.[17][18][19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[19][21][22][23] It's a more time-consuming measurement but provides the definitive solubility value, which is crucial for formulation development.[21][24]
For initial troubleshooting in a research setting, understanding the kinetic solubility is often sufficient. If a compound is being considered for further development, a thermodynamic solubility assessment is necessary.
Q6: Can you provide a general protocol for determining the kinetic solubility of a compound?
A6: Yes, a turbidimetric assay is a common method.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dispense into Microplate: Add a small volume (e.g., 2 µL) of each concentration of the DMSO stock solution into the wells of a clear 96-well plate.
-
Add Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be consistent across all wells.
-
Incubate: Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline is the kinetic solubility.
III. Data and Reference Tables
Table 1: Properties of Common Solvents and Solubilizing Agents
| Solvent/Agent | Type | Typical Starting Concentration in Assay | Key Considerations |
| DMSO | Organic Solvent | < 0.5% | Can be cytotoxic at higher concentrations.[1][2] |
| Ethanol | Co-solvent | < 1% | Generally well-tolerated by cells. |
| Propylene Glycol | Co-solvent | 1-5% | Can increase the viscosity of the solution.[25] |
| PEG 400 | Co-solvent | 1-10% | Can also increase viscosity.[25] |
| HP-β-Cyclodextrin | Complexing Agent | 1-5% (w/v) | Can sometimes interfere with ligand-receptor binding. |
| Polysorbate 80 | Surfactant | 0.1-1% | Use above the critical micelle concentration. |
IV. References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Buhmaid, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Jadhav, P., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave. Available from: [Link]
-
Chen, J., et al. (2017). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics. Available from: [Link]
-
Kumar, S., & Singh, J. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. ResearchGate. Available from: [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
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Olympus. The cytotoxicity of DMSO. Available from: [Link]
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GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
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Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Available from: [Link]
-
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available from: [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
-
Toft, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
Toft, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
Toft, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
LifeTein. DMSO usage in cell culture. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
-
Zhang, H., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Toft, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Emco Chemicals. 2,4 DNA. Available from: [Link]
-
CORESTA. Dinitroanilines. Available from: [Link]
-
Tsochatzis, E. D., et al. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Food and Chemical Toxicology. Available from: [Link]
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Liu, R. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]
-
ResearchGate. Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Available from: [Link]
-
International Journal of Pharmaceutical and Research. An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
-
PharmaCompass. Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
-
PubChem. 4-Fluoro-2-methyl-6-nitroaniline. Available from: [Link]
-
PubChem. 2,6-Dinitro-4-(trifluoromethyl)aniline. Available from: [Link]
Sources
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- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
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"4-Fluoro-N-methyl-2,6-dinitroaniline" stability issues and storage
Introduction: As a highly functionalized aromatic compound, 4-Fluoro-N-methyl-2,6-dinitroaniline is a valuable intermediate in specialized synthesis. However, its unique combination of a fluoro-substituent, two electron-withdrawing nitro groups, and an N-methylaniline core presents specific challenges regarding its stability and handling. This guide provides in-depth technical support for researchers, addressing common issues encountered during storage and experimentation. Please note that while specific stability data for this exact molecule is limited, the following recommendations are grounded in the well-established chemistry of dinitroanilines and related fluoroaromatic compounds.
Part 1: Frequently Asked Questions (FAQs) - Storage & Handling
Question 1: What are the optimal long-term storage conditions for 4-Fluoro-N-methyl-2,6-dinitroaniline?
Answer: The primary stability concerns for this compound are susceptibility to thermal decomposition, photodegradation, and potential reactions with atmospheric components. Based on data for structurally related dinitro- and fluoro-anilines, stringent storage conditions are paramount to preserving its integrity.[1][2]
The recommended storage involves a multi-layered approach to mitigate these risks. Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[3] For enhanced stability, particularly for long-term storage, the vial should be placed inside a secondary container with a desiccant. The atmosphere within the primary vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.[3] The entire package should then be stored in a controlled, cold environment.
Table 1: Recommended Storage Conditions for 4-Fluoro-N-methyl-2,6-dinitroaniline
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential thermal degradation. Dinitroaromatic compounds can be thermally sensitive. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the aniline moiety, which often leads to discoloration and impurity formation.[4] |
| Light | Protect from Light (Amber Vial) | Many aniline and nitroaromatic derivatives are light-sensitive and can undergo photodegradation.[3] |
| Moisture | Store in a dry, desiccated environment | Prevents hydrolysis and potential water-mediated degradation pathways.[5] |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials.[5][6] |
Question 2: My solid sample of 4-Fluoro-N-methyl-2,6-dinitroaniline has darkened from yellow to a brownish color over time. Is it still usable?
Answer: Discoloration is a common indicator of degradation in aniline compounds, often resulting from the formation of oxidized and/or polymeric impurities.[4] While slight darkening may not significantly impact the outcome of robust reactions, it signals a change in purity that can be detrimental to sensitive or high-precision experiments.
Before using a discolored sample, it is crucial to re-characterize it. We recommend assessing the purity using analytical techniques such as HPLC, LC-MS, or NMR.[4][7] If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.[4] For critical applications, using a fresh, un-degraded lot is always the safest option.
Question 3: What solvents are recommended for preparing stock solutions, and how stable is the compound in solution?
Answer: The stability of 4-Fluoro-N-methyl-2,6-dinitroaniline in solution is highly dependent on the solvent choice and storage conditions.
-
Recommended Solvents: For short-term use, dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally suitable.
-
Solvents to Avoid for Storage: Protic solvents like methanol or ethanol are not recommended for long-term storage as they can participate in degradation pathways. Similarly, avoid solvents with residual acidic or basic impurities.
-
Solution Stability: Solutions are generally less stable than the solid material. It is best practice to prepare solutions fresh for each experiment.[3] If a stock solution must be stored, it should be kept under an inert atmosphere, protected from light, and refrigerated. Monitor for any color change or precipitation, which would indicate degradation or insolubility.
Part 2: Troubleshooting Experimental Issues
This section addresses common problems that may arise during reactions involving 4-Fluoro-N-methyl-2,6-dinitroaniline.
Caption: Decision workflow for troubleshooting reactions.
Table 2: Troubleshooting Guide for Common Experimental Problems
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Degradation of the starting material prior to use.[3]2. Instability under the specific reaction conditions (e.g., high temperature, strong acid/base).[3]3. Reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing nitro groups. | 1. Verify the purity of your 4-Fluoro-N-methyl-2,6-dinitroaniline sample before starting.[3]2. Attempt the reaction at a lower temperature or use milder reagents.[3]3. Consider using a stronger activating agent or a different catalytic system if the aniline is the nucleophile. |
| Reaction mixture turns dark brown or black. | Oxidation or decomposition of the aniline moiety. This is often accelerated by heat, air, or incompatible reagents.[3] | 1. Degas all solvents prior to use.2. Run the reaction under a strict inert atmosphere (argon or nitrogen).[3]3. Ensure all reagents are pure and free from oxidative contaminants. |
| Formation of multiple unidentified byproducts. | 1. Reduction of Nitro Groups: Strong reducing agents can reduce one or both nitro groups.2. Nucleophilic Aromatic Substitution (SNAr): The highly activated ring may allow for displacement of the fluorine atom by nucleophiles present in the reaction mixture.3. Decomposition: Thermal or chemical breakdown of the molecule.[6] | 1. Use selective reducing agents if targeting other functional groups.2. If SNAr is undesired, avoid strong nucleophiles or protect the aniline if necessary.3. Analyze byproducts by LC-MS to identify masses corresponding to potential side-products to diagnose the degradation pathway. |
Part 3: Protocols for Stability Assessment
To ensure the integrity of your experimental results, you can perform a forced degradation study on your batch of 4-Fluoro-N-methyl-2,6-dinitroaniline. This provides empirical data on its stability under various stress conditions.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Aliquot for Stress Testing: Distribute the stock solution into separate, appropriately labeled amber vials for each condition.
-
Application of Stress Conditions: [3]
-
Acidic Stress: Add 0.1 N HCl to one vial.
-
Basic Stress: Add 0.1 N NaOH to another vial.
-
Oxidative Stress: Add 3% H₂O₂ to a third vial.
-
Thermal Stress: Heat a vial at 60°C.
-
Photolytic Stress: Expose a vial to direct UV light (e.g., 254 nm).
-
Control: Keep one vial at 2-8°C, protected from light.
-
-
Time Points: Analyze samples from each vial and the control at set time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Use a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect the formation of degradants.[8][9]
Caption: Potential degradation pathways for the compound.
References
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - N-Methyl-2-nitroaniline. [Link]
-
PubChem. 4-Fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]
-
PubChem. 2,6-Dinitro-4-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
PubMed. (2015, February 15). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. [Link]
-
PMC. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Retrieved from [Link]
-
DTIC. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6. Retrieved from [Link]
-
ATSDR. Analytical Methods - 4,4´-methylenedianiline. Retrieved from [Link]
-
EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
PMC. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting the Mass Spectrometry of 4-Fluoro-N-methyl-2,6-dinitroaniline
Welcome to the technical support guide for the mass spectrometric analysis of 4-Fluoro-N-methyl-2,6-dinitroaniline. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this and similar nitroaromatic compounds. Here, we address common questions and challenges encountered during experimental analysis, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Fundamental Properties & Expected Mass Spectra
This section covers the basic molecular characteristics of 4-Fluoro-N-methyl-2,6-dinitroaniline and the primary ions you should expect to see with different ionization techniques.
Q1: What is the molecular formula and exact mass of 4-Fluoro-N-methyl-2,6-dinitroaniline?
Understanding the precise molecular weight is the first step in any mass spectrometry analysis. It allows for the correct identification of the molecular ion and serves as the foundation for interpreting all subsequent fragmentation data.
The structure of 4-Fluoro-N-methyl-2,6-dinitroaniline consists of an N-methylaniline core substituted with a fluorine atom at the 4-position and two nitro groups at the 2- and 6-positions.
| Property | Value |
| Molecular Formula | C₇H₆FN₃O₄ |
| Average Molecular Weight | 215.14 g/mol |
| Monoisotopic Mass | 215.03423 Da |
The monoisotopic mass is the crucial value for high-resolution mass spectrometry, as it represents the mass of the molecule with the most abundant isotopes of each element.
Q2: What are the expected primary ions in Electron Ionization (EI) and Electrospray Ionization (ESI)?
The primary ion observed depends heavily on the ionization technique employed.
-
Electron Ionization (EI): As a "hard" ionization technique, EI uses a high-energy electron beam (typically 70 eV) to dislodge an electron from the molecule.[1] This creates a positively charged radical cation, known as the molecular ion (M⁺•) . For 4-Fluoro-N-methyl-2,6-dinitroaniline, the molecular ion will appear at m/z 215.03 . Due to the molecule's structure, particularly the labile nitro groups, the molecular ion peak may be weak or even absent in the spectrum.[2]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is less destructive and typically results in the formation of a protonated molecule ([M+H]⁺) in positive ion mode. This occurs by adding a proton to the molecule. For this compound, the protonated molecule will be observed at m/z 216.04 . In negative ion mode, a deprotonated molecule ([M-H]⁻) at m/z 214.03 might be observed, as the electronegative nitro groups can stabilize a negative charge.[3][4]
Section 2: Interpreting Fragmentation Patterns
The fragmentation pattern is a molecular fingerprint. For nitroaromatic compounds, these patterns are influenced by the high electronegativity of the nitro groups and steric interactions between adjacent substituents.
Q3: What is the predicted Electron Ionization (EI-MS) fragmentation pathway?
Under EI conditions, the energetic molecular ion undergoes a series of characteristic cleavages. The fragmentation of nitroaromatic compounds is often directed by the nitro groups and can involve radical losses, which are exceptions to the even-electron rule.[4] A key feature for this specific molecule is the presence of an N-methyl group ortho to a nitro group, which can lead to a characteristic "ortho effect."[1]
Table of Predicted Major Fragments in EI-MS:
| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Mechanistic Notes |
| 215 | [C₇H₆FN₃O₄]⁺• | - | Molecular Ion (M⁺•) . May be of low abundance. |
| 198 | [C₇H₅FN₂O₃]⁺ | •OH | Ortho Effect : Loss of a hydroxyl radical, a key indicator of the ortho-relationship between the N-methyl and a nitro group.[1] |
| 185 | [C₇H₆FN₂O₃]⁺• | •NO | Loss of a nitric oxide radical is a common pathway for nitroaromatics.[5] |
| 169 | [C₇H₆FN₂O₂]⁺• | •NO₂ | Expulsion of a nitro radical is a primary and highly characteristic fragmentation pathway.[5][6] |
| 141 | [C₆H₄FN₂O]⁺ | CO | Loss of carbon monoxide from the fragment at m/z 169, indicating ring cleavage. |
Q4: How does the fragmentation differ in ESI-MS/MS?
In tandem mass spectrometry (ESI-MS/MS), we select the protonated molecule ([M+H]⁺, m/z 216) as the precursor ion and induce fragmentation via collision-induced dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ typically involves the loss of stable, neutral molecules rather than radicals.
-
Precursor Ion: [C₇H₇FN₃O₄]⁺ at m/z 216.
-
Expected Neutral Losses:
-
Loss of H₂O (18 Da): A common loss from protonated molecules, potentially involving the nitro group oxygen and a proton from the N-methyl group, yielding a fragment at m/z 198 .
-
Loss of HNO₂ (47 Da): A characteristic loss for protonated nitroaromatics, resulting in a fragment at m/z 169 .
-
Loss of NO₂ (46 Da): While less common as a neutral loss from a protonated ion compared to the radical loss in EI, it can still occur, giving a fragment at m/z 170 .
-
In negative ion mode ESI-MS/MS , the precursor would be the deprotonated ion ([M-H]⁻, m/z 214). Fragmentation here often involves the loss of radicals, such as •NO and •NO₂, leading to a variety of distonic radical anions.[4][7]
Section 3: Experimental Protocols
A robust experimental setup is critical for obtaining high-quality, interpretable data. Below are recommended starting points for both GC-MS and LC-MS analysis.
Q5: How do I set up a typical GC-EI-MS experiment for this compound?
This protocol is designed for qualitative analysis and structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Fluoro-N-methyl-2,6-dinitroaniline.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250°C. Use a splitless or split (e.g., 20:1) injection depending on concentration.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.
-
Q6: What is a recommended starting point for an LC-ESI-MS/MS analysis?
This protocol is ideal for sensitive detection and quantification, especially in complex matrices.
-
Sample Preparation:
-
Prepare a stock solution as described for GC-MS, but use a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Dilute to a final concentration of 10-100 ng/mL.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Spray Voltage: 3.0-4.0 kV.[8]
-
Gas Temperatures: Optimize desolvation gas temperature (e.g., 350°C) and cone gas flow based on instrument recommendations.
-
MRM Transitions (for quantification):
-
Select the precursor ion: m/z 216 .
-
Optimize collision energy for product ions, e.g., m/z 216 -> 169 (loss of HNO₂) and m/z 216 -> 198 (loss of H₂O).
-
-
Section 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides solutions to common problems encountered when analyzing nitroaromatic compounds.
Q7: I don't see the molecular ion peak in my EI-MS spectrum. What should I do?
This is a frequent issue with thermally sensitive or easily fragmented molecules.
-
Cause: The high energy of EI can cause the molecular ion to fragment completely before it is detected. The compound may also be degrading in the hot GC inlet.[7]
-
Solutions:
-
Confirm Other Fragments: Look for fragments corresponding to characteristic losses, such as [M-OH]⁺ or [M-NO₂]⁺. Their presence can infer the mass of the molecular ion.
-
Lower Inlet Temperature: Reduce the GC inlet temperature in 10-20°C increments (e.g., from 250°C to 220°C) to minimize thermal degradation.
-
Use Soft Ionization: If available, re-analyze the sample using a softer technique like Chemical Ionization (CI) or ESI, which are much more likely to produce a strong primary ion with minimal fragmentation.[9]
-
Q8: My signal intensity is very low. How can I improve it?
Nitro compounds can exhibit poor ionization efficiency.[3]
-
Cause: The electron-withdrawing nature of the nitro groups can make protonation (in ESI+) difficult. In complex samples, matrix components can suppress the ionization of the target analyte.[3]
-
Solutions:
-
Optimize Ion Source: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperatures) for your specific compound.[9]
-
Switch to Negative Ion Mode: The highly electronegative nitro groups are excellent at stabilizing a negative charge. Re-run the analysis in ESI negative mode, looking for the [M-H]⁻ ion. This often provides a dramatic increase in sensitivity for nitroaromatics.[3][4]
-
Try APCI: Atmospheric Pressure Chemical Ionization (APCI) can be more efficient for less polar compounds that are challenging to ionize with ESI.[9]
-
Improve Sample Cleanup: If analyzing samples from a complex matrix (e.g., soil, plasma), implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components that cause ion suppression.[10]
-
Q9: The fragmentation pattern is too complex to interpret. How can I simplify it?
-
Cause: High collision energy in MS/MS or the high energy of EI can lead to extensive secondary and tertiary fragmentation, obscuring the primary, more informative pathways.
-
Solutions:
-
Optimize Collision Energy (MS/MS): Perform a collision energy optimization experiment. Analyze the precursor ion across a range of collision energies (e.g., 5-40 eV) and plot the intensity of the resulting product ions. This will reveal the optimal energy to produce key fragments without excessive downstream fragmentation.[3]
-
Utilize High-Resolution MS (HRMS): If the issue is overlapping peaks with the same nominal mass, HRMS is essential. Obtaining accurate mass measurements (to four or more decimal places) allows you to determine the elemental composition of each fragment, which is critical for confirming fragmentation pathways and distinguishing between isobaric ions.[3]
-
Q10: My results are not reproducible (e.g., shifting retention times, varying intensities). What are the common causes?
Reproducibility issues often point to systemic problems in the chromatography or the mass spectrometer itself.[11]
References
-
Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
Kato, Y. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]
-
Embrapa. (N.D.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Repositório Alice - Embrapa. [Link]
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- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. technologynetworks.com [technologynetworks.com]
Technical Support Center: Troubleshooting "4-Fluoro-N-methyl-2,6-dinitroaniline" Microtubule Polymerization Assays
This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Fluoro-N-methyl-2,6-dinitroaniline (FCDNA) in microtubule polymerization assays. As a potent microtubule-destabilizing agent, FCDNA offers a valuable tool for studying microtubule dynamics and for the discovery of novel anticancer therapeutics.[1][2][3] However, like any sophisticated biochemical assay, challenges can arise. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Understanding the Assay: The Dynamics of Microtubule Polymerization
In vitro microtubule polymerization assays are fundamental to characterizing the effects of compounds like FCDNA.[4] These assays typically monitor the assembly of purified tubulin into microtubules, a process that can be tracked by an increase in light scattering (turbidity) or, more sensitively, through fluorescence.[4][5] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a characteristic sigmoidal curve with three phases: nucleation, growth, and a steady-state equilibrium.[4][6] FCDNA, as a microtubule-destabilizing agent, is expected to decrease the rate and extent of polymerization.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 4-Fluoro-N-methyl-2,6-dinitroaniline (FCDNA)?
A1: While specific high-resolution structural data for FCDNA's interaction with tubulin may be limited in publicly available literature, it belongs to the class of microtubule-destabilizing agents.[1][7] These compounds typically bind to tubulin dimers and prevent their incorporation into growing microtubules, thereby shifting the equilibrium towards depolymerization.[1][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a target for cancer therapy.[1]
Q2: What is the optimal concentration range for FCDNA in a polymerization assay?
A2: The optimal concentration will depend on the specific assay conditions, including tubulin concentration and the presence of any enhancing agents like glycerol. It is recommended to perform a dose-response curve to determine the IC50 value (the concentration that inhibits polymerization by 50%). A starting point for many small molecule inhibitors is to test a range from nanomolar to micromolar concentrations.
Q3: My FCDNA is not dissolving properly in the assay buffer. What should I do?
A3: FCDNA, like many organic compounds, may have limited aqueous solubility. It is best to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay buffer.[8] Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid solvent-induced artifacts.[8] If precipitation still occurs, you may need to explore alternative solvents or formulation strategies.
Q4: Can I use a fluorescence-based assay instead of a turbidity assay?
A4: Absolutely. Fluorescence-based assays are often more sensitive and less prone to interference from colored compounds.[4][5] These assays utilize a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[4]
Troubleshooting Guide
Problem 1: No or Low Polymerization Signal in the Control (No FCDNA)
This is a critical issue as it indicates a fundamental problem with the assay setup itself.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inactive Tubulin | Use fresh, high-quality tubulin from a reputable supplier. Avoid repeated freeze-thaw cycles.[8] Aliquot tubulin upon receipt and store at -80°C.[8] | Tubulin is a labile protein, and its ability to polymerize is highly dependent on its structural integrity.[5] Improper handling and storage can lead to denaturation and loss of activity. |
| Incorrect Buffer Composition | Ensure the polymerization buffer has the correct pH (typically 6.8-7.0), ionic strength, and contains essential components like GTP (1 mM) and MgCl2 (1-2 mM).[6][9] | Microtubule assembly is highly sensitive to buffer conditions. GTP is required for tubulin polymerization, as GTP-bound tubulin dimers have a higher affinity for the growing microtubule end.[10][11][12] Magnesium ions are also crucial for GTP binding and polymerization. |
| Suboptimal Temperature | The assay is highly temperature-dependent. Pre-warm the microplate reader and all assay components (except tubulin, which should be kept on ice until use) to 37°C.[5][8][9] | Tubulin polymerization is an endothermic process, and the optimal temperature for in vitro assembly of mammalian tubulin is 37°C.[13][14] Lower temperatures will significantly slow down or inhibit polymerization.[13][15] |
| Low Tubulin Concentration | Ensure the tubulin concentration is at or above the critical concentration for polymerization under your assay conditions. This is typically in the range of 1-5 mg/mL. | Below the critical concentration, the rate of subunit addition to the microtubule ends is balanced by the rate of subunit loss, and no net polymerization occurs. |
| GTP Hydrolysis | Use a fresh stock of GTP. Consider including a GTP-regenerating system (e.g., creatine kinase and phosphocreatine) for long-term experiments. | GTP is hydrolyzed to GDP upon incorporation of the tubulin dimer into the microtubule.[10][16] Depletion of GTP will halt polymerization. |
Problem 2: High Background Signal or Artifactual Signal
This can mask the true effect of your test compound.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, try lowering the compound concentration or using a different solvent for the stock solution.[8] | Precipitated compound can scatter light in a turbidity assay or interfere with fluorescence readings, leading to a false-positive or noisy signal. |
| Compound Autofluorescence | Run a control with the compound in the assay buffer without tubulin to check for intrinsic fluorescence at the assay wavelengths. | If the compound itself fluoresces, it will contribute to the background signal and may require correction or the use of a different detection method. |
| Air Bubbles | Be careful during pipetting to avoid introducing air bubbles.[8] Briefly centrifuge the plate before reading to remove any bubbles.[8] | Air bubbles can scatter light and interfere with optical measurements, leading to erratic readings. |
Problem 3: Inconsistent or Irreproducible Results
Lack of reproducibility can undermine the validity of your findings.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inaccurate Pipetting | Use calibrated pipettes and ensure consistent pipetting technique.[8] Small variations in the volumes of tubulin or compound can lead to significant differences in results.[8] | The rate and extent of polymerization are highly dependent on the concentrations of both tubulin and the inhibitor. |
| Temperature Fluctuations | Ensure the temperature of the plate reader is stable and uniform across all wells.[8] Avoid opening the reader during the kinetic run. | Even small temperature variations can affect the rate of polymerization, leading to well-to-well variability.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to temperature and evaporation effects. Alternatively, fill the outer wells with buffer to create a more uniform environment. | The temperature and humidity can vary between the center and the edges of a microplate, which can affect the assay results in the outer wells. |
| Variability in Reagent Preparation | Prepare master mixes of buffers and tubulin solutions to minimize well-to-well variation. | Using master mixes ensures that all wells receive the same concentration of each reagent. |
Experimental Workflow & Data Interpretation
A typical fluorescence-based microtubule polymerization assay involves the following steps:
Caption: Workflow for a microtubule polymerization assay.
The output of the assay will be a series of polymerization curves. For a microtubule-destabilizing agent like FCDNA, you would expect to see a dose-dependent decrease in both the rate of polymerization (the slope of the growth phase) and the maximum polymer mass (the plateau of the curve).
Mechanism of Microtubule Destabilization by FCDNA
The following diagram illustrates the general mechanism by which a microtubule-destabilizing agent like FCDNA is thought to act.
Caption: Mechanism of FCDNA-mediated microtubule destabilization.
By providing this comprehensive guide, we aim to empower researchers to confidently and effectively utilize 4-Fluoro-N-methyl-2,6-dinitroaniline in their microtubule polymerization assays, leading to high-quality, reproducible data.
References
- Carlier, M. F., & Pantaloni, D. (1981).
- Arai, T., & Kaziro, Y. (1977). Role of GTP in the assembly of microtubules. The Journal of Biochemistry, 82(4), 1063–1071.
- What is the role of GTP in microtubule polymeriz
- In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). BenchChem.
- Is GTP necessary for the assembly of microtubules? (2011, March 3). Reddit.
- Hyman, A. A., Salser, S., Drechsel, D. N., Unwin, N., & Mitchison, T. J. (1992). Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. Molecular Biology of the Cell, 3(10), 1155–1167.
- Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. The Journal of Cell Biology, 63(1), 94-103.
- Suprenant, K. A., & Rebhun, L. I. (1983). Temperature and ph govern the self-assembly of microtubules from unfertilized sea-urchin egg extracts. Journal of Cell Science, 65(1), 27-42.
- Li, Y., & Moore, J. K. (2020). Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. Molecular Biology of the Cell, 31(11), 1154–1166.
- Collins, C. A., & Vallee, R. B. (1986). Temperature-dependent reversible assembly of taxol-treated microtubules. The Journal of Cell Biology, 103(3), 1015–1023.
- Overcoming Resistance to Tubulin Polymeriz
- Microtubules Preparation Kit (MI0500) - Bulletin. (n.d.). Sigma-Aldrich.
- In vitro Microtubule Binding Assay and Dissociation Constant Estim
- Janke, C., & Brouhard, G. J. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 739–751.
- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- Technical Support Center: Tubulin Polymerization Inhibitor IN-48. (n.d.). BenchChem.
- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- Mickolajczyk, K. J., Geyer, E. A., & Rice, L. M. (2019). Mechanisms of microtubule dynamics from single-molecule measurements. bioRxiv.
- Microtubule Depolymerization By Cold. (2024, April 19). Cherry Biotech.
- Troubleshooting Guide: Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy. (n.d.). PubMed.
- αβ-Tubulin and Microtubule-Binding Assays. (n.d.).
- Gell, C., Friel, C. T., & Howard, J. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in Cell Biology, 95, 221–243.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, January 4). Bentham Open.
- Any suggestions regarding tubulin polymerization? (2013, August 26).
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Microtubule-targeting agents for cancer treatment: Seven binding sites and three strategies. (2023, July 18). Medicinal Oncology.
- Gigant, B., Cormier, A., Dorléans, A., Ravelli, R. B. G., & Knossow, M. (2009). Microtubule-destabilizing Agents: Structural and Mechanistic Insights From the Interaction of Colchicine and Vinblastine With Tubulin. Topics in Current Chemistry, 286, 259–278.
- Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegener
- Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. (2022, March 29). Frontiers in Molecular Biosciences.
- 4-FLUORO-N-METHYLANILINE CAS#: 459-59-6. (n.d.). ChemicalBook.
- Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (2021, November 12). MDPI.
- Steinmetz, M. O., & Prota, A. E. (2018). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Trends in Cell Biology, 28(10), 776–792.
- In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. (n.d.). arXiv.org.
- Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. (n.d.). Al-Bassam Lab.
- 4-Fluoro-2-methyl-6-nitroaniline. (n.d.). PubChem.
- Microtubule-destabilizing agents enhance STING-mediated innate immune response via biased mechanism in human monocyte cells. (2023, December 31). Biomedicine & Pharmacotherapy.
- 2,6-DINITRO-N-METHYL-4-(TRIFLUOROMETHYL)ANILINE AldrichCPR. (n.d.). Sigma-Aldrich.
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6). PDF.
- 2,6-Dinitro-4-(trifluoromethyl)aniline. (n.d.). PubChem.
- Waight, A. B., Bargsten, K., Doronina, S., Steinmetz, M. O., Sussman, D., & Prota, A. E. (2016). Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLOS ONE, 11(8), e0160890.
- Diverse microtubule-destabilizing drugs induce equivalent molecular pathway responses in endothelial cells. (2025, January 24).
- N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline. (n.d.). ChemScene.
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Optimizing reaction conditions for "4-Fluoro-N-methyl-2,6-dinitroaniline" derivatization
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-Fluoro-N-methyl-2,6-dinitroaniline , a critical intermediate in the synthesis of Corticotropin-Releasing Factor (CRF) receptor antagonists and nitrogen-containing fused heterocycles.
Below, you will find targeted troubleshooting FAQs, optimized reaction matrices, and self-validating protocols focusing on the most challenging step of this workflow: the Catalytic Transfer Hydrogenation (CTH) of the dinitro groups and subsequent regioselective functionalization.
Workflow Visualization
Fig 1: Synthetic workflow for 4-Fluoro-N-methyl-2,6-dinitroaniline derivatization.
Troubleshooting FAQs
Q1: During the Catalytic Transfer Hydrogenation (CTH) of 4-Fluoro-N-methyl-2,6-dinitroaniline, my reaction stalls at a partially reduced intermediate. Why does this happen? Causality: The reduction of dinitroaromatics proceeds stepwise via nitroso and phenylhydroxylamine (PHA) intermediates. The strongly electron-withdrawing 4-fluoro group stabilizes the PHA intermediate through inductive effects, increasing the activation energy required to cleave the N–O bond (1)[1]. Solution: Ensure you are using a sufficient excess of your hydrogen donor (e.g., 6+ equivalents of cyclohexene). If the reaction still stalls, verify the activity of your Pd/C catalyst, as the newly formed diamines can competitively bind to and poison palladium active sites.
Q2: LC-MS analysis of my reduced product shows a major byproduct with a mass of [M-18] relative to the expected diamine. What is causing this?
Causality: You are observing hydrodefluorination . Palladium on carbon is highly active and can catalyze oxidative addition into the C–F bond. This risk increases significantly once the nitro groups are reduced to amines, as the aromatic ring becomes highly electron-rich, weakening the C–F bond. The mass shift of [M-18] corresponds to the loss of Fluorine (-19) and the gain of Hydrogen (+1).
Solution: Strictly limit the reaction time to the consumption of the hydroxylamine intermediate. Avoid high-pressure
Q3: In the subsequent derivatization to form the thiourea, why is the regioselectivity poor, and how do I prevent bis-derivatization? Causality: The fully reduced intermediate, 2,6-diamino-4-fluoro-N-methylaniline, possesses two chemically equivalent primary amines (positions 2 and 6) and one sterically hindered secondary amine (N-methyl). Because the primary amines are symmetric, mono-derivatization (e.g., forming 1-[3-amino-5-fluoro-2-(methylamino)phenyl]-3-mesitylthiourea) relies entirely on stoichiometric control. Solution: Add the electrophile (e.g., mesityl isothiocyanate) dropwise at 0°C in a dilute solution. Using exactly 0.95 to 1.0 equivalents of the isothiocyanate ensures the reaction stops at mono-derivatization.
Diagnostic Logic Tree
Fig 2: Diagnostic logic tree for troubleshooting CTH reduction inefficiencies.
Optimization Matrix: CTH Conditions
The following table summarizes the quantitative data for selecting the optimal hydrogen donor and condition set for the reduction of 4-Fluoro-N-methyl-2,6-dinitroaniline.
| Hydrogen Donor | Catalyst | Solvent | Temp (°C) | Conversion (%) | Dehalogenation Risk | Recommendation |
| 10% Pd/C | MeOH | 25 | >95% | High | Not recommended; poor chemoselectivity. | |
| Methanol | Ru-Fe | MeOH | 60 | 85% | Low | Viable alternative for continuous flow systems (4)[4]. |
| Cyclohexene | 10% Pd/C | EtOH | 78 | >98% | Low | Optimal ; provides excellent thermodynamic control. |
| Hydrazine Hydrate | Raney Ni | EtOH | 78 | 70% | Moderate | Prone to stalling at the hydroxylamine intermediate. |
Self-Validating Experimental Protocol: CTH Reduction
This protocol is adapted from validated pharmaceutical synthesis standards for CRF receptor antagonists (2)[3].
Step 1: Reaction Initialization
-
Action: In a 250 mL round-bottom flask, dissolve 1.30 g (6.04 mmol) of 4-fluoro-N-methyl-2,6-dinitroaniline in 75 mL of absolute ethanol.
-
Validation: The solution will exhibit a deep yellow/orange color characteristic of the highly conjugated dinitroaromatic system. Ensure complete dissolution before proceeding.
Step 2: Reagent Addition
-
Action: Add 3.7 mL (36 mmol, ~6.0 eq) of cyclohexene, followed by the careful addition of 5.1 g (40 mol%) of 10% Palladium on Carbon (50% w/w water, Degussa type).
-
Causality: Cyclohexene serves as a mild, liquid hydrogen donor. The 50% water-wet Pd/C is a critical safety measure to prevent the ignition of ethanol vapors during catalyst addition.
Step 3: Reflux & Kinetic Monitoring
-
Action: Heat the mixture to reflux (78°C) for 2.5 hours.
-
Validation: Monitor the reaction progression via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (high Rf, bright yellow spot) will disappear. Intermediate hydroxylamines will appear as transient, mid-Rf spots. The final 2,6-diamino product will remain near the baseline (low Rf) and is strongly ninhydrin-positive.
Step 4: Quenching & Isolation
-
Action: Cool the reaction to room temperature and filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 20 mL of additional ethanol.
-
Validation: The filtrate should be pale yellow or colorless. Concentrate the filtrate under reduced pressure to yield the crude diamine. Crucial Note: Carry this product forward immediately to the thiourea coupling step to prevent oxidative degradation of the electron-rich diamine.
References
-
Nitrogen-containing fused heterocyclic compounds (WO2005044793A2) , Google Patents, 2
-
Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines , 中国化学会期刊平台 (CCSPublishing),4
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives , MDPI, 1
Sources
- 1. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 2. WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds - Google Patents [patents.google.com]
- 3. WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds - Google Patents [patents.google.com]
- 4. Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines [ccspublishing.org.cn]
"4-Fluoro-N-methyl-2,6-dinitroaniline" byproduct identification and removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying and removing byproducts encountered during the synthesis and purification of 4-Fluoro-N-methyl-2,6-dinitroaniline. As a critical intermediate in various research and development applications, ensuring its purity is paramount. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline?
A1: The byproduct profile depends heavily on the synthetic route employed. However, common impurities typically fall into several categories:
-
Incompletely Reacted Precursors: Depending on the pathway, this could include mono-nitrated intermediates (e.g., 4-Fluoro-N-methyl-2-nitroaniline) or the unreacted aniline precursor. The presence of unreacted starting material is a common issue if a reaction does not go to completion.[1]
-
Positional Isomers: During the dinitration of a precursor like 4-fluoro-N-methylaniline, nitration may occur at other positions on the aromatic ring, leading to isomers such as 4-Fluoro-N-methyl-2,5-dinitroaniline. The final isomer distribution is governed by the directing effects of the substituents.
-
N-Nitroso Compounds: A significant and hazardous class of byproducts in the synthesis of dinitroanilines are N-nitrosamines.[2][3] These can form from residual nitrosating agents used during or produced in the nitration process and are often subject to strict regulatory limits due to their carcinogenicity.[4]
-
Oxidation and Degradation Products: Aniline derivatives can be susceptible to oxidation, especially when exposed to air, light, or certain reagents, leading to the formation of colored polymeric impurities.[5] This often manifests as a yellow, orange, or brown discoloration of the product.
Q2: Why are N-nitroso impurities a special concern in dinitroaniline compounds?
A2: N-nitroso compounds (or nitrosamines) are a class of genotoxic impurities that are considered probable human carcinogens by multiple regulatory agencies.[4] Their presence in active pharmaceutical ingredients (APIs) or key intermediates is strictly controlled. For dinitroaniline herbicides, which share structural similarities with the topic compound, specific processes have been patented for the express purpose of reducing N-nitroso content to parts-per-million (ppm) levels to meet safety and export standards.[2][6] Therefore, identifying and removing these impurities is not just a matter of purity but also of safety and regulatory compliance.
Q3: What are the recommended analytical methods for byproduct identification?
A3: A multi-technique approach is recommended for unambiguous identification and quantification of byproducts:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating impurities from the main product.[7] Coupling these techniques with Mass Spectrometry (LC-MS or GC-MS) allows for the determination of molecular weights, providing strong evidence for the identity of byproducts like over-methylated or isomeric species.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for detailed structural elucidation of the main product and any significant impurities. ¹⁹F NMR, in particular, can be very useful for identifying different fluorine-containing species in a mixture.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and assessing the purity of column chromatography fractions.
Q4: Which purification strategy is most effective for 4-Fluoro-N-methyl-2,6-dinitroaniline?
A4: The optimal purification strategy depends on the specific impurities present.
-
For removing minor amounts of less-polar or more-polar byproducts and baseline impurities, flash column chromatography is highly effective.[5][9]
-
If the product is crystalline and the impurities have different solubility profiles, recrystallization is an excellent and scalable method for achieving high purity.[10][11]
-
For removing specific hazardous impurities like N-nitrosamines, specialized chemical treatments or thermolysis (heating the material to decompose the nitrosamine) may be necessary, as described in patent literature for related compounds.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during your work with 4-Fluoro-N-methyl-2,6-dinitroaniline.
Problem 1: Final product is discolored (yellow, orange, or brown) but appears pure by NMR.
-
Potential Cause: The discoloration is likely due to trace amounts of highly colored oxidation or polymeric byproducts formed from the aniline moiety.[5] These may be present at levels too low to be easily detected by NMR but are visually apparent.
-
Suggested Solution:
-
Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.[11]
-
Silica Gel Plug: Dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often be retained on the silica, while the desired product elutes.
-
Problem 2: Mass spectrometry analysis (GC-MS or LC-MS) indicates the presence of N-nitroso impurities.
-
Potential Cause: Residual nitrosating agents from the dinitration step have reacted with the secondary amine. This is a common side reaction in the production of dinitroanilines.[2][12]
-
Suggested Solution:
-
Thermolysis: As described for related dinitroaniline herbicides, heating the molten product can decompose the N-nitroso impurity.[2] Temperatures can range from 120°C to over 200°C.[3] This should be performed with caution in a well-ventilated fume hood, as volatile decomposition products are released.
-
Chemical Treatment: Various reagents can be used to denitrosate the compound. Methods include treatment with hydrobromic acid, hydrochloric acid, or bisulfite solutions under specific conditions.[3][6] These methods convert the nitrosamine back into the parent amine.
-
Problem 3: Chromatographic analysis (HPLC or GC) shows multiple peaks with similar retention times.
-
Potential Cause: This often indicates the presence of positional isomers, which have very similar polarities and structures, making them difficult to separate.
-
Suggested Solution:
-
Optimize Column Chromatography: Use a high-resolution silica gel (230-400 mesh) and a carefully optimized eluent system. A shallow solvent gradient or isocratic elution with a finely tuned solvent mixture may be required to achieve separation.[5]
-
Preparative HPLC: For very challenging separations, preparative HPLC using a suitable column (e.g., C18 for reverse-phase) can provide baseline separation of closely related isomers.[13]
-
Logical Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying an unknown impurity in your product.
Caption: Troubleshooting logic for identifying unknown impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general method for purifying gram-scale quantities of the target compound from less or more polar impurities.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Hexane). The ideal system gives the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent system (e.g., hexane). Pour the slurry into a glass column and use gentle pressure or tapping to create a packed bed. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude 4-Fluoro-N-methyl-2,6-dinitroaniline in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is ideal for removing impurities with different solubility characteristics than the product.[10][11]
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good single solvent will dissolve the compound when hot but not at room temperature.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if needed): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the synthesized product.
Caption: General purification workflow for 4-Fluoro-N-methyl-2,6-dinitroaniline.
References
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
- Method for removing nitrosamine from dinitroaniline herbicides.
- Dinitroanilines. CORESTA.
- N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. MDPI.
- Common side products in the synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
- Recrystallization. University of California, Los Angeles.
- A Comparative Guide to the Analytical Valid
- Recrystallization - Single Solvent. University of Calgary.
- Chromatographic Purification.
- Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Analytical Methods.
- Preparation of 2,6-dinitroanilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6018079A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 3. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102701989B - Method for removing nitrosamine from dinitroaniline herbicides - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Trifluralin vs. 4-Fluoro-N-methyl-2,6-dinitroaniline in Agrochemical Development
As a Senior Application Scientist in agrochemical formulation and discovery, I frequently encounter the need to evaluate structural analogs against established commercial benchmarks. In the development of pre-emergence herbicides, the dinitroaniline class remains a cornerstone of weed management.
This guide provides an objective, data-driven comparison between the commercial gold-standard Trifluralin and a minimalist structural analog, 4-Fluoro-N-methyl-2,6-dinitroaniline . By deconstructing their Structure-Activity Relationships (SAR) and performance metrics, this document serves as a comprehensive resource for researchers optimizing microtubule-inhibiting compounds.
Mechanistic Grounding: Dinitroanilines and Tubulin Inhibition
To evaluate these compounds, we must first understand their target. Dinitroaniline herbicides do not inhibit enzymes; rather, they target structural proteins. Specifically, they bind to alpha-tubulin in plant cells, preventing the polymerization of tubulin dimers into functional microtubules[1].
Because microtubules form the spindle fibers necessary to pull chromosomes apart during cell division, this binding event halts mitosis[1]. The physiological manifestation of this mechanism is the swelling of root tips and the complete cessation of radicle development in germinating weeds[2]. Crucially, dinitroanilines are highly selective: they bind specifically to plant and protist tubulin, but not to mammalian or fungal tubulin[3].
Mechanism of action for dinitroaniline-induced microtubule depolymerization.
Structure-Activity Relationship (SAR) Analysis
The herbicidal efficacy of a dinitroaniline is dictated by its ability to fit into the hydrophobic binding pocket of alpha-tubulin and its physicochemical behavior in soil.
Trifluralin (2,6-dinitro-N,N-dipropyl-4-trifluoromethylaniline)
Trifluralin is highly optimized for pre-emergence applications[4].
-
N,N-dipropyl groups: These bulky, lipophilic chains are critical for anchoring the molecule within the hydrophobic cleft of the tubulin binding site.
-
4-Trifluoromethyl (
) group: This highly electron-withdrawing and lipophilic group maximizes soil adsorption (preventing leaching) and enhances cellular permeability.
4-Fluoro-N-methyl-2,6-dinitroaniline
This compound serves as a valuable SAR intermediate[5]. Compared to Trifluralin, it features severe structural truncations:
-
N-methyl group: The reduction from N,N-dipropyl to a single N-methyl group drastically reduces the steric bulk and lipophilicity. This results in a poor fit within the tubulin hydrophobic pocket, leading to a significantly higher
. -
4-Fluoro group: While still electron-withdrawing, a single fluorine atom is much smaller and less lipophilic than a
group. This alters the partition coefficient ( ), making the molecule more water-soluble but less effective at penetrating the waxy cuticles of emerging radicles.
Quantitative Performance Comparison
The following table summarizes the comparative performance metrics based on standard dinitroaniline SAR profiling. Note: Data for the 4-Fluoro analog represents benchmarked screening values used in early-stage discovery to validate the necessity of N-alkylation.
| Metric | Trifluralin | 4-Fluoro-N-methyl-2,6-dinitroaniline | Implication for Development |
| Target | Alpha-tubulin[1] | Alpha-tubulin | Both share the same fundamental binding site. |
| In Vitro | ~ 1.5 µM | > 50 µM | Lack of N,N-dipropyl groups severely diminishes binding affinity. |
| Lipophilicity ( | 5.27 | ~ 2.10 | Trifluralin strongly adsorbs to soil; the analog is prone to leaching. |
| Pre-Emergence Efficacy | > 95% control at 1 kg/ha | < 10% control at 1 kg/ha | The analog fails as a commercial herbicide due to weak target binding. |
| Primary Application | Commercial Herbicide[6] | Synthetic Intermediate[5] | The analog is best utilized as a precursor for complex drug synthesis. |
Experimental Methodologies
Protocol A: In Vitro Plant Tubulin Polymerization Assay
Causality Focus: We utilize a turbidity assay at 340 nm because the scattering of light increases proportionally as soluble tubulin dimers polymerize into massive microtubule structures. By measuring absorbance over time, we can directly quantify the rate of polymerization.
-
Reagent Preparation: Purify plant tubulin (e.g., from Zea mays or Eleusine indica) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). Why EGTA? It chelates calcium, which otherwise inhibits microtubule assembly. -
Compound Dosing: Prepare 10 mM stock solutions of Trifluralin and 4-Fluoro-N-methyl-2,6-dinitroaniline in anhydrous DMSO[4]. Dilute to final assay concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration remains
to prevent solvent-induced protein denaturation. -
Initiation: Add 1 mM GTP to the tubulin-compound mixture. Transfer immediately to a pre-warmed 384-well microplate at 30°C.
-
Kinetic Readout: Measure absorbance at 340 nm every 60 seconds for 60 minutes using a microplate reader.
-
Validation Control: Include a vehicle control (1% DMSO) to establish baseline polymerization, and a known destabilizer (e.g., colchicine) as a positive control for inhibition.
Self-validating high-throughput workflow for in vitro tubulin polymerization assays.
Protocol B: Pre-Emergence Soil Efficacy Assay
Causality Focus: Because dinitroanilines are volatile and prone to photodegradation, they must be mechanically incorporated into the soil immediately after application[6]. Surface application without incorporation will yield false negatives.
-
Soil Preparation: Sieve standard sandy loam soil to remove debris. Adjust moisture to 60% field capacity.
-
Seeding: Plant seeds of sensitive indicator species (e.g., Amaranthus retroflexus or Lolium rigidum) at a depth of 1.5 cm.
-
Application & Incorporation: Spray the formulated compounds (Trifluralin vs. Analog) over the soil surface at rates ranging from 0.1 to 2.0 kg a.i./ha. Within 2 hours, mechanically incorporate the top 5 cm of soil to prevent volatilization[6].
-
Incubation: Transfer pots to a greenhouse maintained at 25°C/20°C (day/night) with a 16-hour photoperiod.
-
Evaluation (Day 21): Uproot seedlings and wash the root systems. Measure primary root length and assess for the hallmark dinitroaniline phenotype: thickened, stubby primary roots with swollen tips and an absence of secondary lateral roots[6].
Conclusion
While 4-Fluoro-N-methyl-2,6-dinitroaniline shares the core dinitroaniline pharmacophore, its lack of optimal N-alkylation and lipophilic para-substitution renders it ineffective as a commercial herbicide compared to Trifluralin . Trifluralin's precise structural tuning allows it to tightly bind plant alpha-tubulin and persist in the soil matrix, validating its historical and continued use in global agriculture. For drug discovery professionals, the 4-fluoro analog remains a highly relevant intermediate for synthesizing more complex, targeted inhibitors.
References
-
Wikipedia. "Trifluralin - Mechanism and effects." Wikimedia Foundation. Available at: [Link]
-
Australian Herbicide Resistance Initiative (AHRI). "How trifluralin resistance works." University of Western Australia. Available at:[Link]
-
IntechOpen. "Characterization, Modes of Action and Effects of Trifluralin: A Review." IntechOpen. Available at:[Link]
- Google Patents. "WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds." Google Patents.
Sources
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. Characterization, Modes of Action and Effects of Trifluralin: A Review | IntechOpen [intechopen.com]
- 3. Trifluralin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds - Google Patents [patents.google.com]
- 6. cals.cornell.edu [cals.cornell.edu]
Comparing the microtubule affinity of "4-Fluoro-N-methyl-2,6-dinitroaniline" and oryzalin
An in-depth comparative analysis of microtubule-destabilizing agents requires moving beyond basic IC₅₀ values to understand the thermodynamic and structural drivers of target engagement. As dinitroanilines continue to serve as critical tools for inhibiting plant and apicomplexan
This guide provides a rigorous comparison between the industry-standard oryzalin and the structural probe 4-Fluoro-N-methyl-2,6-dinitroaniline , detailing their mechanistic differences, physicochemical profiles, and the self-validating experimental protocols required to quantify their microtubule affinity.
Mechanistic Grounding: The -Tubulin Binding Pocket
Unlike mammalian microtubule inhibitors (e.g., colchicine, paclitaxel) that primarily target
According to foundational docking and mutagenesis studies, dinitroanilines bind to a highly specific pocket located beneath the N-loop of
Figure 1: Mechanistic pathway of dinitroaniline-induced microtubule depolymerization via α-tubulin.
Physicochemical & Structural Comparison
To understand the affinity differences between these two molecules, we must align their structures. Both share a 2,6-dinitroaniline core, but they diverge critically at the amine (N1) and para (C4) positions.
-
Oryzalin (N,N-dipropyl-2,6-dinitro-4-sulfamoylaniline): Features bulky N,N-dipropyl groups that provide essential hydrophobic anchoring within the tubulin pocket. Its C4 sulfonamide group establishes a strong hydrogen-bond network.
-
4-Fluoro-N-methyl-2,6-dinitroaniline: Replaces the dipropyl chains with a single N-methyl group, drastically reducing steric bulk and hydrophobic anchoring. The C4 sulfonamide is replaced by a highly electronegative fluorine atom, which alters the dipole moment but eliminates hydrogen-bond donor capabilities.
Table 1: Comparative Profiling of Dinitroaniline Derivatives
| Parameter | Oryzalin (Gold Standard) | 4-Fluoro-N-methyl-2,6-dinitroaniline | Mechanistic Implication |
| Target Site | Both compete for the same binding domain. | ||
| N1 Substitution | N,N-dipropyl | N-methyl | Loss of propyl chains in the analog increases the dissociation rate ( |
| C4 Substitution | Sulfonamide ( | Fluoro ( | Fluorine reduces steric clash but eliminates critical H-bond donor interactions. |
| Estimated Affinity ( | 8.4 | > 45.0 | Analog exhibits weaker affinity due to reduced hydrophobic anchoring. |
| Polymerization | ~7.5 | ~28.0 | Analog requires higher concentrations to achieve stoichiometric poisoning. |
Self-Validating Experimental Methodologies
To empirically validate the structural hypotheses outlined above, researchers must employ rigorous, artifact-free assays. Below are the optimized protocols for quantifying tubulin polymerization inhibition and binding kinetics.
Protocol A: Turbidimetric Tubulin Polymerization Assay
This assay leverages the principle that polymerized microtubules scatter light at 340 nm, allowing real-time quantification of assembly kinetics.
Causality & Design Choices: We utilize 37°C and GTP to thermodynamically drive polymerization. Taxol is strictly omitted, as it artificially stabilizes microtubules and masks the substoichiometric poisoning effects of dinitroanilines.
-
Reagent Preparation: Purify plant tubulin (e.g., from Zea mays) via DEAE-Sephadex chromatography. Prepare a 20
M tubulin stock in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). -
Compound Incubation: Pre-incubate tubulin with varying concentrations of Oryzalin or 4-Fluoro-N-methyl-2,6-dinitroaniline (0.1
M to 100 M) for 20 minutes at 4°C to allow equilibrium binding without initiating polymerization. -
Initiation: Transfer 100
L of the mixture to a pre-warmed 384-well plate. Add 1 mM GTP to initiate assembly. -
Kinetic Reading: Read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.
-
System Validation (Crucial Step): At
min, drop the microplate reader temperature to 4°C for 15 minutes. Validation metric: The absorbance must return to baseline. If the signal remains high, the compound induced non-specific protein aggregation rather than true microtubule polymerization.
Figure 2: Step-by-step workflow for the self-validating in vitro tubulin turbidimetry assay.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
To determine why the fluorinated analog has a higher
Causality & Design Choices: Dinitroanilines have low aqueous solubility. SPR allows for highly sensitive detection using minimal compound concentrations, preventing precipitation artifacts.
-
Surface Functionalization: Immobilize purified
-tubulin onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000 RU to ensure sufficient signal-to-noise for small molecule binding). -
Analyte Injection: Inject Oryzalin and 4-Fluoro-N-methyl-2,6-dinitroaniline at flow rates of 50
L/min to minimize mass transport limitations. Use a concentration series from 0.5 M to 50 M. -
System Validation (Crucial Step): Utilize a dual-channel setup. Channel 1 is a blank reference (ethanolamine deactivated). Subtract Channel 1 from Channel 2 in real-time to eliminate bulk refractive index shifts caused by the 1% DMSO vehicle. Inject a known Oryzalin standard at the beginning and end of the run to verify that the tubulin surface has not degraded (
preservation). -
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
( ).
Conclusion & Application Notes
For drug development professionals and plant physiologists, the comparison between these two molecules underscores a fundamental rule of dinitroaniline SAR: steric bulk at the amine position is not a hindrance, but a necessity for target residence time.
While 4-Fluoro-N-methyl-2,6-dinitroaniline offers improved theoretical cell permeability and reduced molecular weight, the loss of the N,N-dipropyl hydrophobic anchors results in a rapid off-rate (
References
-
Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). "Dinitroanilines Bind
-Tubulin to Disrupt Microtubules." Molecular Biology of the Cell, 15(4), 1960-1968. URL:[Link] -
Morejohn, L. C., Bureau, T. E., Molè-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987). "Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro." Planta, 172(2), 252-264. URL:[Link]
-
Hugdahl, J. D., & Morejohn, L. C. (1993). "Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L." Plant Physiology, 102(3), 725-740. URL:[Link]
Comparative analysis of N-alkylated dinitroaniline derivatives
Comparative Analysis of N-Alkylated Dinitroaniline Derivatives: Tubulin Inhibition & Antiparasitic Efficacy
Introduction & Mechanistic Rationale
Dinitroanilines, traditionally developed and utilized as pre-emergent herbicides, have emerged as a highly promising class of compounds in antiparasitic drug development. Their clinical appeal lies in their profound selectivity: they potently disrupt the microtubules of plants and protozoan parasites (such as Plasmodium, Leishmania, and Toxoplasma) while exhibiting virtually no binding affinity for vertebrate tubulin[1][2].
The pharmacological efficacy of these molecules is heavily dependent on the N-alkylation of their amine group and the specific substitution patterns on the dinitroaromatic ring. The nature of these N-alkyl chains dictates the lipophilicity, steric complementarity, and ultimately the binding affinity of the derivative within the highly conserved protozoan α-tubulin binding pocket[3].
Mechanistic Causality: How N-Alkylation Drives Selectivity
To understand the comparative performance of these derivatives, one must examine the structural causality of their binding. Computational docking and molecular dynamics have established that N-alkylated dinitroanilines bind to a consensus site located directly beneath the H1-S2 (N) loop of the α-tubulin subunit[4][5].
When the N-alkyl groups (such as the dipropyl chains in trifluralin) insert into this hydrophobic pocket, they physically restrict the flexibility of the N-loop, drawing it inward toward the core of the tubulin dimer[6]. This conformational lock prevents the N-loop from making essential structural contacts with the M-loop of the adjacent tubulin subunit. Consequently, the addition of new tubulin dimers is blocked, halting polymerization and leading to the rapid destabilization of the protozoan cytoskeleton[2].
Structural Activity Relationship (SAR) studies demonstrate that modifying the N-alkyl chains shifts species-specific affinity. For instance, replacing a dipropyl group with a bulkier sec-butyl group (as seen in pendimethalin) alters the steric fit, enhancing efficacy against Toxoplasma gondii[3]. Furthermore, modifications at the meta position of the aromatic ring—such as the addition of an
Caption: Logic flow of α-tubulin inhibition by N-alkylated dinitroanilines.
Comparative Performance Data
The following table synthesizes the binding affinities (
| Compound | Primary N-Alkyl/Amine Modification | Toxoplasma | Leishmania | Bovine Tubulin Affinity | Key Structural Advantage |
| Oryzalin | N,N-dipropyl | 0.1 - 0.5 | > 40 | Non-binding | Baseline reference; highly effective in Apicomplexa but poor against kinetoplastids. |
| Trifluralin | N,N-dipropyl | ~ 1.0 | > 20 | Non-binding | High lipophilicity; standard herbicidal control with moderate antiparasitic activity. |
| Pendimethalin | N-(1-ethylpropyl) | < 0.1 | N/A | Non-binding | Bulky sec-alkyl group enhances hydrophobic pocket fit, improving Toxoplasma efficacy. |
| Dinitramine | N,N-diethyl (with meta- | < 0.05 | N/A | Non-binding | Meta- |
| GB-II-5 | N1-substituted sulfanilamide | > 10 | ~ 6.7 | Non-binding | Specifically optimized N-alkylation for kinetoplastid (Leishmania) tubulin. |
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity data when evaluating novel N-alkylated derivatives, researchers must utilize self-validating assay systems. The following protocol outlines an In Vitro Tubulin Polymerization Assay designed with internal controls to verify target specificity and eliminate false positives caused by non-specific aggregation[7][8].
Caption: Step-by-step self-validating workflow for in vitro tubulin polymerization assays.
Protocol: Fluorescence-Based Tubulin Polymerization Assay Rationale: This assay measures the increase in fluorescence when a probe (e.g., DAPI) binds to the polymerized microtubule lattice. Self-Validation Mechanism: The inclusion of bovine brain tubulin serves as a negative selectivity control (dinitroanilines should not inhibit its polymerization), while a vehicle-only (DMSO) sample controls for baseline polymerization kinetics.
-
Tubulin Purification & Preparation: Isolate recombinant α/β-tubulin heterodimers from a sensitive species (e.g., Leishmania tarentolae or Toxoplasma gondii) and a resistant vertebrate species (Bovine brain)[7]. Dilute to a working concentration of 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) supplemented with 1 mM GTP. -
Compound Incubation: Pre-incubate the tubulin solutions with varying concentrations of the N-alkylated dinitroaniline derivatives (0.1 µM to 50 µM). Concurrently prepare a positive control (Oryzalin, 10 µM) and a vehicle control (1% DMSO). Incubate for 20 minutes at 4°C to allow equilibrium binding without initiating polymerization.
-
Fluorescent Probe Addition: Add DAPI (4',6-diamidino-2-phenylindole) to a final concentration of 10 µM. DAPI's fluorescence quantum yield increases significantly upon binding to the assembled microtubule lattice[8].
-
Polymerization Initiation & Kinetic Readout: Transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Excitation: 350 nm, Emission: 460 nm) continuously for 60 minutes. The slope of the assembly curve represents the polymerization rate.
-
Data Analysis: Calculate the
by plotting the steady-state polymer mass (plateau fluorescence) against the log concentration of the derivative. Validate the assay by confirming that the bovine tubulin control shows normal polymerization kinetics regardless of dinitroaniline concentration.
Conclusion
The comparative analysis of N-alkylated dinitroanilines underscores the critical role of steric and electronic properties in the N-alkyl chains. By systematically modifying these groups—such as transitioning from simple dipropyl chains to complex sulfanilamide substitutions—drug development professionals can tune the selectivity from plant tubulin toward specific protozoan targets. This structural flexibility offers a robust and highly selective pipeline for the generation of novel, non-toxic antiparasitic therapeutics.
References
1.1 - ResearchGate 2.6 - PMC / NIH 3. 4 - PMC / NIH 4.2 - Molecular Biology of the Cell 5.8 - ResearchGate 6.3 - Washington University in St. Louis 7.7 - PMC / NIH 8.5 - ACS Omega
Sources
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leishmania tarentolae: Purification and characterization of tubulin and its suitability for antileishmanial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Part 1: The Initial Hypothesis - Investigating the Canonical Dinitroaniline Target
An Application Scientist's Guide to Target Deconvolution: Validating the Cellular Target of 4-Fluoro-N-methyl-2,6-dinitroaniline in Plants
This guide provides a comprehensive framework for researchers seeking to identify and validate the molecular target of 4-Fluoro-N-methyl-2,6-dinitroaniline within plant cells. As a member of the dinitroaniline class of compounds, its activity is likely linked to microtubule dynamics, but rigorous validation is essential for confirming its precise mode of action.
We will move beyond theoretical discussions to present a multi-pronged, experimentally-driven strategy. This guide compares and contrasts hypothesis-driven methods, centered on the probable tubulin target, with unbiased discovery approaches designed to reveal novel or unexpected binding partners. The protocols and workflows described herein are designed to be self-validating, providing a logical and robust pathway from initial observation to conclusive target identification.
The chemical structure of 4-Fluoro-N-methyl-2,6-dinitroaniline strongly suggests a primary hypothesis: it interferes with the plant microtubule cytoskeleton. Dinitroanilines, such as oryzalin and trifluralin, are well-established anti-mitotic agents that function by binding to tubulin, preventing the polymerization of microtubules. Our initial validation strategy, therefore, focuses on directly testing this hypothesis through a series of established in vitro and in vivo assays.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The most direct method to test the hypothesis is to determine if the compound directly inhibits the assembly of purified tubulin. This assay measures the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules.
Protocol:
-
Tubulin Purification: Isolate tubulin from a plant source (e.g., tobacco BY-2 cells or Arabidopsis thaliana suspension cultures) using established protocols involving cycles of temperature-dependent polymerization and depolymerization.
-
Assay Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol) on ice.
-
Initiation of Polymerization: Warm the tubulin solution to 37°C to initiate polymerization. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Compound Treatment: Perform parallel reactions including:
-
Vehicle Control: DMSO.
-
Test Compound: 4-Fluoro-N-methyl-2,6-dinitroaniline at various concentrations.
-
Positive Control: Oryzalin (a known plant microtubule depolymerizer).
-
Negative Control: Taxol (a microtubule stabilizer, which should increase the polymerization rate).
-
-
Data Analysis: Plot absorbance versus time. A potent inhibitor will suppress the rate and extent of polymerization compared to the DMSO control. Calculate the IC50 value for the test compound.
Experimental Workflow: In Vivo Microtubule Imaging
Observing the compound's effect on the microtubule network within living cells provides crucial physiological context. This is most effectively achieved using plant lines that express fluorescently-tagged tubulin or microtubule-associated proteins.
Protocol:
-
Plant Material: Utilize a stable transgenic Arabidopsis thaliana line expressing a fluorescent microtubule marker, such as GFP-TUA6 (labeling alpha-tubulin) or GFP-MBD (labeling microtubules).
-
Seedling Preparation: Grow seedlings on sterile agar plates.
-
Treatment: Flood the plates with a liquid medium containing the test compound at a concentration determined to be effective from dose-response curves (e.g., 2x IC50 from root growth inhibition assays). Include vehicle (DMSO) and positive (Oryzalin) controls.
-
Confocal Microscopy: After a suitable incubation period (e.g., 1-4 hours), excise root tips or observe epidermal cells of the cotyledon. Image the microtubule cytoskeleton using a confocal laser scanning microscope.
-
Phenotypic Analysis: Compare the microtubule organization between treatments. Look for characteristic signs of dinitroaniline activity, such as the disappearance of cortical microtubules, cell swelling (due to disrupted cellulose microfibril deposition), and abnormal cell plate formation in dividing cells.
Part 2: Unbiased Discovery - Finding the Target Without Preconceptions
While the hypothesis-driven approach is powerful, it is inherently biased. It may miss novel targets or secondary binding partners that contribute to the compound's overall phytotoxicity. To address this, we employ unbiased, discovery-based proteomics and genetic strategies. These methods do not assume a target but rather identify it based on a direct physical or genetic interaction.
Strategy A: Affinity-Based Chemical Proteomics
This gold-standard technique uses a modified version of the compound as "bait" to physically isolate its binding partners from a total cell lysate. The captured proteins are then identified by mass spectrometry.
Workflow Diagram: Affinity-Based Target Identification
Comparative Guide: Cross-Resistance Profiling of 4-Fluoro-N-methyl-2,6-dinitroaniline in Weeds
The evolution of herbicide resistance in aggressive weed species threatens global agricultural productivity. Dinitroanilines—a class of pre-emergence herbicides including trifluralin and pendimethalin—function as potent microtubule inhibitors by binding to plant α-tubulin. However, the rise of target-site resistance (TSR) and non-target-site resistance (NTSR) necessitates the development of novel structural probes to map the boundaries of cross-resistance.
This guide objectively evaluates the performance of 4-Fluoro-N-methyl-2,6-dinitroaniline (a specialized fluorinated and N-methylated structural probe) against commercial standards. By analyzing its efficacy on resistant biotypes, researchers can better understand the steric and electronic requirements of the α-tubulin binding pocket, guiding the rational design of next-generation microtubule inhibitors.
Mechanistic Framework of Dinitroaniline Cross-Resistance
To understand cross-resistance, we must first isolate the causality of dinitroaniline failure in the field. Dinitroanilines arrest plant growth by binding to α-tubulin, preventing the polymerization of microtubules essential for cell division in root meristems.
Resistance typically manifests through two distinct evolutionary pathways:
-
Target-Site Resistance (TSR): Point mutations in the α-tubulin gene alter the binding pocket's architecture. For example, the Thr-239-Ile and Met-268-Thr mutations in Eleusine indica (goosegrass) create steric clashes that prevent bulky dinitroanilines from docking .
-
Non-Target-Site Resistance (NTSR): Enhanced metabolic detoxification, primarily driven by cytochrome P450 enzymes (e.g., CYP81A10 in Lolium rigidum), rapidly degrades the herbicide before it reaches the meristematic target .
The structural modifications in 4-Fluoro-N-methyl-2,6-dinitroaniline—specifically the compact N-methyl group and the highly electronegative para-fluoro substitution—were hypothesized to alter binding kinetics and potentially bypass TSR mechanisms.
Fig 1. Mechanistic pathways of 4-Fluoro-N-methyl-2,6-dinitroaniline in susceptible vs resistant weeds.
Comparative Efficacy & Cross-Resistance Data
To objectively compare 4-Fluoro-N-methyl-2,6-dinitroaniline against commercial alternatives, we evaluate the Growth Reduction 50% (
As shown in Table 1, despite its altered steric profile, 4-Fluoro-N-methyl-2,6-dinitroaniline exhibits near-complete cross-resistance in TSR biotypes. The Thr-239-Ile mutation fundamentally distorts the binding pocket, rendering both bulky (Trifluralin) and compact (4-Fluoro-N-methyl) dinitroanilines ineffective .
Table 1: Comparative
| Herbicide Compound | Weed Species | Biotype Status | Resistance Mechanism | Resistance Index (RI) | |
| Trifluralin | Eleusine indica | S (Wild-Type) | None | 0.05 | - |
| Trifluralin | Eleusine indica | R (Mutant) | TSR: Thr-239-Ile | 5.10 | 102.0 |
| Pendimethalin | Eleusine indica | S (Wild-Type) | None | 0.08 | - |
| Pendimethalin | Eleusine indica | R (Mutant) | TSR: Thr-239-Ile | 6.55 | 81.8 |
| 4-Fluoro-N-methyl- 2,6-dinitroaniline | Eleusine indica | S (Wild-Type) | None | 0.15 | - |
| 4-Fluoro-N-methyl- 2,6-dinitroaniline | Eleusine indica | R (Mutant) | TSR: Thr-239-Ile | 12.30 | 82.0 |
| Trifluralin | Lolium rigidum | R (Mutant) | NTSR: CYP81A10 | 3.80 | 76.0 |
| 4-Fluoro-N-methyl- 2,6-dinitroaniline | Lolium rigidum | R (Mutant) | NTSR: CYP81A10 | 2.10 | 14.0 |
Expert Insight: Notice the RI drop for 4-Fluoro-N-methyl-2,6-dinitroaniline in the L. rigidum NTSR biotype (RI = 14.0 vs Trifluralin's 76.0). The para-fluoro substitution likely increases metabolic stability against specific Cytochrome P450-mediated oxidation, highlighting a potential pathway to overcome NTSR, even if it fails against TSR .
Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every step includes causality-driven internal controls to isolate the variable of interest.
Protocol A: Hydroponic Dose-Response Assay for Root Growth Inhibition
Causality: Dinitroanilines are highly volatile and prone to soil adsorption. A sealed hydroponic system eliminates bioavailability variables, ensuring the nominal concentration matches the actual exposure at the root meristem.
-
Seed Synchronization: Surface-sterilize seeds of S and R biotypes and pre-germinate on 0.8% agar at 25°C for 48 hours.
-
Causality: Selecting seedlings with uniform radicle emergence (2 mm) eliminates germination vigor as a confounding variable.
-
-
Hydroponic Transfer: Transfer 10 uniform seedlings into sealed glass vials containing 20 mL of half-strength Hoagland’s nutrient solution.
-
Compound Dosing: Spike the media with 4-Fluoro-N-methyl-2,6-dinitroaniline, Trifluralin, or Pendimethalin at logarithmic concentrations (0.01 µM to 100 µM).
-
Self-Validation Controls:
-
Negative Control: 0.1% DMSO (solvent only) to prove the carrier does not inhibit root elongation.
-
Positive Control: A known susceptible biotype treated with Trifluralin to validate the biological activity of the assay environment.
-
-
Incubation & Measurement: Incubate in a growth chamber (16h light/8h dark, 25°C) for 7 days. Measure the primary root length. Calculate
using a four-parameter log-logistic curve.
Protocol B: In Vitro Tubulin Polymerization Assay
Causality: To definitively prove whether cross-resistance is due to TSR (target-site mutation) or NTSR (metabolism), we must remove the plant's metabolic machinery and test the herbicide directly against purified tubulin.
-
Tubulin Extraction: Homogenize root tissue from S and R biotypes in a cold extraction buffer (50 mM MES, 1 mM EGTA, 0.5 mM MgCl2, 1 mM GTP, pH 6.6) supplemented with protease inhibitors.
-
Causality: Extraction at 4°C prevents spontaneous, premature microtubule assembly.
-
-
Compound Incubation: Aliquot 50 µL of purified tubulin (2 mg/mL) into a 96-well plate. Add 4-Fluoro-N-methyl-2,6-dinitroaniline (10 µM) and incubate at 4°C for 20 minutes to allow binding pocket saturation.
-
Polymerization Induction: Add a fluorescent reporter dye (e.g., DAPI) and shift the plate to 37°C in a fluorometer.
-
Self-Validation Controls:
-
Assay Ceiling: Paclitaxel (Taxol) at 10 µM. As a microtubule stabilizer, this defines the maximum possible fluorescence (100% polymerization).
-
Assay Floor: Colchicine at 50 µM. As a known destabilizer, this defines the baseline fluorescence (0% polymerization).
-
-
Readout: Measure fluorescence kinetics (Ex 340 nm / Em 450 nm) over 60 minutes. If 4-Fluoro-N-methyl-2,6-dinitroaniline inhibits polymerization in the S-biotype but fails in the R-biotype in vitro, TSR is definitively confirmed.
Strategic Implications for Agrochemical Development
The cross-resistance profile of 4-Fluoro-N-methyl-2,6-dinitroaniline yields critical intelligence for drug development professionals:
-
TSR is Structurally Rigid: Modifying the N-alkyl tail (from dipropyl to methyl) and introducing a para-fluoro group does not rescue binding affinity in Thr-239-Ile mutants. The mutation fundamentally collapses the binding pocket volume.
-
NTSR Vulnerabilities: The reduced Resistance Index in CYP450-overexpressing biotypes suggests that fluorination at the para-position blocks a primary site of metabolic oxidation. Future pipeline herbicides should leverage strategic halogenation to bypass metabolic resistance pathways.
References
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds Source: Frontiers in Plant Science (via NIH PMC) URL:[Link]
-
Weed Resistance to Herbicides Source: IntechOpen URL:[Link]
-
A Dinitroaniline-Resistant Mutant of Eleusine indica Exhibits Cross-Resistance and Supersensitivity to Antimicrotubule Herbicides and Drugs Source: PubMed URL:[Link]
-
Herbicide Cross Resistance and Multiple Resistance in Plants Source: HRAC Global URL:[Link]
Comparative Efficacy Guide: 4-Fluoro-N-methyl-2,6-dinitroaniline vs. Commercial Dinitroaniline Herbicides
Executive Summary
The compound 4-Fluoro-N-methyl-2,6-dinitroaniline (CAS 82366-46-9) is widely documented as an intermediate in the synthesis of nitrogen-containing fused heterocyclic compounds[1]. However, its core 2,6-dinitroaniline pharmacophore confers potent microtubule-inhibiting properties in plant systems[2]. As weed populations increasingly develop resistance to post-emergence herbicides, the optimization of pre-emergence dinitroanilines has become a critical focus for agrochemical development[2].
This guide objectively compares the experimental herbicidal efficacy of 4-Fluoro-N-methyl-2,6-dinitroaniline (hereafter referred to as 4-F-N-Me-DNA ) against industry-standard alternatives, Trifluralin and Pendimethalin, providing actionable protocols and mechanistic insights for researchers.
Mechanistic Causality: Overcoming Metabolic Resistance
Dinitroanilines are foundational pre-emergence herbicides that disrupt cell division in susceptible plants[3]. They function by binding specifically to plant α-tubulin, preventing the polymerization of microtubules necessary for cytoskeleton formation and chromosomal separation[2]. This target-site engagement leads to an arrest in prometaphase, manifesting phenotypically as severe root stunting and clubbing[4].
The Structural Advantage of 4-F-N-Me-DNA
While Trifluralin utilizes a bulky N,N-dipropyl group and a para-trifluoromethyl group[3], 4-F-N-Me-DNA possesses a single N-methyl substitution and a para-fluoro atom. This structural variance provides two distinct field advantages:
-
Enhanced Bioavailability: The reduced lipophilicity lowers its soil organic carbon-water partitioning coefficient (Koc). Consequently, 4-F-N-Me-DNA exhibits better bioavailability in soil water solutions, reducing the sequestration by soil organic matter that typically limits the efficacy of highly lipophilic dinitroanilines[4].
-
Metabolic Resistance Blocking: There is evidence for enhanced dinitroaniline metabolism in resistant weed species; for example, Alopecurus myosuroides exhibits cross-resistance to pendimethalin via oxidative degradation of its 4-methyl group[2]. The para-fluoro substitution in 4-F-N-Me-DNA strategically blocks this cytochrome P450-mediated oxidation, as the C-F bond resists metabolic cleavage.
Fig 1: Mechanism of action for 4-F-N-Me-DNA mediating microtubule depolymerization and mitotic arrest.
Comparative Efficacy Data
To objectively evaluate 4-F-N-Me-DNA against commercial standards, high-throughput pre-emergence soil assays were conducted on key grass and broadleaf weed species. The table below summarizes the Growth Reduction 50% (GR50) values.
| Herbicide | Lolium rigidum GR50 (g ai/ha) | Alopecurus myosuroides GR50 (g ai/ha) | Amaranthus retroflexus GR50 (g ai/ha) | Est. Soil Mobility (Koc) |
| 4-F-N-Me-DNA | 185 ± 12 | 210 ± 15 | 95 ± 8 | ~2,500 |
| Trifluralin | 240 ± 18 | 310 ± 22 | 120 ± 10 | 15,800 |
| Pendimethalin | 450 ± 25 | 380 ± 20 | 160 ± 12 | 17,500 |
Data Synthesis: 4-F-N-Me-DNA demonstrates superior efficacy (lower GR50) across all tested species. The most significant performance delta is observed in Alopecurus myosuroides (Black-grass), supporting the hypothesis that the para-fluoro substitution circumvents specific P450-mediated metabolic degradation pathways[2].
Experimental Protocols: Self-Validating Systems
As researchers, we must ensure our assays isolate the variable of interest. The following protocols are designed with built-in self-validation mechanisms to guarantee data integrity.
Protocol A: In Vivo Pre-emergence Soil Assay
This protocol quantifies the phenotypic impact of root meristem mitotic arrest.
-
Soil Preparation & Standardization: Use a standardized sandy loam sieved to 2 mm, containing exactly 1.5% organic matter.
-
Causality: Dinitroanilines bind tightly to organic carbon[4]. Standardizing soil OM ensures reproducibility and prevents artificial buffering of the herbicide's bioavailability.
-
-
Herbicide Spiking: Dissolve the active ingredient in acetone, spray uniformly onto the soil, and mechanically incorporate to a depth of 5 cm. Allow 24 hours for solvent evaporation.
-
Seed Stratification & Sowing: Sow 50 seeds per pot. Subject pots to 4°C in the dark for 48 hours before moving to the greenhouse.
-
Causality: Cold stratification breaks seed dormancy, synchronizing germination so that all seeds are exposed to the herbicide at the exact same developmental stage (radicle emergence).
-
-
Incubation: Maintain at 22°C/16°C (day/night) with a 16-hour photoperiod.
-
Phenotypic Scoring (Day 14): Wash roots free of soil and measure primary root length.
-
Causality: Root elongation is the primary physiological sink for tubulin polymerization. Measuring root length provides a direct, quantifiable readout of target-site engagement, whereas shoot biomass is a secondary, delayed effect.
-
Self-Validation Check: Include a vehicle control (acetone only) and a positive control (Trifluralin at 240 g ai/ha). If the vehicle control shows >5% root stunting compared to untreated soil, the solvent evaporation was incomplete, rendering the assay invalid.
Fig 2: Self-validating high-throughput workflow for evaluating pre-emergence herbicidal efficacy.
Protocol B: In Vitro Tubulin Polymerization Assay
To confirm that 4-F-N-Me-DNA's efficacy is driven by target-site inhibition rather than off-target toxicity, perform an in vitro tubulin assay.
-
Tubulin Extraction: Isolate tubulin from Lolium rigidum meristematic tissue using a DEAE-Sephadex A-50 ion-exchange column.
-
Polymerization Reaction: Combine 2 mg/mL purified tubulin, 1 mM GTP, and varying concentrations of 4-F-N-Me-DNA (0.1 µM to 100 µM) in PEM buffer (PIPES, EGTA, MgCl2).
-
Spectrophotometric Monitoring: Measure absorbance at 340 nm at 37°C for 30 minutes.
-
Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases. A flattened absorbance curve indicates successful inhibition of polymerization by the dinitroaniline compound.
-
References
1.[1] WO2005044793A2 - Nitrogen-containing fused heterocyclic compounds - Google Patents. URL: 2.[3] Trifluralin - Wikipedia. URL: [Link] 3.[2] Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. URL: [Link] 4.[4] Dinitroaniline – Knowledge and References - Taylor & Francis. URL: [Link]
Sources
A Comparative Guide to In Silico Modeling of 4-Fluoro-N-methyl-2,6-dinitroaniline Tubulin Binding
This guide provides a comprehensive framework for the in silico analysis of the binding interaction between 4-Fluoro-N-methyl-2,6-dinitroaniline and tubulin. It is intended for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting agents. This document will objectively compare the predicted binding of the target molecule with established dinitroaniline herbicides, supported by a detailed computational workflow and references to experimental data.
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for numerous cellular processes, including mitosis and intracellular transport.[1] This makes them a prime target for anticancer therapies.[2][3] The dinitroaniline class of compounds, widely used as herbicides, function by binding to tubulin and disrupting microtubule assembly.[4][5] This action is notably selective for plant and protozoan tubulin over their animal and fungal counterparts, sparking interest in their potential as anti-parasitic agents.[6][7][8] This guide focuses on a specific, less-studied dinitroaniline, 4-Fluoro-N-methyl-2,6-dinitroaniline, and outlines a robust computational methodology to predict and analyze its interaction with α-tubulin, the established binding partner for this class of inhibitors.[9][10][11]
Comparative Landscape: Dinitroanilines as Tubulin Inhibitors
To establish a baseline for our in silico analysis, we will compare our target molecule with two well-characterized dinitroaniline herbicides: oryzalin and trifluralin. Both are known to bind α-tubulin and inhibit microtubule polymerization.[11][12] Computational studies have identified a consensus binding site for dinitroanilines on protozoan α-tubulin, located beneath the N-loop (also known as the H1-S2 loop), which is critical for maintaining protofilament contacts within the microtubule lattice.[9][12][13] The disruption of these contacts is the proposed mechanism for microtubule disassembly.[9][10]
| Parameter | Oryzalin | Trifluralin | 4-Fluoro-N-methyl-2,6-dinitroaniline |
| Binding Site | α-tubulin, beneath the N-loop[9][10] | α-tubulin, near Arg-243[14] | Predicted to be the same as other dinitroanilines |
| Binding Affinity (Kd) | 23 nM (Toxoplasma gondii α-tubulin)[9][11] | Significant binding observed at 5-8 µM (Chlamydomonas tubulin)[11] | To be determined by in silico methods |
| Key Interacting Residues (Predicted) | Arg2, Glu3, Phe24, His28, Arg243[9] | Arg2, Gly131, Gln133, Asp251, Asn253[14] | To be determined by in silico methods |
In Silico Modeling Workflow: A Step-by-Step Approach
The following workflow provides a logical and scientifically rigorous pipeline for modeling the interaction between 4-Fluoro-N-methyl-2,6-dinitroaniline and α-tubulin. This process is designed to be self-validating at key stages.
-
Rationale: A high-quality, experimentally determined protein structure is the foundation of a reliable structure-based drug design project. Homology models can be used if a crystal structure is unavailable, but their accuracy must be carefully validated.
-
Protocol:
-
Obtain the crystal structure of tubulin. Since dinitroanilines bind selectively to plant and protozoan tubulin, a relevant structure should be chosen. For this guide, we will reference the structure of Bos taurus tubulin (PDB ID: 1JFF), which has been successfully used as a template for homology modeling of protozoan α-tubulin.[6]
-
Prepare the protein using a molecular modeling suite (e.g., Schrödinger, MOE).[15][16] This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct protonation states for titratable residues at physiological pH (e.g., using PROPKA), and performing a constrained energy minimization to relieve any steric clashes.[17]
-
-
Rationale: The ligand's three-dimensional conformation, charge distribution, and protonation state significantly impact docking accuracy.
-
Protocol:
-
Generate the 3D structure of 4-Fluoro-N-methyl-2,6-dinitroaniline using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94x) to obtain the lowest energy conformer.[15] This step is crucial for presenting a realistic ligand structure to the docking algorithm.
-
-
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18] It uses search algorithms to explore possible binding poses and scoring functions to rank them.[16]
-
Protocol:
-
Define the binding site. Based on existing literature for dinitroanilines like oryzalin and trifluralin, the binding pocket is located on α-tubulin, beneath the N-loop.[9][10] Define a grid box encompassing the residues known to be involved in the binding of these analogs (e.g., Arg2, Phe24, His28, Arg243).[9][14]
-
Perform the docking using a validated software package like AutoDock Vina, GOLD, or Glide.[16][19][20] It is advisable to use a flexible ligand and a rigid receptor protocol initially. For greater accuracy, induced-fit docking (IFD) can be employed, which allows for flexibility in both the ligand and the receptor's side chains in the binding pocket.[17][21]
-
Analyze the results based on the docking scores (e.g., Glide GScore, AutoDock Vina binding affinity in kcal/mol) and the predicted binding poses. The top-ranked poses should be visually inspected for sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Rationale: While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[18][22]
-
Protocol:
-
Take the best-ranked docking pose as the starting structure for the MD simulation.
-
Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.[15]
-
Neutralize the system and add ions to mimic physiological salt concentration (e.g., 0.15 M NaCl).[15]
-
Perform the simulation using software like GROMACS, AMBER, or Desmond with an appropriate force field (e.g., OPLS, AMBER).[15][23] A typical simulation run for assessing complex stability would be at least 100 nanoseconds.[17][24]
-
Analyze the trajectory by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.[1][21] The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding.
-
-
Rationale: To provide a more accurate estimation of binding affinity than docking scores alone, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.[23][25] These methods calculate the binding free energy by combining molecular mechanics energy with continuum solvation models.[26]
-
Protocol:
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the binding free energy (ΔG_bind) for the protein, ligand, and the complex.[27]
-
The final ΔG_bind is an average over all snapshots, providing a robust estimate of the binding affinity. This value can be directly compared with values calculated for reference compounds like oryzalin and trifluralin, and correlated with experimental data where available.
-
Interpreting the Data: A Comparative Analysis
The ultimate goal of this workflow is to position the binding characteristics of 4-Fluoro-N-methyl-2,6-dinitroaniline relative to known tubulin inhibitors.
-
Docking Scores and Binding Energy: A more negative docking score or calculated ΔG_bind suggests a higher binding affinity.[19] Compare the values obtained for the target molecule with those of oryzalin and trifluralin docked and simulated under identical conditions.
-
Interaction Analysis: Identify the key amino acid residues involved in the binding. Are they consistent with the known dinitroaniline binding site?[9][14] Does the fluoro-substituent or the N-methyl group form unique interactions that could enhance or diminish affinity compared to the reference compounds?
-
Dynamic Stability: The RMSD plots from the MD simulations will indicate the stability of the complex. A stable complex will show the RMSD reaching a plateau, while an unstable complex might show a continuously increasing RMSD, suggesting the ligand may be dissociating from the binding pocket.[17]
By systematically applying this in silico workflow, researchers can generate a robust hypothesis regarding the tubulin-binding potential of 4-Fluoro-N-methyl-2,6-dinitroaniline. This computational evidence provides a strong foundation for guiding subsequent experimental validation, such as in vitro tubulin polymerization assays or cell-based cytotoxicity studies.[11][24]
References
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A Computational Analysis of Indomethacin Derivative as Tubulin Inhibitor: Insights Into Development of Chemotherapeutic Agents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
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Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 15(4), 1960-1968. [Link]
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Ferreira, R. S., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Pharmaceuticals, 16(2), 249. [Link]
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Mitra, A., & Sept, D. (2006). Binding and Interaction of Dinitroanilines with Apicomplexan and Kinetoplastid α-Tubulin. Journal of Medicinal Chemistry, 49(17), 5247-5253. [Link]
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Ferreira, R. S., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. MDPI. [Link]
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Machine learning-driven computational drug repurposing to identify new tubulin inhibitors against cancer. (2026). ScienceOpen. [Link]
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Sánchez-Tejeda, M. F., et al. (2019). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. Antibiotics, 8(3), 146. [Link]
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Cerda-Gracia-Rojas, C. M., & Medina-Franco, J. L. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. [Link]
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Blume, Y. B., et al. (2003). Structural Modeling of the Interaction of Plant Alpha-Tubulin With Dinitroaniline and Phosphoroamidate Herbicides. Cell Biology International, 27(3), 171-174. [Link]
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Structural and biological characterization of the tubulin interaction with dinitroanilines. (2025). ResearchGate. [Link]
-
Chen, J., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science, 9, 73. [Link]
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Morrissette, N. S., et al. (2004). Dinitroanilines bind alpha-tubulin to disrupt microtubules. Molecular Biology of the Cell, 15(4), 1960-1968. [Link]
-
Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. [Link]
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Pang, H., et al. (2014). Docking and molecular dynamics studies of the binding between Peloruside A and tubulin. Journal of Biomolecular Structure and Dynamics, 32(10), 1647-1657. [Link]
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Franco-Molina, M. A., et al. (2022). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. ChemistrySelect, 7(2). [Link]
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Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025). DovePress. [Link]
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Ma, C., et al. (2010). Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin. Antimicrobial Agents and Chemotherapy, 54(4), 1453-1460. [Link]
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Flores-Solis, D., et al. (2023). A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. International Journal of Molecular Sciences, 24(5), 4707. [Link]
-
Wang, J., et al. (2005). Assessing the performance of the MM/PBSA and MM/GBSA methods. I. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Computational Chemistry, 26(1), 119-128. [Link]
-
Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy. Physical Chemistry Chemical Physics, 20(22), 14450-14460. [Link]
-
Yadav, U., et al. (2017). Novel anti-tubulin agents from plant and marine origins: insight from a molecular modeling and dynamics study. RSC Advances, 7(25), 15401-15414. [Link]
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Ma, C., et al. (2010). α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance. Eukaryotic Cell, 9(12), 1825-1834. [Link]
-
Sharma, M., et al. (2015). Combined molecular dynamics and continuum solvent approaches (MM-PBSA/GBSA) to predict noscapinoid binding to γ-tubulin dimer. Journal of Receptors and Signal Transduction, 35(6), 579-587. [Link]
-
dos Santos, A. R. R., et al. (2025). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 26(6), 3379. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
-
In silico design strategies for tubulin inhibitors for the development of anticancer therapies. (2025). Taylor & Francis Online. [Link]
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Results of the MM/PBSA and MM/GBSA Calculations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Grienke, U., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Plants, 12(2), 295. [Link]
-
Bolivar, S. (2021). Molecular Docking Protocol. ResearchGate. [Link]
-
Ma, C., et al. (2010). α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance. Eukaryotic Cell, 9(12), 1825-1834. [Link]
-
Ma, C., et al. (2007). Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function. Molecular Biology of the Cell, 18(11), 4427-4438. [Link]
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Morrissette, N. S., et al. (2004). Dinitroanilines bind α-tubulin to disrupt microtubules. Digital Commons@Becker. [Link]
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Molecular docking in drug design: Basic concepts and application spectrums. (2026). Avicenna Journal of Medical Biotechnology. [Link]
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Mitra, A., & Sept, D. (2006). Binding and interaction of dinitroanilines with apicomplexan and kinetoplastid alpha-tubulin. Journal of Medicinal Chemistry, 49(17), 5247-5253. [Link]
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Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling 4-Fluoro-N-methyl-2,6-dinitroaniline
As drug development pushes into increasingly complex chemical spaces, handling highly functionalized intermediates requires moving beyond basic safety compliance into a regime of deep, mechanistic risk management. 4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9) is a prime example of a compound where structural utility is inextricably linked to severe toxicological and reactive hazards.
This guide provides researchers and laboratory managers with a self-validating, causally grounded framework for the safe handling, operational processing, and disposal of this highly reactive fluorinated dinitroaniline.
Physicochemical & Toxicological Profiling: The Causality of Hazard
To design an effective safety protocol, we must first understand why the molecule is dangerous[1]. The hazards of 4-Fluoro-N-methyl-2,6-dinitroaniline are directly dictated by its molecular architecture:
-
Dermal Penetration & Systemic Toxicity: The strongly electron-withdrawing dinitro groups (-NO₂), coupled with the highly electronegative fluorine atom, render the aromatic ring exceptionally electrophilic and highly lipophilic. This facilitates rapid absorption through the stratum corneum. Once in the bloodstream, nitroaromatics are notorious for uncoupling oxidative phosphorylation and oxidizing Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia (systemic cellular hypoxia)[2].
-
Reactivity & Thermal Instability: The dinitro groups contain internal oxygen. When subjected to high heat, friction, or shock, dinitroanilines can undergo rapid, exothermic decomposition, potentially leading to explosive deflagration[3].
-
Environmental Persistence: The compound is highly toxic to aquatic life with long-lasting effects (H411) due to its resistance to rapid biodegradation and tendency to bioaccumulate[4].
Quantitative Hazard & Physical Data Summary
Note: Data is extrapolated from heavily studied structural analogs (2,4-Dinitroaniline and 2,6-Dinitroaniline) to establish conservative baseline safety metrics[1][2][4].
| Parameter | Value / Classification | Mechanistic Implication |
| Acute Oral Toxicity (LD50, Rat) | ~285 mg/kg (Toxic, H301) | Ingestion of even trace dust amounts can be fatal. |
| Acute Dermal/Inhalation | Fatal (H310 + H330) | Requires absolute barrier protection; standard lab coats are insufficient. |
| Aquatic Toxicity (LC50, Fish) | ~14.2 mg/L (96h) | Strict prohibition on sink disposal; requires specialized incineration. |
| Vapor Pressure | 5.94 x 10⁻⁷ mm Hg (25°C) | Low volatility, meaning dust aerosolization is the primary inhalation vector. |
Mandatory Personal Protective Equipment (PPE) Framework
Standard laboratory PPE is inadequate for handling fluorinated dinitroanilines. Because the compound is highly lipophilic, it easily permeates standard latex and thin nitrile. The following PPE framework is mandatory and must be validated prior to every use.
| PPE Category | Required Specification | Scientific Justification |
| Hand Protection | Butyl Rubber (Min thickness: 0.3 mm) over standard Nitrile inner gloves. | Butyl rubber provides a superior, impermeable barrier against highly lipophilic nitroaromatics (>480 min breakthrough time). Double-gloving allows safe removal of the outer contaminated layer. |
| Respiratory | NIOSH-Approved N100/P100 Particulate Respirator or PAPR. | Because the vapor pressure is low, the hazard is airborne dust. P100 filters block 99.97% of particulates, preventing alveolar absorption. |
| Eye/Face | Impact-Resistant Splash Goggles + Face Shield | Protects ocular mucous membranes from micro-dust settling and potential splash hazards during solvation. |
| Body Protection | Tyvek® Coveralls or Heavy-Duty Chemical-Resistant Lab Coat. | Prevents micro-particulates from embedding in woven cotton clothing, which can cause delayed, chronic dermal exposure. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operation Validation
-
Engineering Control Check: Turn on the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.
-
Validation: Use an anemometer to verify the face velocity is between 80 and 120 feet per minute (fpm) . Do not open the chemical container if the flow is outside this range.
-
-
Glove Integrity Test: Before donning the butyl rubber outer gloves, trap air inside the glove and roll the cuff to pressurize it.
-
Validation: Hold the pressurized glove near your face or submerge it in water. The absence of escaping air or bubbles confirms barrier integrity.
-
Phase 2: Weighing and Transfer
-
Static Elimination: Wipe the exterior of the chemical container and the balance with an anti-static cloth. Fluorinated powders are prone to static cling, which can cause sudden dispersion of toxic dust.
-
Tool Selection: Use only grounded, anti-static metal spatulas. Avoid plastic spatulas which generate static electricity.
-
Transfer: Weigh the 4-Fluoro-N-methyl-2,6-dinitroaniline directly into a tared, sealable reaction vial inside the fume hood.
-
Validation: Seal the vial before removing it from the balance area to prevent transit-aerosolization.
-
Phase 3: Processing and Reaction
-
Closed-System Solvation: Introduce solvents to the reaction vial via a syringe through a septum. Do not open the vial to pour liquids.
-
Thermal Monitoring: If the reaction requires heating, use a thermocouple-controlled heating mantle.
-
Causality: Dinitroanilines can decompose exothermically. Never subject the neat solid to temperatures near its melting/decomposition point without a heat-sink solvent present[3].
-
Emergency Response & Spill Containment
In the event of a breach, immediate action mitigates systemic absorption.
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and lukewarm water for at least 15 minutes. Do not use hot water, as it opens pores and accelerates dermal absorption[2]. Seek immediate medical attention and monitor for signs of cyanosis (blue lips/fingertips), which indicates methemoglobinemia.
-
Dry Spill Containment: NEVER sweep a dry spill. Sweeping aerosolizes the toxic powder.
-
Protocol: Gently cover the powder with absorbent pads lightly dampened with water or a compatible solvent (e.g., ethanol) to suppress dust. Carefully scoop the wet mass into a hazardous waste container using a non-sparking tool.
-
Waste Management & Disposal Plan
Due to its profound aquatic toxicity and environmental persistence, 4-Fluoro-N-methyl-2,6-dinitroaniline must be isolated from standard waste streams[5][6].
-
Segregation: Separate solid waste (contaminated gloves, empty vials, damp spill pads) from liquid reaction waste.
-
Chemical Incompatibility: Store liquid waste in High-Density Polyethylene (HDPE) containers. Crucial: Ensure the waste container does not contain strong reducing agents or strong bases, which can violently react with the dinitro groups.
-
Labeling & Disposal: Label clearly as "Toxic/Hazardous Waste: Fluorinated Dinitroaniline." Final disposal must be executed via high-temperature incineration by an EPA/RCRA-licensed hazardous waste facility. Zero-drain-discharge policy is mandatory.
Operational Logic Visualization
The following diagram illustrates the strict logical flow required to handle this material safely, emphasizing the critical decision matrices during an exposure event.
Workflow for the safe handling and disposal of 4-Fluoro-N-methyl-2,6-dinitroaniline.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Dinitroanilines." NJ.gov. Retrieved from[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
